4,5-Dihydrothieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydrothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHYKABEGLZUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 4,5-Dihydrothieno[2,3-c]pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of the 4,5-Dihydrothieno[2,3-c]pyridine Core
Abstract
The 4,5-dihydrothieno[2,3-c]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antifungal, and central nervous system effects.[1][2][3] This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing this bicyclic core, with a detailed focus on the versatile Gewald reaction. Furthermore, it outlines the essential spectroscopic techniques required for unambiguous structural characterization and confirmation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, field-proven guide to the chemistry of 4,5-dihydrothieno[2,3-c]pyridines.
Introduction: The Significance of the Thienopyridine Scaffold
Thienopyridines represent a class of bicyclic heteroaromatic compounds where a thiophene ring is fused to a pyridine ring. The specific isomer, 4,5-dihydrothieno[2,3-c]pyridine, serves as a crucial pharmacophore in numerous bioactive molecules.[2] The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique electronic landscape that allows for diverse functionalization and interaction with biological targets. The partially saturated pyridine ring introduces a three-dimensional character, which is often critical for optimizing binding affinity and pharmacokinetic properties. This guide serves as a senior application scientist's perspective on the reliable synthesis and rigorous characterization of this valuable molecular core.
Synthetic Strategies: Constructing the Core
The construction of the 4,5-dihydrothieno[2,3-c]pyridine ring system can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The Gewald reaction is arguably the most robust and widely employed method for synthesizing 2-aminothiophenes, which are pivotal intermediates for our target scaffold. This one-pot, three-component reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4][5]
Causality Behind the Choice: The Gewald reaction is favored for its operational simplicity, high yields, and the use of readily available starting materials. The reaction proceeds by forming a 2-aminothiophene ring that is already functionalized with an amino group at the 2-position and a nitrile or ester group at the 3-position, providing convenient handles for subsequent chemical transformations.
Caption: Workflow for the Gewald synthesis of a key thieno[2,3-c]pyridine intermediate.
Experimental Protocol: Synthesis of Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
This protocol is adapted from established procedures and demonstrates the practical application of the Gewald reaction.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-[(4-methylphenyl)sulfonyl]-4-piperidinone (1.0 mol equivalent), ethyl cyanoacetate (1.1 mol equivalent), and elemental sulfur (1.5 mol equivalent) to ethanol.
-
Catalyst Addition: To this suspension, add morpholine (5.0 mol equivalent) at room temperature. The base acts as a catalyst to facilitate both the initial Knoevenagel condensation and the subsequent ring closure.
-
Thermal Conditions: Heat the reaction mixture to 70-80°C and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. Quench the crude residue with chilled water and stir for 30 minutes to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-aminothiophene intermediate.
Alternative Synthetic Routes
While the Gewald reaction is a primary choice, other methods offer strategic advantages for accessing different analogues.
-
Pictet-Spengler Reaction: This acid-catalyzed reaction can be used to construct the tetrahydrothieno[3,2-c]pyridine ring system, an isomer of our target. However, modifications of this strategy can also lead to the [2,3-c] scaffold.[2][7] It typically involves the cyclization of a thienylethylamine with an aldehyde or ketone.
-
Metal-Free Denitrogenative Transformation: A modern approach involves the synthesis of a fused 1,2,3-triazole intermediate, which then undergoes an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[8][9] This multi-step but versatile method allows for the introduction of substituents at the 7-position.[8]
Sources
- 1. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dihydrothieno[2,3-c]pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of the 4,5-dihydrothieno[2,3-c]pyridine core. Given the limited availability of published data for the unsubstituted parent compound, this guide will leverage data from its close structural analogs—the fully aromatized thieno[2,3-c]pyridine and the saturated 4,5,6,7-tetrahydrothieno[2,3-c]pyridine—as well as from notable derivatives to provide a thorough and practical understanding of this important heterocyclic scaffold.
Introduction to the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine ring system is a significant heterocyclic scaffold in medicinal chemistry and materials science. It is considered a bioisostere of quinoline, where a benzene ring is replaced by a thiophene ring.[1] This substitution can modulate the molecule's electronic distribution, lipophilicity, and metabolic profile, often leading to improved pharmacological properties. Derivatives of the thieno[2,3-c]pyridine core, including its dihydro and tetrahydro forms, are known to exhibit a wide range of biological activities and are key components in several marketed drugs and clinical candidates.
The focus of this guide, the 4,5-dihydrothieno[2,3-c]pyridine moiety, represents a partially saturated version of the thieno[2,3-c]pyridine system. This partial saturation introduces conformational flexibility and modifies the electronic properties compared to its fully aromatic counterpart, offering a distinct chemical space for drug design and development.
Physicochemical Properties
Direct experimental data for the unsubstituted 4,5-dihydrothieno[2,3-c]pyridine is scarce in publicly accessible literature. However, we can infer its probable characteristics by examining its structural analogs.
Structural Analogs for Comparative Analysis
To provide a predictive overview, we will compare the known properties of the fully aromatized thieno[2,3-c]pyridine and the fully saturated 4,5,6,7-tetrahydrothieno[2,3-c]pyridine .
Caption: Chemical structures of 4,5-dihydrothieno[2,3-c]pyridine and its key structural analogs.
Summary of Physicochemical Data
The following table summarizes the available and predicted physicochemical properties of 4,5-dihydrothieno[2,3-c]pyridine and its analogs.
| Property | 4,5-Dihydrothieno[2,3-c]pyridine | Thieno[2,3-c]pyridine | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine |
| Molecular Formula | C₇H₇NS | C₇H₅NS[1] | C₇H₉NS |
| Molecular Weight | 137.20 g/mol | 135.19 g/mol [1] | 139.22 g/mol |
| CAS Number | Not available | 272-12-8[1] | 28783-38-2 (for HCl salt)[2] |
| Melting Point | Not available | Not available | Not available (as free base) |
| Boiling Point | Not available | Not available | Not available (as free base) |
| pKa (Predicted) | ~5-6 (less basic than tetrahydro) | ~4-5 (pyridine-like) | ~8-9 (aliphatic amine-like) |
| LogP (Predicted) | ~1.5 | 1.9[1] | ~1.0-1.5 |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Moderately soluble in organic solvents. | Soluble in organic solvents. The hydrochloride salt is expected to have aqueous solubility. |
Expert Insights:
-
Basicity (pKa): The nitrogen in 4,5-dihydrothieno[2,3-c]pyridine is part of a dihydro-pyridinyl system, making it a weaker base than the corresponding saturated piperidine ring in the tetrahydro analog but more basic than the sp²-hybridized nitrogen in the aromatic thieno[2,3-c]pyridine.
-
Lipophilicity (LogP): The predicted LogP value suggests that the dihydro compound is moderately lipophilic, a property that is often crucial for cell membrane permeability in drug candidates.
-
Solubility: The free base is anticipated to have good solubility in common organic solvents. For applications requiring aqueous solubility, such as in biological assays or for formulation, preparation of a salt (e.g., hydrochloride) would be a standard approach.
Synthesis and Reactivity
While a definitive synthesis for the unsubstituted 4,5-dihydrothieno[2,3-c]pyridine is not readily found in the literature, its derivatives are commonly synthesized. The general strategies can be adapted for the parent compound.
Proposed Synthetic Workflow
A plausible synthetic route would involve the construction of the thienopyridine core followed by selective reduction or construction from a piperidine-based precursor.
Sources
Technical Guide: 4,5-Dihydrothieno[2,3-c]pyridine Scaffolds
This guide provides an in-depth technical analysis of the 4,5-dihydrothieno[2,3-c]pyridine scaffold, a critical heterocyclic core in medicinal chemistry.
Note on Nomenclature & Scope: In the literature, this scaffold is frequently cross-referenced with its fully saturated analog, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine . The "4,5-dihydro" nomenclature often refers to the specific oxidation state retained during Gewald synthesis or as a metabolic intermediate (e.g., Clopidogrel-related impurities). This guide covers the SAR of the core scaffold, distinguishing between the dihydro (partially oxidized) and tetrahydro (fully saturated) forms where biologically relevant.
Structural Analogs, Synthesis, and Structure-Activity Relationships (SAR)
Executive Summary
The thieno[2,3-c]pyridine family represents a bioisosteric replacement for quinoline and isoquinoline scaffolds. The 4,5-dihydro and 4,5,6,7-tetrahydro variants are of particular interest due to their conformational restriction, which allows for precise targeting of GPCRs (Adenosine A1), kinase pockets (Hsp90), and cytoskeletal proteins (Tubulin). Unlike its isomer thieno[3,2-c]pyridine (the core of Clopidogrel), the [2,3-c] isomer offers a distinct vector for substituent presentation, often avoiding the irreversible P2Y12 receptor binding associated with the [3,2-c] series, thereby opening avenues for reversible, non-covalent inhibitors.
Core Chemistry & Synthesis
The most robust entry into this scaffold is the Gewald Reaction , which yields the 2-amino-3-functionalized core. This method allows for the rapid generation of diversity at the C2, C3, and N6 positions.
2.1. Primary Synthetic Route (The Gewald Protocol)
This multi-component condensation involves an N-substituted-4-piperidone, elemental sulfur, and an activated nitrile (e.g., ethyl cyanoacetate or malononitrile).
Protocol: Synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
-
Reagents: 1-Benzyl-4-piperidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Elemental Sulfur (1.1 eq), Morpholine (1.5 eq, catalyst/base).
-
Solvent: Ethanol (absolute).
-
Procedure:
-
Dissolve the piperidone and ethyl cyanoacetate in ethanol.
-
Add morpholine dropwise at room temperature (exothermic reaction may occur).
-
Stir for 15 minutes, then add elemental sulfur.
-
Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (formation of a fluorescent spot).
-
Cool to room temperature.[1] The product often precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
-
-
Yield: Typically 60–85%.[1]
2.2. Accessing the 4,5-Dihydro (Imine/Enamine) Core
To access the specific 4,5-dihydro analog (containing a C6=C7 or C5=C6 unsaturation), oxidative methods or metabolic isolation are required.
-
Oxidation: Treatment of the tetrahydro- scaffold with mild oxidants (e.g., DDQ or MnO2) can yield the dihydro- intermediate before full aromatization.
-
Metabolic Context: The 4,5-dihydro species often appears as "Impurity B" in thienopyridine drug synthesis, resulting from incomplete reduction or specific P450-mediated desaturation.
Visualization: Synthesis & SAR Logic
Figure 1: Synthetic workflow and SAR vectors for the thieno[2,3-c]pyridine scaffold.
Comprehensive Structure-Activity Relationships (SAR)
The biological activity of this scaffold is highly dependent on the oxidation state of the pyridine ring and the substituents at positions 2, 3, and 6.
4.1. Position C2 (Amino Group)[1]
-
Primary Amine (-NH2): Essential for Tubulin inhibition . The free amine often acts as a hydrogen bond donor to the colchicine binding site.
-
Amides/Ureas (-NHCOR / -NHCONHR): Conversion to amides or ureas shifts selectivity towards Adenosine A1 receptors or Kinases . Large lipophilic amides (e.g., 3,4,5-trimethoxybenzamide) can enhance cytotoxicity by mimicking the pharmacophore of combretastatin.
-
Bioisosteres: Replacement with a methyl group generally abolishes activity in antiproliferative assays, confirming the necessity of the H-bond donor.
4.2. Position C3 (Ester/Cyano)
-
Cyano (-CN): Often yields higher potency in antimicrobial screens compared to esters. The small, linear nature of the nitrile group reduces steric clash in tight bacterial efflux pump pockets.
-
Ester (-COOEt): Preferred for Adenosine Receptor modulation . The carbonyl oxygen accepts hydrogen bonds. Hydrolysis to the carboxylic acid typically kills potency due to the formation of a zwitterion which cannot cross membranes effectively.
-
Ketone (-COAr): Introduction of a benzoyl group at C3 (via Gewald using benzoylacetonitrile) creates potent allosteric enhancers for the A1 adenosine receptor.
4.3. Position N6 (Piperidine Nitrogen)[2]
-
Unsubstituted (NH): Generally inactive in cell-based assays due to poor permeability and rapid metabolism.
-
Benzyl/Arylalkyl: The "sweet spot" for Hsp90 and Tubulin inhibition . A benzyl group fits into the hydrophobic pocket often found in kinase ATP-binding sites.
-
Small Alkyl (Methyl/Ethyl): Common in Clopidogrel-like analogs. In the context of [2,3-c] isomers, N-methylation often reduces potency compared to bulky hydrophobic groups but improves oral bioavailability.
4.4. The 4,5-Dihydro vs. Tetrahydro Core[3]
-
Conformational Restriction: The 4,5-dihydro core (containing a double bond at C6-C7) forces the piperidine ring into a semi-planar half-chair conformation. This is critical for targets that require a rigid pharmacophore (e.g., certain GPCRs).
-
Metabolic Liability: The dihydro imine is susceptible to hydrolysis. Consequently, most drug discovery efforts reduce this to the tetrahydro form (stable) or oxidize it to the thienopyridine (aromatic, stable).
Biological Target Profiles & Data
| Target Class | Key Substituents (R-Groups) | Mechanism of Action | Potency Range (IC50/Ki) |
| Tubulin | C2: -NH2C3: -CNN6: 3,4,5-trimethoxybenzyl | Binds to Colchicine site; induces G2/M arrest. | 10 – 500 nM |
| Hsp90 | C2: -NH-CO-R (Amide)Core: Fully Aromatic or Dihydro | ATP-competitive inhibition; degradation of client proteins. | 0.5 – 5.0 µM |
| Adenosine A1 | C2: -NH2C3: -CO-Ph (Benzoyl)N6: Cycloalkyl | Allosteric enhancer; increases affinity of agonist. | 1 – 10 µM (EC50) |
| Antimicrobial | C2: -NH-AcylC3: -COOEt | Inhibition of NorA efflux pump (S. aureus). | 2 – 16 µg/mL (MIC) |
Experimental Validation: Tubulin Polymerization Assay
To validate the antiproliferative mechanism of a 4,5-dihydrothieno[2,3-c]pyridine analog, the following protocol is standard.
Protocol:
-
Preparation: Prepare Tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Polymerization Inhibition: A decrease in Vmax or final OD340 compared to vehicle control indicates inhibition (Colchicine-like).
-
Stabilization: An increase in polymerization rate indicates stabilization (Taxol-like).
-
Result: Thieno[2,3-c]pyridines typically suppress the polymerization curve, confirming destabilization.
-
References
-
Synthesis and Anticancer Screening of Thieno[2,3-c]pyridine Derivatives. MDPI Pharmaceuticals. (2025). Link
-
Synthesis and Biological Evaluation of New Antitubulin Agents Containing 4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. European Journal of Medicinal Chemistry. (2020). Link
-
3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators. Bioorganic & Medicinal Chemistry. (2010). Link
-
Clopidogrel Related Compound B (4,5-dihydrothieno[2,3-c]pyridine derivative). USP Reference Standards. Link
-
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry. (2015). Link
Sources
- 1. 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-(2-fluorophenyl)-N,N-dimethylpropanamide;2,3-dihydroxybutanedioic acid | C27H34ClFN2O8S | CID 70691174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Scaffolding Potential of 4,5-Dihydrothieno[2,3-c]pyridine in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
The relentless pursuit of novel chemical space in drug discovery has elevated the importance of privileged fused bicyclic systems. Among these, the 4,5-dihydrothieno[2,3-c]pyridine scaffold—and its closely related 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives—has emerged as a highly versatile pharmacophore[1],[2]. Characterized by a fused electron-rich thiophene ring and a partially saturated nitrogen-containing heterocycle, this scaffold offers a unique combination of structural rigidity, lipophilicity, and hydrogen-bonding potential.
Historically recognized in the context of antiplatelet agents (as isomers to the thieno[3,2-c]pyridine core of Clopidogrel),[3], modern medicinal chemistry has aggressively repurposed the [2,3-c] geometry. Today, it serves as a foundational template for designing potent antitubulin agents, Heat Shock Protein 90 (Hsp90) inhibitors, and G-protein coupled receptor (GPCR) modulators[1],[4],[5]. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, pharmacological applications, and self-validating experimental workflows necessary to leverage this scaffold in preclinical drug development.
Structural and Physicochemical Rationale
The 4,5-dihydrothieno[2,3-c]pyridine core provides distinct topological advantages over monocyclic or purely aromatic bicyclic systems:
-
Vectorial Trajectory: The partially saturated piperidine/pyridine ring allows for sp³-hybridized carbon vectors, enabling three-dimensional projection of substituents (e.g., at the C-6 position) into deep hydrophobic protein pockets[2].
-
Electronic Tuning: The thiophene ring acts as a bioisostere for phenyl groups but offers superior electron-donating properties, which can be finely tuned by substitutions at the C-2 and C-3 positions (e.g., cyano or amino groups)[2],[5].
-
Metabolic Stability: Unlike highly flexible linear aliphatic chains, the fused bicyclic nature restricts rotational degrees of freedom, reducing the entropic penalty upon target binding and shielding vulnerable metabolic hotspots from rapid cytochrome P450 degradation.
Synthetic Methodologies: The Gewald Multicomponent System
The most efficient route to access highly functionalized 4,5-dihydrothieno[2,3-c]pyridine derivatives is the Gewald multicomponent reaction [2],[4]. This one-pot synthesis constructs the thiophene ring directly onto a pre-existing piperidone framework.
Step-by-Step Protocol: Synthesis of Methyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
-
Step 1: Dissolve methyl 4-oxopiperidine-1-carboxylate (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.
-
Step 2: Add elemental sulfur (
) (1.05 eq) to the suspension. -
Step 3: Introduce morpholine (1.0 eq) dropwise under continuous stirring.
-
Step 4: Heat the reaction mixture to a gentle reflux (70–80 °C) for 2 to 3 hours.
-
Step 5: Cool the mixture to room temperature. The product will precipitate as an orange/yellow solid.
-
Step 6: Filter the precipitate, wash with ice-cold ethanol, and recrystallize from ethyl ether to yield the pure scaffold[2].
Causality of Experimental Choices
-
Morpholine as the Base: Morpholine is specifically selected over stronger inorganic bases (like NaOH). Its moderate
(~8.3) is sufficient to deprotonate the active methylene of malononitrile to initiate the Knoevenagel condensation, but weak enough to prevent unwanted base-catalyzed aldol self-condensation of the piperidone substrate. -
Ethanol as the Solvent: Ethanol provides the necessary protic environment to stabilize the highly polar transition states during sulfur insertion. Furthermore, the final fused bicyclic product has low solubility in cold ethanol, driving the reaction equilibrium forward via Le Chatelier's principle through continuous precipitation[2].
Workflow for the Gewald synthesis and derivatization of the thieno[2,3-c]pyridine scaffold.
Pharmacological Profiling and Target Mechanisms
The 4,5-dihydrothieno[2,3-c]pyridine scaffold has demonstrated exceptional polypharmacology, making it a highly prized asset in oncology and cardiovascular research.
Microtubule Destabilization (Colchicine Binding Site)
Derivatives featuring a 2-(3',4',5'-trimethoxyanilino) substitution have been identified as potent antitubulin agents. These compounds bind specifically to the colchicine site of tubulin, preventing microtubule polymerization. The presence of a piperidine ring fused with the thiophene scaffold is critical; structurally similar benzo[b]thiophene derivatives lack this nitrogen-containing ring and exhibit significantly reduced antiproliferative activity[5].
Hsp90 Chaperone Inhibition
Hsp90 is a molecular chaperone responsible for the folding and stability of numerous oncogenic client proteins. Thieno[2,3-c]pyridine derivatives disrupt the ATP-binding pocket of Hsp90. By inhibiting this chaperone, the scaffold triggers the proteasomal degradation of client oncoproteins, leading to cell cycle arrest at the G2 phase and subsequent apoptosis in breast, head and neck, and colorectal cancer cell lines[1],[6].
GPCR Modulation (Adenosine A1 Receptors)
Beyond oncology, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines act as allosteric modulators and antagonists for the A1 adenosine receptor. Modifications at the C-6 position dictate the functional efficacy, shifting the molecule between allosteric enhancement and direct antagonism, which is valuable for treating hypoxia, ischemia, and cardiac arrhythmias[7],[4].
Dual mechanistic pathways of thieno[2,3-c]pyridine derivatives in oncology.
Quantitative Structure-Activity Relationship (QSAR)
The table below synthesizes the biological efficacy of various thieno[2,3-c]pyridine derivatives, highlighting how specific substitutions dictate target affinity.
| Compound Class / Derivative | Primary Target | Biological Activity / Efficacy | Reference |
| 2-(3',4',5'-trimethoxyanilino)-4,5-dihydrothieno[2,3-c]pyridine | Tubulin (Colchicine site) | IC₅₀ = 25 – 440 nM (Antiproliferative across 4 cancer lines) | [5] |
| 2-carboxamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine | Tubulin / Microtubules | IC₅₀ = 0.2 – 5 µM (against RKOp27 colon adenocarcinoma) | [5] |
| Thieno[2,3-c]pyridine derivative (Compound 6i) | Hsp90 Chaperone | 94.04% inhibition at 100 μM; 62.32% at 10 μM (HSC3 cells) | [6] |
| 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Adenosine A1 Receptor | High-affinity Allosteric Modulation / Antagonism | [4] |
| Methyl(+/-)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate | Platelet Aggregation | Reference Standard (Clopidogrel Related Compound B) | ,[3] |
Self-Validating Experimental Workflows
To accurately assess the pharmacological potential of synthesized 4,5-dihydrothieno[2,3-c]pyridine derivatives, researchers must employ self-validating biological assays. The following protocol describes a highly robust tubulin polymerization assay.
In Vitro Tubulin Polymerization Assay Protocol
-
Step 1 (Preparation): Reconstitute lyophilized porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Step 2 (Compound Incubation): Aliquot 100 µL of the tubulin solution into a 96-well half-area plate. Add the thieno[2,3-c]pyridine test compound (e.g., 10 µM in DMSO).
-
Step 3 (Internal Controls): In parallel wells, add Paclitaxel (10 µM, positive polymerization control), Colchicine (10 µM, positive inhibition control), and 1% DMSO (vehicle control).
-
Step 4 (Initiation): Incubate the plate at 37 °C for 1 minute, then rapidly add 1 mM GTP to all wells to initiate polymerization.
-
Step 5 (Measurement): Immediately measure the absorbance (turbidimetry) at 340 nm every 30 seconds for 60 minutes using a microplate reader maintained at 37 °C.
The Self-Validating Mechanism
A self-validating protocol incorporates internal controls that continuously verify the integrity of the assay system. In this workflow:
-
PIPES Buffer Causality: PIPES is utilized instead of Tris or PBS because its pKa perfectly mimics the intracellular pH and ionic strength required for spontaneous microtubule assembly in vitro.
-
GTP Timing: GTP is added strictly at the final step to prevent premature nucleation before the scaffold has fully equilibrated with the colchicine binding pocket.
-
Validation Logic: The assay validates itself dynamically. If the Paclitaxel control fails to accelerate the
of polymerization, or if the Colchicine control fails to suppress it relative to the DMSO vehicle, the plate is automatically flagged for protein degradation or buffer failure, preventing false-negative screening results of the novel scaffold.
Conclusion
The 4,5-dihydrothieno[2,3-c]pyridine scaffold represents a privileged structural motif in medicinal chemistry. Its synthetic accessibility via the Gewald reaction allows for rapid generation of highly diverse chemical libraries. By strategically modifying the C-2, C-3, and C-6 positions, drug development professionals can precisely tune the scaffold's affinity toward diverse targets—ranging from Hsp90 and tubulin in oncology to GPCRs in cardiovascular medicine. As computational drug design and high-throughput screening methodologies advance, this fused bicyclic system will undoubtedly yield next-generation therapeutics.
References
- Benchchem. "The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential." Benchchem.
- JOCPR. "Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives." Journal of Chemical and Pharmaceutical Research.
- Chandrasekaran B, et al. "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." MDPI Pharmaceuticals.
- MDPI. "Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold." MDPI Molecules.
- Valant C, et al.
- IJSDR. "SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A." International Journal of Scientific Development and Research.
- CymitQuimica.
- Semantic Scholar. "molecules - Synthesis and Biological Evaluation of New Antitubulin Agents..." Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold [mdpi.com]
- 3. CAS 144750-52-7: Clopidogrel Related Compound B [cymitquimica.com]
- 4. 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Biological Screening of Novel 4,5-Dihydrothieno[2,3-c]pyridine Compounds
Introduction: The Thienopyridine Scaffold as a Privileged Structure
The 4,5-dihydrothieno[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure, which acts as a bio-isostere of purines and pyrimidines, provides a versatile framework for interacting with a wide array of biological targets.[1] This has led to its classification as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of protein receptors.
Indeed, derivatives of the broader thienopyridine class have demonstrated a remarkable spectrum of pharmacological activities. These include well-established antiplatelet agents, as well as promising candidates for anticancer, anti-inflammatory, antimicrobial, and antifungal therapies.[2][3][4] The clinical and preclinical success of this scaffold underscores the potential of novel analogues.
This guide provides a comprehensive, in-depth framework for the biological screening of newly synthesized 4,5-dihydrothieno[2,3-c]pyridine compounds. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the strategic thinking and causal logic behind constructing an effective screening cascade. We will move from broad, high-throughput primary assays to more complex, mechanism-of-action focused secondary and tertiary screens, ensuring a self-validating system for hit identification and lead characterization.
Part 1: Devising the Screening Cascade - A Strategic Overview
A robust screening cascade is fundamental to efficient drug discovery. It functions as a funnel, systematically filtering a library of new chemical entities (NCEs) to identify those with the highest potential for therapeutic development. The key is to start with assays that are rapid, cost-effective, and scalable, before committing more resource-intensive efforts to the most promising hits.
The specific design of the cascade is dictated by the intended therapeutic target. Below is a generalized workflow that can be adapted for various biological endpoints.
Caption: Generalized workflow for a biological screening cascade.
Part 2: Screening for Anticancer Activity
The most extensively documented activity for thienopyridine derivatives is in oncology.[1] Compounds from this class have been shown to inhibit critical cancer-driving pathways, including those mediated by Heat Shock Protein 90 (Hsp90) and Epidermal Growth Factor Receptor (EGFR).[1][5][6] Our screening cascade will therefore focus on identifying cytotoxic compounds and subsequently elucidating their specific mechanisms.
Primary Screening: Anti-Proliferative Activity
Causality: The foundational experiment in any anticancer screen is to determine if the novel compounds possess cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that is widely adopted for this purpose due to its reliability and suitability for high-throughput screening.[1][7] It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Line Selection & Seeding:
-
Select a panel of human cancer cell lines relevant to the desired therapeutic area. For a broad-spectrum screen, a panel could include:
-
Seed cells into 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Serially dilute the compounds in culture medium to achieve final concentrations for screening. A common starting range is 1 µM, 10 µM, and 100 µM to identify concentration-dependent effects.[1]
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for an additional 48 hours.[7]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Data Acquisition:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(Abs_Treated / Abs_Control) * 100]
-
For compounds showing significant inhibition, perform a subsequent dose-response experiment with a wider range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: IC₅₀ Values of Lead Compounds
All quantitative data should be summarized in a clear, tabular format for easy comparison of potency and spectrum of activity.
| Compound ID | Heterocyclic Substituent | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT-116 (µM) |
| TP-001 | 4-Methylpiperazin-1-yl | 28.7 | 35.2 | 24.4 |
| TP-002 | Thiomorpholine | 16.4 | 19.8 | 12.4 |
| TP-003 | 4-Hydroxypiperidin-1-yl | 35.1 | 41.5 | 30.8 |
| Cisplatin | (Standard Control) | 8.5 | 11.2 | 9.1 |
Note: Data is hypothetical, based on trends observed in cited literature.[1][7]
Secondary Screening: Mechanism of Action (MoA) Elucidation
Identifying a compound's MoA is critical. For the thienopyridine scaffold, two prevalent anticancer mechanisms are kinase inhibition and disruption of the cell cycle.
A. Kinase Inhibition Screening
Causality: Overactive protein kinases, such as EGFR, are common drivers of cancer cell proliferation.[5] Thienopyridine derivatives have been specifically designed as potential EGFR tyrosine kinase inhibitors.[5][9] An in vitro kinase assay can directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: Inhibition of the EGFR signaling pathway by a test compound.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction:
-
In a 96- or 384-well plate, combine the kinase of interest (e.g., recombinant human EGFR), the appropriate substrate (e.g., a poly(E,Y) peptide), and ATP.
-
Add the test compound across a range of concentrations.
-
Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which contains the enzyme Ultra-Pure Luciferase and its substrate, to convert the newly produced ADP back to ATP. This new ATP is then used in a luciferase reaction to generate light. Incubate for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value for kinase inhibition.
-
B. Cell Cycle Analysis
Causality: Many cytotoxic agents function by halting the cell division cycle, ultimately leading to apoptosis. Flow cytometry with propidium iodide (PI) staining is the gold standard for determining the phase of the cell cycle (G0/G1, S, G2/M) in which cells are accumulating. Some thienopyridine derivatives have been found to induce a G2 phase arrest.[6]
Experimental Protocol: PI Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells (e.g., HSC3) in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.
-
Tertiary Screening: Selectivity Profiling
Causality: An ideal anticancer drug should be highly toxic to cancer cells while sparing normal, healthy cells. This reduces side effects and widens the therapeutic window. The Selectivity Index (SI) is a quantitative measure of this property.
Experimental Protocol: Comparative Cytotoxicity
-
Cell Line Selection:
-
Choose a non-cancerous cell line to compare against the cancer cell line. For example, if screening against A375 melanoma cells, use normal human melanocytes (HEM) as a control.[10]
-
-
Assay Performance:
-
Perform the same MTT assay described in section 2.1 simultaneously on both the cancer cell line and the normal cell line.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for each cell line.
-
Determine the Selectivity Index (SI) using the formula: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
-
A higher SI value (>>1) indicates greater selectivity for the cancer cells.
-
Data Presentation: Selectivity Index of Lead Compounds
| Compound ID | IC₅₀ vs. A375 (Cancer, µM) | IC₅₀ vs. HEM (Normal, µM) | Selectivity Index (SI) |
| TP-002 | 1.71 | 36.0 | 21.09 |
| TP-004 | 4.33 | 28.8 | 6.65 |
| CA-4 | 0.09 | 0.21 | 2.33 |
Note: Data is hypothetical, based on trends observed in cited literature.[10]
Part 3: Screening for Anti-Inflammatory Activity
Thienopyrimidine derivatives, which are structurally related to thienopyridines, have shown significant analgesic and anti-inflammatory activities, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Causality: The COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is the goal for modern non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
Commercially available kits (e.g., from Cayman Chemical) provide a reliable and standardized method for this screen.
-
Assay Principle: The assay measures the peroxidase activity of COX enzymes. Arachidonic acid is converted by the cyclooxygenase activity to PGG₂, which is then reduced by the peroxidase activity to PGH₂. This latter reaction is measured colorimetrically.
-
Procedure:
-
In a 96-well plate, add buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compound across a range of concentrations.
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid and a colorimetric substrate.
-
Measure the absorbance at 590 nm after a set time.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC₅₀ values for each enzyme and calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Part 4: Screening for Antiplatelet Activity
The thienopyridine scaffold is the basis for blockbuster antiplatelet drugs like clopidogrel, which act as antagonists of the P2Y₁₂ receptor.[13]
Causality: The P2Y₁₂ receptor on the surface of platelets binds to adenosine diphosphate (ADP), triggering a signaling cascade that leads to platelet activation and aggregation. Inhibiting this receptor is a proven strategy for preventing thrombosis. The primary in vitro assay to assess this function is light transmission aggregometry (LTA).
Experimental Protocol: ADP-Induced Platelet Aggregation
-
Sample Preparation:
-
Obtain platelet-rich plasma (PRP) from fresh whole blood samples from healthy donors.
-
-
Assay Procedure:
-
Pre-incubate the PRP with the test compound or vehicle control at 37°C.
-
Place the cuvette in an aggregometer and establish a baseline light transmission.
-
Add an aggregating agent (e.g., ADP at a final concentration of 10 µM) to induce platelet aggregation.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Acquisition and Analysis:
-
Record the change in light transmission over time.
-
The maximum aggregation is measured and compared to the control. Calculate the percent inhibition of platelet aggregation for each compound.
-
Perform dose-response curves to determine the IC₅₀ for the most active compounds.[13]
-
Conclusion and Future Directions
This guide outlines a logical and technically grounded approach to the biological screening of novel 4,5-dihydrothieno[2,3-c]pyridine compounds. By employing a tiered cascade that begins with broad primary screens and progresses to specific mechanism-of-action and selectivity studies, researchers can efficiently identify and validate promising lead candidates.
The versatility of the thienopyridine scaffold suggests that screening efforts should not be limited to the areas detailed above. Further investigation into antibacterial (e.g., DNA gyrase inhibition) and antifungal activities could uncover novel therapeutic applications for this privileged chemical class.[14][15] The ultimate goal of this systematic evaluation is to translate the chemical potential of these compounds into tangible therapeutic benefits.
References
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PMC. Available at: [Link]
-
SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF. (n.d.). INIS-IAEA. Available at: [Link]
-
Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. (2021). MDPI. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. (2024). ResearchGate. Available at: [Link]
-
Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). PubMed. Available at: [Link]
-
Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (2019). MDPI. Available at: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2018). MDPI. Available at: [Link]
-
Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (n.d.). PMC. Available at: [Link]
-
Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). MDPI. Available at: [Link]
-
Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. (2010). PubMed. Available at: [Link]
-
Development of Thienopyridines as Potent Antiproliferative Agents. (2019). MDPI. Available at: [Link]
-
Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). PubMed. Available at: [Link]
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2024). ResearchGate. Available at: [Link]
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][8][10]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. (n.d.). The Open Medicinal Chemistry Journal. Available at: [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). MDPI. Available at: [Link]
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][8][10]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. (2013). PMC. Available at: [Link]
-
(PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2015). ResearchGate. Available at: [Link]
-
Discovery of Novel 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide Derivatives with Potent and Selective Antifungal Activity against Cryptococcus Species. (2022). ACS Publications. Available at: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Some 4,5-Dihydrothieno[3,2-e][1,2,4]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents [openmedicinalchemistryjournal.com]
- 12. Synthesis of Some 4,5-Dihydrothieno[3,2-e][1,2,4]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Silico Modeling of 4,5-Dihydrothieno[2,3-c]pyridine Derivatives
This guide provides a comprehensive overview of the computational strategies and methodologies employed in the rational design and analysis of 4,5-Dihydrothieno[2,3-c]pyridine derivatives. This scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology and inflammatory diseases.[1] We will delve into the core in silico techniques that are instrumental in elucidating the structure-activity relationships (SAR) of these compounds, predicting their biological activities, and optimizing their properties for drug development.
The Thieno[2,3-c]pyridine Scaffold: A Foundation for Drug Discovery
The thieno[2,3-c]pyridine core is a heterocyclic ring system that has garnered significant attention from medicinal chemists. Its rigid structure and potential for diverse substitutions make it an attractive starting point for the design of targeted therapies. Nitrogen-containing heterocyclic compounds are established as effective chemotherapeutic agents, and the fusion of a thiophene ring to a pyridine scaffold gives rise to a range of pharmacological activities.[1] These include anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
Recent research has focused on the synthesis and evaluation of 4,5-Dihydrothieno[2,3-c]pyridine derivatives as inhibitors of key biological targets such as Heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells.[1][3]
The In Silico Drug Discovery Workflow: A Strategic Approach
The integration of computational methods into the drug discovery pipeline allows for a more efficient and targeted approach to identifying and optimizing lead compounds. The general workflow for the in silico modeling of 4,5-Dihydrothieno[2,3-c]pyridine derivatives is a multi-step process that builds upon layers of computational analysis.
Sources
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modelling and docking studies of new thieno[2,3-<i>b</i>:4,5-<i>b</i>′] dipyridine compounds as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
Navigating the Chemical Space of Thieno[2,3-c]pyridines
A Technical Guide to Synthesis, Functionalization, and Therapeutic Potential
Executive Summary
The thieno[2,3-c]pyridine scaffold represents a distinct and under-explored region of chemical space compared to its more common isomers, thieno[2,3-b]pyridine and thieno[3,2-c]pyridine. Historically challenging to synthesize, recent methodological advances have unlocked this core for broad medicinal chemistry applications. This guide synthesizes the latest technical intelligence on constructing and functionalizing this scaffold, highlighting its emerging role as a privileged structure in Hsp90 inhibition (oncology) , mGluR1 antagonism (neuropathic pain) , and Gram-negative antibacterial discovery .
Structural Architecture & Isomerism
The thieno[2,3-c]pyridine core consists of a thiophene ring fused to a pyridine ring across the c-bond (C3-C4 of the pyridine). Unlike the [2,3-b] isomer, where the nitrogen is adjacent to the fusion bond, the [2,3-c] arrangement places the nitrogen at the 6-position relative to the sulfur at position 1 (standard IUPAC numbering for the fused system).
Electronic Properties
The fusion of the electron-rich thiophene with the electron-deficient pyridine creates a "push-pull" electronic system.
-
C7 Position: Highly reactive toward electrophilic aromatic substitution or lithiation due to the directing effect of the adjacent pyridine nitrogen and the thiophene ring.
-
Nitrogen Lone Pair: Remains available for hydrogen bonding, critical for kinase hinge binding (e.g., Hsp90 interaction).
Synthetic Architectures: The "Make"
Accessing the thieno[2,3-c]pyridine core requires navigating specific cyclization strategies. We categorize these into two primary workflows: Pyridine-onto-Thiophene (Constructive) and Thiophene-onto-Pyridine (Annulative).
Workflow Visualization
The following diagram outlines the primary synthetic pathways, contrasting classical methods with modern metal-free approaches.
Figure 1: Synthetic pathways to the thieno[2,3-c]pyridine core. The solid blue line indicates the preferred modern metal-free route.
Strategic Analysis of Routes
| Strategy | Precursors | Key Reagents | Pros | Cons |
| Metal-Free Denitrogenative | 2-Acetylthiophene | High diversity at C7; avoids Pd/Cu catalysts; mild conditions.[1] | Multi-step sequence (3 steps). | |
| Classical Pomeranz-Fritsch | Thiophene-2-carboxaldehyde | Aminoacetal, Acid | Established history. | Harsh conditions often lead to low yields; limited substitution. |
| Pyridine-Based Annulation | 3,5-Dibromopyridine | Methyl thioglycolate | Direct access to C2-esters. | Starting materials can be expensive/hard to source; regioselectivity issues.[2] |
Detailed Experimental Protocol
Protocol: Metal-Free Synthesis via Triazole-Mediated Denitrogenation
This protocol is selected for its high "Self-Validating" score—it minimizes transition metal contamination and allows for predictable regioselectivity at the C7 position.
Objective: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridine.
Step 1: One-Pot Triazolation[1][2][4]
-
Reagents: 2-Acetylthiophene (1.0 equiv), 2,2-dimethoxyethylamine (1.2 equiv), 4-nitrophenyl azide (1.2 equiv).
-
Conditions: Stir in toluene at 100°C for 12 hours.
-
Mechanism: Formation of the enamine followed by [3+2] cycloaddition.
-
Validation: Monitor disappearance of azide peak in IR or TLC.
Step 2: Modified Pomeranz-Fritsch Cyclization[2][4]
-
Reagents: Intermediate from Step 1, Methanesulfonic acid (
). -
Conditions: Heat at 100°C for 2 hours.
-
Outcome: Formation of the fused thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine.[3][2]
Step 3: Acid-Mediated Denitrogenative Transformation (Critical Step)
This step dictates the final C7 substituent based on the nucleophile present.
-
For C7-Hydroxymethyl:
-
Dissolve the fused triazole (from Step 2) in 1 M
. -
Reflux at 100°C for 1 hour.
-
Workup: Neutralize with
, extract with EtOAc. -
Yield: Expect ~75-85%.
-
-
For C7-Esters (In-situ functionalization):
-
Dissolve the fused triazole in the corresponding liquid carboxylic acid (e.g., acetic acid, propionic acid) acting as both solvent and nucleophile.
-
Heat at 100°C for 1-3 hours.
-
Mechanism: Acid-catalyzed ring opening of the triazole followed by nucleophilic attack of the carboxylate on the transient carbocation.
-
Troubleshooting Note: If the denitrogenation is sluggish, ensure the reaction temperature is strictly maintained at 100°C. Lower temperatures favor the stable triazole intermediate.
Therapeutic Case Studies: The "Apply"
The chemical space of thieno[2,3-c]pyridines is defined by its ability to mimic purines and quinolines, making it a "privileged scaffold" for kinase and GPCR targets.
Case Study A: Hsp90 Inhibition (Oncology)
Heat Shock Protein 90 (Hsp90) stabilizes oncoproteins.[1] Thieno[2,3-c]pyridines have emerged as potent inhibitors by targeting the ATP-binding pocket.
-
Key Compound: 6i (Thiomorpholine-substituted derivative).[4]
-
Mechanism: Competitive binding at the N-terminal ATP pocket.
-
Phenotype: Induces G2 phase cell cycle arrest and apoptosis in MCF7 (Breast) and RKO (Colorectal) cancer lines.[4]
-
Potency:
against HSC3 and T47D lines. -
SAR Insight: A heterocyclic secondary amine (like thiomorpholine) at the C7 or C4 position (via chloromethyl linker) is critical for solubility and binding affinity.
Case Study B: mGluR1 Antagonists (Neuropathic Pain)
Tetrahydrothieno[2,3-c]pyridine derivatives act as selective antagonists for Metabotropic Glutamate Receptor 1 (mGluR1).[5]
-
Therapeutic Goal: Treatment of chronic neuropathic pain without the side effects of opioids.
-
Structural Requirement: The tetrahydro version of the core is essential here, providing a distinct 3D geometry compared to the aromatic parent.
-
Key Interaction: Hydrophobic interaction of the thiophene ring with the transmembrane domain of mGluR1.
SAR Visualization
The following diagram maps the Structure-Activity Relationship (SAR) zones for the scaffold.
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical zones for functionalization.
Future Outlook
The thieno[2,3-c]pyridine scaffold is transitioning from a "chemical curiosity" to a "validated lead."
-
Multi-Target Antibiotics: Recent studies indicate efficacy against MDR Gram-negative bacteria by targeting the BamA protein, a mechanism distinct from traditional antibiotics.
-
Organic Electronics: Beyond pharma, alkylated thieno[2,3-c]pyridines are being explored in OFETs (Organic Field-Effect Transistors) due to their planar pi-stacking capabilities.
References
-
BenchChem. Application Notes and Protocols for Thieno[2,3-c]pyridine Derivatives in Organic Electronics. (2025).[3][1][4][5][6][7]
-
National Institutes of Health (NIH). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. (2025).[3][1][4][5][6][7]
-
MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025).[3][1][4][5][6][7]
-
PubMed. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists.[5] (2015).[4][5][7][8]
-
PubMed. Synthesis, biological evaluation, and mechanistic investigation of tetrahydrothieno[2,3-c]pyridine derivatives as anti-Gram-negative bacterial agents.[6] (2025).[3][1][4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and mechanistic investigation of tetrahydrothieno[2,3-c]pyridine derivatives as anti-Gram-negative bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4,5-Dihydrothieno[2,3-c]pyridine: Strategies and Methodologies
Abstract
The 4,5-dihydrothieno[2,3-c]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active agents. Its unique combination of a thiophene ring fused to a dihydropyridine moiety imparts specific physicochemical properties that are attractive for drug design. This technical guide provides an in-depth review of the principal synthetic strategies for constructing this bicyclic system. We will explore the mechanistic underpinnings, practical advantages, and limitations of two cornerstone methodologies: the Gewald multicomponent reaction for thiophene ring annulation and the Pictet-Spengler reaction for pyridine ring annulation. Furthermore, we will touch upon modern, innovative approaches that expand the synthetic chemist's toolkit. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold
Thienopyridines represent a vital class of heterocyclic compounds in medicinal chemistry. The fusion of a thiophene ring to a pyridine core creates a bioisostere of quinoline and isoquinoline, offering a distinct electronic and steric profile while maintaining key hydrogen bonding capabilities. The reduced 4,5-dihydrothieno[2,3-c]pyridine variant, in particular, provides a three-dimensional structure that can effectively probe the binding pockets of various biological targets. Derivatives have been investigated for a wide range of biological activities, including antifungal, anticancer, and central nervous system applications.
The synthetic accessibility and the potential for diverse functionalization of this scaffold are critical for developing structure-activity relationships (SAR) in drug discovery programs. The choice of synthetic route is paramount and is often dictated by the availability of starting materials, the desired substitution pattern, and scalability requirements. This guide will dissect the most prevalent and effective strategies for its construction.
Strategy I: Thiophene Ring Annulation via the Gewald Reaction
One of the most powerful and convergent methods for constructing the thieno[2,3-c]pyridine system is by building the thiophene ring onto a pre-existing piperidone (a dihydropyridinone) core. The Gewald multicomponent reaction is exceptionally well-suited for this purpose.
Mechanistic Rationale
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically in the presence of a base like morpholine or triethylamine. The causality of this sequence is elegant and robust:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the piperidone (the α-methylene carbonyl compound) and the activated nitrile (e.g., ethyl cyanoacetate) to form an α,β-unsaturated dinitrile intermediate.
-
Michael Addition of Sulfur: The elemental sulfur (often as the S₈ ring) is activated by the base to form a nucleophilic sulfide species. This species undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated intermediate.
-
Intramolecular Cyclization & Tautomerization: The newly formed sulfur-containing intermediate then undergoes an intramolecular Thorpe-Ziegler type cyclization, where the methylene group adjacent to the sulfur attacks one of the nitrile groups. A subsequent tautomerization yields the stable 2-aminothiophene aromatic system.
This one-pot process allows for the rapid assembly of a highly functionalized thiophene ring, which can then be used for further derivatization.
Visualizing the Gewald Workflow
Caption: Workflow for the Gewald multicomponent synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
This protocol is adapted from methodologies used to generate the core starting material for further elaboration into various heterocyclic systems.
Materials:
-
N-Methyl-4-piperidone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol (absolute)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add N-methyl-4-piperidone (0.1 mol), ethyl cyanoacetate (0.1 mol), and absolute ethanol (80 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add morpholine (0.05 mol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 40°C.
-
After the addition of morpholine is complete, add finely powdered elemental sulfur (0.1 mol) portion-wise over 15 minutes.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a crystalline solid.
Strategy II: Pyridine Ring Annulation via the Pictet-Spengler Reaction
An alternative and equally important strategy involves constructing the dihydropyridine ring onto a pre-existing thiophene core. The Pictet-Spengler reaction is a classic and powerful method for this transformation.
Mechanistic Rationale
The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of the thieno[2,3-c]pyridine system, the required starting material is a 3-(2-aminoethyl)thiophene. The mechanism proceeds as follows:
-
Condensation: The amine of the 3-(2-aminoethyl)thiophene derivative condenses with an aldehyde (e.g., formaldehyde) to form a Schiff base (imine).
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich thiophene ring acts as the nucleophile. The C2 position of the thiophene ring attacks the electrophilic carbon of the iminium ion. This step is the key ring-closing event and is generally favored at the more nucleophilic C2 position over the C4 position.
-
Deprotonation/Rearomatization: A final deprotonation step restores the aromaticity of the thiophene ring, yielding the final 4,5-dihydrothieno[2,3-c]pyridine product.
The use of a thiophene ring, which is more electron-rich than benzene, often allows this reaction to proceed under milder conditions than those required for the synthesis of analogous tetrahydroisoquinolines.
Visualizing the Pictet-Spengler Mechanism
Caption: Key steps in the Pictet-Spengler synthesis pathway.
Experimental Protocol: General Procedure for Pictet-Spengler Cyclization
This protocol is a generalized procedure based on established methods for the synthesis of tetrahydrothienopyridines.
Materials:
-
3-(2-Aminoethyl)thiophene
-
Aqueous formaldehyde (37% w/w)
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
A suitable solvent (e.g., water, acetic acid, or dichloromethane)
Procedure:
-
Dissolve the 3-(2-aminoethyl)thiophene (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the aldehyde (e.g., aqueous formaldehyde, 1.1 eq) to the solution at room temperature.
-
Stir the mixture for 10-15 minutes to allow for initial imine formation.
-
Carefully add the acid catalyst (e.g., concentrated HCl or TFA, 1.5-2.0 eq) to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and maintain for 4-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 4,5-dihydrothieno[2,3-c]pyridine.
Modern Synthetic Approaches: A Metal-Free Alternative
While the Gewald and Pictet-Spengler reactions are workhorses in this field, modern organic synthesis continues to provide novel and efficient alternatives. One notable strategy involves a metal-free, acid-mediated denitrogenative transformation of a fused 1,2,3-triazole.
This approach begins with the synthesis of a thieno[2,3-c]triazolo[1,5-a]pyridine intermediate. This precursor, upon treatment with an acid like trifluoromethanesulfonic acid (TfOH), undergoes a transformation that extrudes N₂ gas. The resulting reactive intermediate can be trapped by various nucleophiles (alcohols, carboxylic acids, nitriles) to install diverse functionality at the 7-position of the thieno[2,3-c]pyridine ring. This method is particularly valuable for creating libraries of derivatives from a common intermediate, overcoming some of the derivatization limitations of classical methods.
Comparative Analysis of Core Strategies
For a medicinal chemist, the choice between these synthetic routes depends on a balance of factors.
| Feature | Gewald Reaction Route | Pictet-Spengler Reaction Route |
| Key Bond Formation | Thiophene C-C and C-S bonds | Pyridine C-N and C-C bonds |
| Overall Strategy | Thiophene annulation | Pyridine annulation |
| Starting Materials | Piperidone derivatives, activated nitriles, sulfur | 3-(2-Aminoethyl)thiophene, aldehydes/ketones |
| Convergency | High (multicomponent reaction) | Moderate (two-component reaction) |
| Advantages | Rapidly builds complexity; one-pot procedure; produces a highly functionalized 2-aminothiophene handle for further chemistry. | Reliable and well-understood; thiophene ring activates the system for mild reaction conditions; allows for variation at the 7-position via choice of aldehyde. |
| Limitations | Substitution pattern is largely fixed by the starting piperidone and nitrile; can have limited scope for certain substituted ketones. | Requires synthesis of the 3-(2-aminoethyl)thiophene precursor, which can be a multi-step process; regioselectivity of cyclization can be an issue with substituted thiophenes. |
Conclusion and Future Outlook
The synthesis of the 4,5-dihydrothieno[2,3-c]pyridine scaffold is well-established, with the Gewald and Pictet-Spengler reactions serving as the primary and most reliable synthetic pillars. These methods provide robust access to the core and allow for substantial diversification. The Gewald reaction offers a highly convergent path to 2-amino-3-carboxy-functionalized systems, while the Pictet-Spengler reaction provides a dependable route for installing substituents at the 7-position.
The future of this field will likely focus on the development of more efficient and stereoselective methodologies. The design of enantioselective Pictet-Spengler reactions using chiral catalysts could provide direct access to optically pure compounds, which is crucial for pharmaceutical development. Furthermore, the application of modern synthetic techniques, such as C-H activation and novel catalytic cyclizations, will undoubtedly open new avenues for constructing this valuable heterocyclic system with even greater precision and efficiency.
References
-
J. N. Sangshetti, N. D. Kokare, S. A. Kotharkar, and D. B. Shinde, "Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review," Mini-Reviews in Medicinal Chemistry, 2015. [Online]. Available: [Link]
-
W. I. Al-Adiwish, A. M. El-Sayed, and H. M. Awad, "Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles," Molecules, 2010. [Online]. Available: [Link]
-
J. N. Sangshetti, N. D. Kokare, S. A. Kotharkar, and D. B. Shinde, "(PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review," ResearchGate, 2015. [Online]. Available: [Link]
-
L. Wang, et al., "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives," SciELO, 2022. [Online]. Available: [Link]
-
ChemInform, "An Efficient and Convenient Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines by a Modified Pictet-Spengler Reaction via a Formyliminium Ion Intermediate," ResearchGate, N/A. [Online]. Available: [Link]
-
W. I. Al-Adiwish, A. M. El-Sayed, and H. M. Awad, "Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles," ResearchGate, 2010. [Online]. Available: [Link]
-
M. C. Marcotullio, et al., "4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype," Molecules, 2023. [Online]. Available: [Link]
-
Wikipedia, "Pictet–Spengler reaction," Wikipedia, N/A. [Online]. Available: [Link]
- D. F. O'Shea, "A route to dihydro
Methodological & Application
Application Note: Precision Synthesis of Substituted 4,5-Dihydrothieno[2,3-c]pyridines
Introduction & Scope
The 4,5-dihydrothieno[2,3-c]pyridine scaffold represents a critical bioisostere of the 3,4-dihydroisoquinoline core, widely utilized in the design of antithrombotic agents (e.g., Ticlopidine, Clopidogrel analogs) and antagonists for G-protein coupled receptors. Unlike its tetrahydro- counterparts, the 4,5-dihydro variant contains a cyclic imine (
This application note details a robust, modular protocol for the synthesis of substituted 4,5-dihydrothieno[2,3-c]pyridines. We prioritize the Bischler-Napieralski cyclization as the primary route due to its direct access to the dihydro-imine oxidation state, avoiding the need for post-synthetic oxidation of tetrahydro- intermediates.
Key Technical Challenges Addressed
-
Regioselectivity: Ensuring cyclization occurs at the thiophene C2 position (to yield [2,3-c]) rather than C4.
-
Substrate Sensitivity: Mitigating thiophene polymerization risks inherent to strong acid catalysis.[1]
-
Scalability: Utilizing reagents amenable to gram-scale synthesis.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the pyridine ring via intramolecular electrophilic aromatic substitution. The precursor, an
Figure 1: Retrosynthetic strategy for the construction of the 4,5-dihydrothieno[2,3-c]pyridine core.
Experimental Protocols
Phase 1: Synthesis of the Amine Precursor
Compound: 2-(Thiophen-3-yl)ethanamine Note: While commercially available, in-house synthesis is often required for scale or isotopic labeling.
Step A: Henry Reaction (Nitroalkene Formation)
-
Reagents: Thiophene-3-carboxaldehyde (1.0 equiv), Nitromethane (5.0 equiv), Ammonium Acetate (0.4 equiv).
-
Procedure:
-
Dissolve aldehyde in nitromethane (acts as solvent/reactant).
-
Add ammonium acetate and reflux (
) for 2–4 hours. -
Monitor: TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.[2]
-
Workup: Cool to RT. Remove excess nitromethane in vacuo. Dissolve residue in DCM, wash with water and brine. Dry (
) and concentrate.[3] -
Purification: Recrystallization from EtOH or flash chromatography yields 3-(2-nitrovinyl)thiophene (yellow solid).
-
Step B: Reduction to Amine
Caution: This step uses Lithium Aluminum Hydride (LiAlH4). Perform in a dry box or under strict inert atmosphere.
-
Reagents: 3-(2-nitrovinyl)thiophene (1.0 equiv), LiAlH4 (4.0 equiv), Anhydrous THF.
-
Procedure:
-
Suspend LiAlH4 in anhydrous THF at
under . -
Add nitrovinylthiophene solution (in THF) dropwise. Exothermic.
-
Reflux for 4–6 hours.
-
Quench (Fieser Method): Cool to
. Carefully add water ( mL), then 15% NaOH ( mL), then water ( mL) where = grams of LiAlH4 used. -
Filter the granular precipitate. Concentrate filtrate to obtain the crude amine.
-
Storage: Store as the HCl salt if not using immediately to prevent oxidation.
-
Phase 2: Acylation (Amide Formation)
Compound:
-
Reagents: 2-(Thiophen-3-yl)ethanamine (1.0 equiv), Acyl Chloride (1.1 equiv) or Anhydride, Triethylamine (1.5 equiv), DCM (
). -
Procedure:
-
Dissolve amine and TEA in DCM; cool to
. -
Add Acyl Chloride dropwise.
-
Warm to RT and stir for 2 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.
. Dry and concentrate. -
Validation:
NMR should show the amide (broad singlet, ppm) and loss of amine .
-
Phase 3: Bischler-Napieralski Cyclization (The Core Step)
This is the critical ring-closing step. We present two methods: Method A for standard substrates and Method B for acid-sensitive thiophene derivatives prone to polymerization.
Method A: Standard POCl
Protocol (Robust)
Best for: Substrates with electron-withdrawing or neutral substituents on the amide side chain.
-
Reagents: Amide precursor (1.0 equiv), Phosphorus Oxychloride (
, 3.0–5.0 equiv), Acetonitrile (ACN). -
Procedure:
-
Dissolve amide in dry ACN (
). -
Add
slowly at RT. -
Heat to reflux (
) for 2–6 hours. -
Mechanism Check: The reaction proceeds via an imidoyl chloride intermediate.[4][5]
-
Workup (Critical): Cool to RT. Pour reaction mixture slowly into ice-cold NaOH (2M) or Sat.
.[6] Warning: Vigorous hydrolysis of excess POCl . Maintain pH > 9 to keep the imine in free base form. -
Extract with DCM (
). Dry ( ) and concentrate.
-
Method B: Movassaghi Modified Protocol (High-Fidelity)
Best for: Electron-rich thiophenes sensitive to polymerization or "tarring" under harsh reflux.
-
Reagents: Amide (1.0 equiv), 2-Chloropyridine (1.2 equiv), Triflic Anhydride (
, 1.1 equiv), DCM. -
Procedure:
-
Dissolve amide and 2-chloropyridine in DCM at
. -
Add
dropwise. (Forms highly reactive nitrilium/imidoyl triflate). -
Stir at
for 20 min, then warm to followed by RT over 2 hours. -
Advantage: Avoids high heat, minimizing thiophene polymerization.[1]
-
Workup: Quench with Sat.
. Extract with DCM.
-
Purification & Characterization
Purification Strategy
-
Flash Chromatography: The dihydro- product is basic. Use silica gel pre-treated with 1% Triethylamine (TEA) in Hexane to prevent hydrolysis or degradation on acidic silica.
-
Eluent: DCM/MeOH (95:5) or EtOAc/Hexane gradients.
Analytical Data (Expected)
-
NMR (CDCl
):-
H-7 (Imine proton): If R=H, a triplet or broad singlet at
ppm. If substituted, look for the substituent signals. -
H-4, H-5 (Methylene): Two triplets (or multiplets) at
ppm and ppm. -
Thiophene Protons: Two doublets at
ppm (C2 and C3 of the thiophene ring are now fused; protons remain at original C4/C5 positions).
-
-
IR Spectroscopy: Strong absorption at
( stretch).
Mechanism & Troubleshooting
The cyclization follows an electrophilic aromatic substitution pathway.[4][5][7] The regioselectivity for the [2,3-c] isomer is driven by the electron density at the thiophene
Figure 2: Mechanistic pathway of the Bischler-Napieralski cyclization.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Black Tar / Polymerization | Acid concentration too high or Temp too high. | Switch to Method B (Tf |
| No Reaction (SM recovered) | Poor activation of amide. | Ensure POCl |
| Regioisomer Mixtures | Cyclization at C4 vs C2. | C2 is electronically favored. If C4 product observed, block C4 position or lower temp. |
| Hydrolysis during Workup | Imine is unstable to acid/base. | Keep workup cold ( |
References
-
Bischler-Napieralski Reaction Overview & Mechanism Organic Chemistry Portal. "Bischler-Napieralski Reaction."[4][7][8] [Link]
-
Movassaghi Modified Protocol (Mild Cyclization) Movassaghi, M., & Hill, M. D. (2008).[8] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and
-Carboline Derivatives." Organic Letters. [Link] -
Pictet-Spengler Alternative (For Tetrahydro- analogs) Wikipedia. "Pictet-Spengler reaction." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
using 4,5-Dihydrothieno[2,3-c]pyridine as a building block in organic synthesis
This guide provides a comprehensive technical analysis and protocol set for utilizing 4,5-dihydrothieno[2,3-c]pyridine and its stable derivative, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine , as building blocks in medicinal chemistry.
Application Note: 4,5-Dihydrothieno[2,3-c]pyridine Scaffolds in Drug Discovery
Executive Summary
The thieno[2,3-c]pyridine scaffold represents a privileged bicyclic core in modern drug discovery, distinct from its regioisomer thieno[3,2-c]pyridine (the scaffold of Clopidogrel). While the [3,2-c] isomer is famous for antiplatelet activity, the [2,3-c] isomer has emerged as a critical bioisostere of isoquinoline and quinazoline, particularly in the design of Serine/Threonine kinase inhibitors (e.g., COT, GRK2, Tpl2).
This guide focuses on the practical application of the 4,5,6,7-tetrahydro derivative (the stable secondary amine building block) and its 4,5-dihydro precursor (the reactive imine intermediate), providing validated protocols for their synthesis, functionalization, and integration into bioactive molecules.
Structural Analysis & Nomenclature
Confusion between thienopyridine isomers is common. Precise identification is critical for IP and activity profiles.
| Feature | Target Scaffold: Thieno[2,3-c]pyridine | Common Isomer: Thieno[3,2-c]pyridine |
| Structure | Thiophene fused at c-bond (2,3).[1][2][3] S is at pos 1; N is at pos 6. | Thiophene fused at c-bond (3,2).[2][4] S is at pos 1; N is at pos 5. |
| Key Application | Kinase Inhibitors (COT, Tpl2), GPCR ligands. | Antiplatelet agents (Clopidogrel, Ticlopidine). |
| Building Block | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine (Sec.[1][4][5] Amine) | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Sec.[2][4][6] Amine) |
| Precursor | 2-(Thiophen-3-yl)ethanamine | 2-(Thiophen-2-yl)ethanamine |
Chemical Stability Note: The 4,5-dihydro form (containing a C=N imine bond at the 6,7-position) is typically an intermediate generated via the Bischler-Napieralski reaction. It is moisture-sensitive and usually reduced immediately to the stable 4,5,6,7-tetrahydro amine or oxidized to the fully aromatic system. This guide treats the tetrahydro amine as the primary "shelf-stable" building block.
Synthetic Utility & Pathways
The utility of this scaffold lies in its ability to serve as a rigid, hydrophobic core with two orthogonal vectors for diversification:
-
Vector A (N-6): Solubilizing tails or solvent-front interactions (via Alkylation/Amidation).
-
Vector B (C-2): Hinge-binding motifs or hydrophobic pocket occupation (via C-H Activation/Halogenation).
Workflow Visualization
Caption: Synthesis and diversification workflow for thieno[2,3-c]pyridine scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core (If not commercially sourced)
Use this if you need specific substitution patterns on the thiophene ring. Method: Modified Pictet-Spengler Cyclization.
-
Reagents: 2-(Thiophen-3-yl)ethanamine (1.0 equiv), Paraformaldehyde (1.2 equiv), Formic acid (solvent/catalyst).
-
Procedure:
-
Dissolve amine in formic acid (0.5 M concentration).
-
Add paraformaldehyde and heat to 50°C for 4–12 hours. Monitor by LCMS for the formation of the iminium/cyclized product.
-
Note: Thiophene is electron-rich; cyclization at the 2-position is favorable.
-
Workup: Basify with NaOH (aq) to pH 10, extract with DCM.
-
Yield: Typically 60–80% of the tetrahydro product (formic acid acts as a reductant in Eschweiler-Clarke conditions, or use HCl followed by NaBH4 reduction).
-
Protocol B: N-Arylation (Buchwald-Hartwig Coupling)
Crucial for attaching the scaffold to aromatic kinase hinge binders.
Reaction:
Step-by-Step:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Amine: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine (1.0 equiv, 0.5 mmol).
-
Aryl Halide: Ar-Br or Ar-I (1.1 equiv).
-
Catalyst: Pd2(dba)3 (2 mol%).
-
Ligand: XPhos or RuPhos (4 mol%) – RuPhos is superior for secondary amines.
-
Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv).
-
Solvent: Anhydrous Toluene or Dioxane (2.5 mL, 0.2 M).
-
-
Execution: Seal vial and heat to 100°C for 12 hours.
-
Validation: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Expert Tip: If the aryl halide contains base-sensitive groups (e.g., esters), switch the base to K3PO4 and use tBuOH/H2O (4:1) as solvent (BrettPhos Pd G3 system).
Protocol C: C-2 Lithiation and Trapping
Allows functionalization of the thiophene ring (e.g., introducing a methyl, formyl, or halogen group).
Reaction:
Step-by-Step:
-
Protection: Ensure the Nitrogen is protected (e.g., N-Boc or N-Benzyl). Free amines will quench the lithiating agent.
-
Lithiation:
-
Dissolve N-Boc substrate in anhydrous THF (0.1 M) under N2.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise over 10 mins.
-
Stir at -78°C for 45–60 mins. The C-2 proton (adjacent to Sulfur) is the most acidic.
-
-
Trapping:
-
Add Electrophile (e.g., MeI, DMF, I2) (1.5 equiv) dissolved in THF.
-
Allow to warm to room temperature over 2 hours.
-
-
Quench: Add saturated NH4Cl solution.
-
Self-Validating Check: 1H NMR should show the disappearance of the thiophene singlet at ~6.9 ppm.
Case Study: Designing a COT (Tpl2) Inhibitor
Reference: ResearchGate Results 1.1, 1.4
Objective: Synthesize a kinase inhibitor where the thienopyridine core mimics the adenine ring of ATP.
-
Scaffold Selection: Use 4,5,6,7-tetrahydrothieno[2,3-c]pyridine .[1][4][5]
-
Modality:
-
C-2 Position: Needs an H-bond acceptor/donor pair for the hinge region.[3]
-
Strategy: Formylate C-2 (Protocol C with DMF), then condense with hydrazine to form a pyrazole or similar heterocycle fused/attached to the thiophene.
-
-
N-6 Position: Attach a solvent-exposed solubilizing group (e.g., N-methyl piperazine chain) via reductive amination or alkylation.
-
Result: A potent, selective inhibitor of Tumor Progression Locus 2 (Tpl2) kinase, useful in inflammation models.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Pictet-Spengler | Electron density on thiophene is insufficient at C-2. | Use Bischler-Napieralski instead: Acylate the amine, cyclize with POCl3 to the dihydro-imine, then reduce. |
| C-2 Lithiation Fails | N-protecting group is labile or wet solvent. | Use N-Boc (stable to n-BuLi at -78°C). Ensure THF is distilled/dried over Na/Benzophenone. |
| Aromatization | Spontaneous oxidation of dihydro- intermediate. | If the fully aromatic thieno[2,3-c]pyridine is desired, treat the tetrahydro- compound with DDQ or MnO2 in refluxing toluene. |
| Regioisomer Contamination | Impure starting material (2- vs 3-thienyl). | Verify precursor purity by NMR. 2-thienyl leads to [3,2-c]; 3-thienyl leads to [2,3-c]. |
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives via Metal-Free Denitrogenative Transformation. Source: Relevance: Modern synthesis of the aromatic core.
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: Relevance: Primary application in kinase drug discovery.
-
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines. Source: Relevance: Comprehensive review of the scaffold's biological profile.[7]
-
Clopidogrel Related Compound B (Thieno Isomer). Source: Relevance: Identification of the [2,3-c] isomer as a distinct structural entity from the antiplatelet [3,2-c] series.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DE2628045A1 - THIENO (2,3-C) PYRIDINE DERIVATIVES, THE PROCESS FOR THEIR MANUFACTURING AND MEDICINAL PRODUCTS CONTAINING THEM - Google Patents [patents.google.com]
- 6. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4,5-Dihydrothieno[2,3-c]pyridine in Modern Medicinal Chemistry
The 4,5-dihydrothieno[2,3-c]pyridine core is a privileged heterocyclic scaffold that has proven to be a cornerstone in the development of numerous clinically significant therapeutic agents. Its unique structural and electronic properties have made it a versatile template for designing molecules that can interact with a wide range of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the applications of this remarkable scaffold in medicinal chemistry, with a focus on its role in the development of antiplatelet, anticancer, and neuroprotective agents. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are provided to aid researchers in this exciting field.
A Privileged Structure in Drug Discovery
The thieno[2,3-c]pyridine system is an isostere of isoquinoline, where a thiophene ring is fused to a pyridine ring. This bioisosteric replacement often leads to compounds with improved pharmacological profiles. The dihydro version of this scaffold provides a three-dimensional structure that can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the sulfur and nitrogen heteroatoms also provides opportunities for hydrogen bonding and other key interactions with biological targets.
The most notable success of the 4,5-dihydrothieno[2,3-c]pyridine scaffold is in the area of antiplatelet therapy, with blockbuster drugs such as Ticlopidine, Clopidogrel, and Prasugrel all based on this core structure. However, its utility extends far beyond this single application, with a growing body of research demonstrating its potential in oncology, neuropharmacology, and infectious diseases.
Application I: Antiplatelet Aggregation Inhibitors
The prevention of arterial thrombosis is a critical therapeutic goal in the management of cardiovascular diseases. The 4,5-dihydrothieno[2,3-c]pyridine scaffold has been instrumental in the development of potent antiplatelet agents that have revolutionized the treatment of acute coronary syndromes and the prevention of thrombotic events.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
The primary mechanism by which thienopyridine-based antiplatelet agents exert their effect is through the irreversible antagonism of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2] The P2Y12 receptor plays a crucial role in ADP-mediated platelet activation and aggregation.[3][4]
These compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation in the liver to exert their pharmacological effect.[5][6] This metabolic activation, primarily mediated by cytochrome P450 enzymes, converts the parent compound into a highly reactive thiol-containing metabolite.[3][7] This active metabolite then forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet.[4][8] By blocking the P2Y12 receptor, these drugs prevent the downstream signaling events that lead to platelet aggregation, thereby reducing the risk of thrombus formation.[3]
Caption: Mechanism of P2Y12 Receptor Inhibition.
Protocol 1: Synthesis of a Representative Antiplatelet Agent
This protocol describes the synthesis of a generic 2-amino-3-aroyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative, a common structural motif in this class of compounds. The synthesis proceeds via the well-established Gewald reaction.[9][10]
Step 1: Gewald Synthesis of the 2-Aminothiophene Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-benzyl-4-piperidone (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in absolute ethanol.[11]
-
Addition of Base: To the stirred suspension, add morpholine (2.0 eq) as a basic catalyst.[11]
-
Reaction: Gently reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, pour the mixture into ice-water and extract the product with dichloromethane.[11]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.[11]
Step 2: Aroylation of the 2-Amino Group
-
Reaction Setup: Dissolve the 2-aminothiophene intermediate (1.0 eq) in a suitable aprotic solvent such as dichloromethane in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add a base, such as triethylamine (1.2 eq), to the solution. Cool the mixture in an ice bath and slowly add the desired aroyl chloride (e.g., 2-chlorobenzoyl chloride, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final 2-aroylamino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative.
Protocol 2: Light Transmission Aggregometry (LTA)
LTA is the gold standard method for assessing platelet aggregation.[2][8] This protocol outlines the procedure for evaluating the inhibitory effect of a test compound on ADP-induced platelet aggregation.
-
Sample Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.[4]
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.[12]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.[12]
-
-
Assay Procedure:
-
Place a cuvette containing PRP into the aggregometer and calibrate the instrument to 0% aggregation. Place a cuvette with PPP to set 100% aggregation.
-
Pre-incubate the PRP with the test compound or vehicle control for a specified time at 37°C.
-
Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5-20 µM).[8]
-
-
Data Analysis:
-
Record the change in light transmission over time. The maximum aggregation percentage is determined and compared between the compound-treated and vehicle-treated samples to calculate the percent inhibition.
-
| Compound | Target | IC50 (µM) | Reference |
| Ticlopidine | P2Y12 | - | [13] |
| Clopidogrel | P2Y12 | - | [6] |
| Prasugrel | P2Y12 | - | [1] |
Note: IC50 values for irreversible inhibitors like thienopyridines are not typically reported from in vitro assays due to their mechanism of action.
Application II: Anticancer Agents
The 4,5-dihydrothieno[2,3-c]pyridine scaffold has emerged as a promising template for the design of novel anticancer agents, particularly those that target the microtubule network, a critical component of the cellular cytoskeleton.
Mechanism of Action: Inhibition of Tubulin Polymerization
Certain derivatives of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine have been identified as potent inhibitors of tubulin polymerization.[14] These compounds bind to the colchicine-binding site on β-tubulin, thereby disrupting the dynamic equilibrium of microtubule assembly and disassembly. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[14] The 3,4,5-trimethoxyphenyl moiety is a common feature in many colchicine-site binding agents and is crucial for the potent anti-tubulin activity of these compounds.
Caption: Inhibition of Tubulin Polymerization.
Protocol 3: Synthesis of an Antimitotic Agent
This protocol describes the synthesis of 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine, a potent tubulin polymerization inhibitor.[14]
-
Gewald Reaction: The synthesis of the 2-aminothiophene core is achieved through a Gewald reaction similar to the one described in Protocol 1, using methyl 4-oxopiperidine-1-carboxylate as the ketone component.
-
Acylation: The resulting 2-amino group is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine in an aprotic solvent.
-
Purification: The final product is purified by column chromatography to yield the desired compound.
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.[1][5]
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.[5]
-
Prepare a GTP stock solution and add it to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of the test compound and a positive control (e.g., colchicine) in the assay buffer.
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]
-
Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control. The IC50 value can be calculated from a dose-response curve.
-
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 4f | L1210 | 25 | [14] |
| (in reference) | K562 | 30 | [14] |
| Compound 4g | L1210 | 35 | [14] |
| (in reference) | K562 | 40 | [14] |
Application III: Agents for Neurodegenerative Disorders
The 4,5-dihydrothieno[2,3-c]pyridine scaffold is also being explored for the treatment of neurodegenerative diseases, such as neuropathic pain, by targeting specific receptors in the central nervous system.
Mechanism of Action: Selective mGluR1 Antagonism
Derivatives of tetrahydrothieno[2,3-c]pyridine have been identified as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1).[4][15] mGluR1 is a G-protein coupled receptor that is implicated in various neurological and psychiatric disorders, including chronic pain.[4] By selectively blocking mGluR1, these compounds can modulate glutamatergic neurotransmission and have shown analgesic effects in animal models of neuropathic pain.[15] The antagonism of mGluR1 by these compounds is typically non-competitive, meaning they bind to an allosteric site on the receptor rather than the glutamate binding site.[16]
Caption: Mechanism of mGluR1 Antagonism.
Protocol 5: Synthesis of a Representative mGluR1 Antagonist
The synthesis of tetrahydrothieno[2,3-c]pyridine-based mGluR1 antagonists often starts with a pre-formed 2-aminothiophene core, which is then elaborated.[15]
-
Synthesis of the Core: A suitable 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile can be synthesized via a Gewald reaction using N-protected 4-piperidone, malononitrile, and sulfur.
-
Derivatization: The 2-amino group can be further functionalized, for example, by reaction with an appropriate isothiocyanate to form a thiourea, followed by cyclization to introduce additional heterocyclic rings. The protecting group on the pyridine nitrogen can then be removed and replaced with various substituents to explore structure-activity relationships.
Protocol 6: Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by a test compound.[16][17]
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the mGluR1 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them with the dye solution for 30-60 minutes at 37°C.[18]
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compound or vehicle control for a specified period.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Stimulate the cells with an mGluR1 agonist (e.g., glutamate or quisqualate) and simultaneously record the fluorescence intensity.[16]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of the test compound is quantified by its ability to reduce the agonist-induced fluorescence signal. IC50 values can be determined from concentration-response curves.
-
| Compound | Target | IC50 (nM) | Reference |
| Compound 9b | mGluR1 | 23 | [15] |
| (in reference) | |||
| Compound 10b | mGluR1 | 31 | [15] |
| (in reference) |
Conclusion
The 4,5-dihydrothieno[2,3-c]pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in the development of antiplatelet drugs has paved the way for its exploration in other therapeutic areas, including cancer and neurodegenerative diseases. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce diverse functional groups, ensures its continued relevance in the quest for novel and improved therapeutics. The protocols and application notes provided herein serve as a guide for researchers to further unlock the potential of this remarkable heterocyclic system.
References
-
Prasugrel - StatPearls - NCBI Bookshelf. (2023, April 10). Retrieved from [Link]
-
What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Platelet Aggregation Test | Light Transmission Aggregometry (LTA). (n.d.). Platelet Services. Retrieved from [Link]
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015, June 5). PubMed. Retrieved from [Link]
-
Prasugrel - Wikipedia. (n.d.). Retrieved from [Link]
-
Light Transmission Aggregometry | The Hematologist | American Society of Hematology - ASH Publications. (2014, March 1). Retrieved from [Link]
-
Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2008, September 15). PubMed. Retrieved from [Link]
-
The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? (2012, June 15). Retrieved from [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2020, May 15). Retrieved from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA. Retrieved from [Link]
-
Ticlopidine - Wikipedia. (n.d.). Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015, June 5). PubMed. Retrieved from [Link]
-
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). (n.d.). Cytoskeleton. Retrieved from [Link]
-
Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). (n.d.). Cytoskeleton. Retrieved from [Link]
-
Three component synthesis of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2008, September 15). PubMed. Retrieved from [Link]
-
trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC. (n.d.). Retrieved from [Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - DOI. (n.d.). Retrieved from [Link]
-
3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists - PMC. (n.d.). Retrieved from [Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC. (n.d.). Retrieved from [Link]
-
A novel series of tetrahydrothieno[2,3-c]pyridin-2-yl derivatives: fluorescence spectroscopy and BSA binding, ADMET properties, molecular docking, and DFT studies - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Calcium imaging protocol - CDN. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. plateletservices.com [plateletservices.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for High-Throughput Screening of 4,5-Dihydrothieno[2,3-c]pyridine Libraries
Introduction: Unlocking the Potential of the Thienopyridine Scaffold
The 4,5-dihydrothieno[2,3-c]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active agents. Its structural rigidity and capacity for diverse substitutions have made it a focal point in medicinal chemistry for developing modulators of various biological targets. Thienopyridine derivatives have been successfully developed as antiplatelet agents, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs).[1][2][3] Given this therapeutic versatility, large libraries of 4,5-dihydrothieno[2,3-c]pyridine analogs represent a rich source for identifying novel lead compounds through high-throughput screening (HTS).
This guide provides a detailed framework for researchers, scientists, and drug development professionals on designing, validating, and executing robust HTS campaigns for this specific compound class. We move beyond simplistic, templated protocols to explain the causal logic behind experimental design, ensuring that every assay is a self-validating system capable of generating high-quality, actionable data.
Part 1: Target Selection and Rationale
The success of any HTS campaign hinges on the selection of a relevant biological target. For the thienopyridine scaffold, literature and clinical precedent point toward several promising target classes. The choice of assay will be dictated by the target class under investigation.
| Target Class | Examples & Rationale | Relevant HTS Assay Types | References |
| Protein Kinases | Thienopyridines have shown potent inhibitory activity against various kinases, including Receptor Tyrosine Kinases (RTKs) like RON, c-Met, and EGFR.[4][5][6] These are critical targets in oncology. | Biochemical (e.g., AlphaLISA, TR-FRET), Cell-based (e.g., Phospho-protein detection) | [4][5][6] |
| GPCRs | The most well-known thienopyridines (e.g., clopidogrel) are antagonists of the P2Y12 receptor.[1][7] Other GPCRs, such as mGluR1 and adenosine receptors, are also modulated by this scaffold.[3][8] | Cell-based (e.g., Luciferase Reporter, Calcium Flux, cAMP assays) | [1][3][7][8] |
| Phenotypic Targets | For discovering compounds with novel mechanisms or for targeting complex diseases like cancer, phenotypic screens that measure a cellular outcome (e.g., cell death, proliferation arrest) are powerful.[9][10] | Cell-based (e.g., Cell Proliferation/Cytotoxicity Assays, High-Content Imaging) | [9][10] |
Part 2: The Foundation of a Robust HTS Campaign: Assay Development and Validation
Before screening a full library, the chosen assay must be rigorously developed and validated to ensure its reliability and statistical robustness. This phase establishes the conditions under which meaningful data can be generated.
Core Principles of HTS Assay Validation
A successful HTS assay must be reproducible, scalable, and have a large enough signal window to confidently distinguish hits from noise.[11]
-
Z'-Factor: This statistical parameter is the gold standard for quantifying HTS assay quality. It accounts for both the signal window (separation between positive and negative controls) and the data variation. An assay is considered excellent for HTS if its Z'-factor is ≥ 0.5.[12][13]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal from the positive control to the negative control. While a high S/B is desirable, a high Z'-factor is more critical as it also considers variability.
-
DMSO Tolerance: Compound libraries are universally stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (typically <1%) without significant loss of performance.[14]
-
Reagent Stability: All reagents must be stable over the course of the entire screening run to prevent signal drift.
General HTS Workflow
The overall process follows a logical funnel, starting with a broad screen and progressively narrowing down to a small number of validated, high-quality hits.[15]
Caption: A generalized workflow for a high-throughput screening campaign.
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | A measure of the statistical separation between positive and negative controls. | Z' ≥ 0.5 |
| Signal-to-Background (S/B) | Ratio of the mean signal of the high control to the mean signal of the low control. | Typically > 3, but assay dependent. |
| Coefficient of Variation (%CV) | A measure of data variability within a control group. | < 15% |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Assay signal change < 10% at final DMSO concentration. |
Part 3: Detailed Assay Protocols
Here we provide detailed, step-by-step protocols for three distinct HTS assays, each targeting a class of proteins known to be modulated by thienopyridine derivatives.
Protocol 1: Biochemical Kinase Inhibition Assay (AlphaLISA)
This protocol describes a homogeneous, non-radioactive, bead-based assay to identify inhibitors of a protein kinase. The Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology is exceptionally well-suited for HTS due to its high sensitivity and robustness.[16][17] The principle involves a donor and acceptor bead pair that are brought into proximity when a biotinylated substrate is phosphorylated by the kinase and subsequently recognized by a phosphorylation-specific antibody.[17]
Objective: To identify compounds from a 4,5-dihydrothieno[2,3-c]pyridine library that inhibit the activity of a target protein kinase.
Materials:
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Biotinylated peptide or protein substrate for the kinase.
-
Antibody: Phospho-specific antibody recognizing the phosphorylated substrate.
-
AlphaLISA Reagents: Streptavidin-coated Donor beads and anti-species IgG-coated AlphaLISA Acceptor beads (e.g., anti-Rabbit).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Plates: Low-volume, 384-well white OptiPlates.
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction, plus AlphaLISA beads.
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 20-50 nL of each library compound (typically 10 mM in DMSO) into the wells of a 384-well assay plate.
-
Plate vehicle (DMSO) into control wells (for both high and low signal controls).
-
Plate a known inhibitor into positive control wells.
-
-
Enzyme/Substrate Addition (Total Volume: 5 µL):
-
Prepare a 2X kinase/substrate mix in cold kinase buffer. The final concentration should be determined during assay development (e.g., 2-10 nM kinase, 50-200 nM substrate).
-
Dispense 2.5 µL of the 2X kinase/substrate mix into each well.
-
Rationale: Adding the enzyme and substrate together ensures the reaction does not start prematurely. Pre-incubating the compound with the enzyme (before adding ATP) allows for the identification of time-dependent or irreversible inhibitors.
-
-
Initiate Kinase Reaction (Total Volume: 10 µL):
-
Prepare a 2X ATP solution in kinase buffer. The optimal ATP concentration is typically at or near the Km value for the specific kinase to allow for the detection of competitive inhibitors.
-
Dispense 5 µL of the 2X ATP solution to all wells except the low signal (no ATP) controls. Add 5 µL of kinase buffer to the low signal wells.
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at room temperature for 60-90 minutes.
-
-
Stop Reaction and Detect (Total Volume: 15 µL):
-
Prepare a 3X Stop/Detection mix containing the phospho-specific antibody, Streptavidin-Donor beads, and anti-species-Acceptor beads in detection buffer. Final concentrations must be optimized (e.g., 1-5 nM antibody, 20 µg/mL beads).
-
Dispense 5 µL of this mix into all wells.
-
Rationale: EDTA chelates Mg²⁺, an essential cofactor for kinases, thereby stopping the reaction.[17] The antibody and beads recognize the phosphorylated product.
-
-
Signal Development and Reading:
-
Seal the plate with an aluminum foil seal and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision) using standard AlphaLISA settings (excitation 680 nm, emission 615 nm).[17]
-
Data Analysis:
-
Calculate percent inhibition relative to high (DMSO) and low (no ATP or max inhibitor) controls.
-
Determine the Z'-factor for the plate using the high and low signal control wells. A Z' > 0.7 is considered excellent for this assay type.[13]
Protocol 2: Cell-Based GPCR Activation Assay (Luciferase Reporter)
This protocol is designed to identify modulators (agonists or antagonists) of a specific GPCR. It utilizes a stable cell line expressing the GPCR of interest and a luciferase reporter gene under the control of a response element that is activated by the GPCR's signaling pathway (e.g., CRE for Gs-coupled receptors).[12][18] Luciferase assays are a preferred method for HTS due to their high sensitivity and wide dynamic range.[12][18]
Objective: To identify compounds that either activate (agonist mode) or inhibit a known agonist (antagonist mode) of a Gs-coupled GPCR.
Caption: Signaling cascade for a Gs-coupled GPCR luciferase reporter assay.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the Gs-coupled GPCR of interest and a CRE-luciferase reporter construct.
-
Cell Culture Medium: DMEM or F-12 with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Medium: Serum-free medium.
-
Reference Agonist: A known agonist for the target GPCR.
-
Luciferase Detection Reagent: A commercial "glow" luciferase assay system (e.g., ONE-Glo™, Bright-Glo™).
-
Assay Plates: 384-well, solid white, tissue-culture treated plates.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells. Resuspend cells in culture medium to a density of 0.5-1.0 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates (2,000-4,000 cells/well).
-
Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
-
Rationale: This allows cells to adhere and recover from plating, ensuring a consistent physiological state at the start of the assay.
-
-
Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer 20-50 nL of library compounds into the assay plates.
-
For Agonist Screening: Add compounds directly to the cells.
-
For Antagonist Screening:
-
Prepare a 4X solution of the reference agonist at its EC₈₀ concentration (determined during assay development).
-
Add 10 µL of the 4X agonist solution to all wells except the low signal controls.
-
Rationale: Using the EC₈₀ concentration of the agonist provides a robust signal window for detecting competitive and non-competitive inhibitors.
-
-
-
Cell Stimulation:
-
Incubate the plates at 37°C, 5% CO₂ for 4-6 hours.
-
Rationale: This incubation period is typically sufficient for the signaling cascade to activate transcription and translation of the luciferase reporter gene.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
-
Plate Reading:
-
Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Agonist Mode: Calculate percent activation relative to a maximal concentration of the reference agonist.
-
Antagonist Mode: Calculate percent inhibition relative to the EC₈₀ agonist control.
-
Confirm that hits do not interfere with the luciferase enzyme itself in a counter-screen.
Protocol 3: Phenotypic Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell density-based assay used to measure drug-induced cytotoxicity and cytostasis.[19] It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a quantitative measure of total biomass. It is a robust and reproducible endpoint assay for anticancer screening.[19]
Objective: To identify compounds that inhibit the proliferation of a cancer cell line.
Materials:
-
Cell Lines: Cancer cell line of interest (e.g., MCF-7, A549) and a non-tumorigenic control line (e.g., MCF-10A).
-
Culture Medium: Appropriate medium for the cell lines.
-
SRB Reagents:
-
Trichloroacetic acid (TCA), 10% (w/v), cold.
-
SRB solution, 0.4% (w/v) in 1% acetic acid.
-
Wash solution: 1% (v/v) acetic acid.
-
Solubilization buffer: 10 mM Tris base, pH 10.5.
-
-
Assay Plates: 96-well or 384-well clear, flat-bottom, tissue-culture treated plates.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in assay plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well for 96-well plates).
-
Prepare a "Time Zero" (T₀) plate that will be fixed shortly after plating to represent the cell count at the start of the experiment.
-
Incubate the experimental plates overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add serial dilutions of the library compounds to the experimental plates. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours. The duration should be sufficient for at least two cell doublings in the control wells.
-
-
Cell Fixation:
-
After incubation, gently remove the culture medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Rationale: TCA precipitates and fixes total cellular protein to the plate bottom, preventing cell loss during subsequent washing steps.
-
-
Staining and Washing:
-
Discard the TCA. Wash the plates 4-5 times with slow-running tap water or deionized water.
-
Allow plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Remove the SRB solution and quickly wash the plates 4-5 times with 1% acetic acid to remove unbound dye.
-
Allow plates to air dry completely.
-
-
Solubilization and Reading:
-
Add 100 µL of 10 mM Tris base to each well to solubilize the bound dye.
-
Shake the plates on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis:
-
Calculate the percentage growth inhibition using the absorbance values from the test (T), time zero (T₀), and control (C) wells.
-
Formula: If T ≥ T₀: 100 * [(T - T₀) / (C - T₀)]. If T < T₀: 100 * [(T - T₀) / T₀].
-
Determine the GI₅₀ (concentration causing 50% growth inhibition). Hits from the primary screen will be re-tested in dose-response to determine this value.
Part 4: Hit Triage and Elimination of False Positives
A primary HTS will inevitably identify compounds that are not true, specific modulators of the target. These "false positives" or "nuisance compounds" must be eliminated early to focus resources on promising chemical matter.[15]
Key Steps in Hit Triage:
-
Confirmation Screening: Re-test all initial hits from a fresh sample (dry powder) to rule out plating errors or compound degradation.
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine potency (IC₅₀/EC₅₀) and confirm the biological effect is concentration-dependent.
-
Orthogonal Assays: Validate hits using a secondary assay that employs a different technology or measures a different biological endpoint.[15] For example, a kinase hit from an AlphaLISA screen could be confirmed using a radiometric filter-binding assay. A GPCR hit from a reporter assay could be validated with a cAMP detection assay.[20]
-
Counter-Screening: Perform assays specifically designed to identify common nuisance mechanisms. This includes:
-
Assay Interference: Test if compounds inhibit the detection technology itself (e.g., luciferase enzyme, Alpha beads).
-
Cytotoxicity: For cell-based assays, ensure the observed effect is not simply due to cell death (unless that is the desired phenotype).
-
PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are chemical structures known to be frequent hitters in HTS assays through non-specific mechanisms. Hits should be checked against known PAINS filters.[15]
-
Conclusion
The 4,5-dihydrothieno[2,3-c]pyridine scaffold is a valuable starting point for the discovery of novel therapeutics. A successful HTS campaign for libraries based on this core requires more than just running a screen; it demands a thoughtful approach to assay selection, rigorous validation to ensure data quality, and a systematic process for hit triage. By applying the principles and detailed protocols outlined in this guide—spanning biochemical, signal transduction, and phenotypic assay formats—research organizations can maximize their chances of identifying high-quality, validated hits that can serve as the foundation for successful drug discovery programs.
References
-
Zhang, R., & Xie, X. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. Retrieved from [Link]
-
Galan, B., et al. (2014). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed. Retrieved from [Link]
-
Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Retrieved from [Link]
-
BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]
-
Singh, S., & Sharma, D. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
Jones, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Retrieved from [Link]
-
Sportsman, J. R., & Gaudet, E. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Inglese, J., et al. (2007). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Retrieved from [Link]
-
Lee, H., et al. (2018). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PMC. Retrieved from [Link]
-
Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). HitHunter Kinase Enzyme Activity Assay Kits. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
McLaughlin, M. G. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
Li, D., et al. (2018). Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. PubMed. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. Retrieved from [Link]
-
Choi, J., et al. (2017). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC. Retrieved from [Link]
-
Abell, L. M., & Liu, E. C. (2011). Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. PubMed. Retrieved from [Link]
-
Kim, D., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. promega.com [promega.com]
Application Note: Strategic Optimization of 4,5-Dihydrothieno[2,3-c]pyridine Scaffolds for Kinase Inhibition
Executive Summary
The 4,5-dihydrothieno[2,3-c]pyridine core represents a "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic counterparts, the dihydro variation retains specific
-
Enhanced Solubility: The non-planar conformation improves aqueous solubility (Fsp3 score), a critical bottleneck in kinase drug discovery.
-
Vector Control: The piperidine nitrogen provides a unique vector for solubilizing groups or solvent-front interactions, distinct from the hinge-binding thiophene region.
This guide details the rational design, chemical synthesis via the Gewald reaction, and biochemical validation of these scaffolds. We focus on targeting the ATP-binding pocket of Serine/Threonine and Tyrosine kinases (e.g., EGFR, Aurora, Hsp90).
Structural Biology & Rational Design
The Pharmacophore
Kinase inhibitors typically function by competing with ATP. The 4,5-dihydrothieno[2,3-c]pyridine core mimics the purine ring of ATP.
-
Hinge Region: The thiophene ring (and substituents at C-2) serves as the primary anchor, forming hydrogen bonds with the kinase hinge region.
-
Solvent Front: The N-6 position of the dihydropyridine ring points towards the solvent front, allowing for the attachment of bulky solubilizing groups (e.g., N-methyl piperazine) without disrupting binding.
-
Hydrophobic Pocket: Substituents at C-3 (often esters or amides) can be tuned to access the hydrophobic back pocket or the gatekeeper residue.
Interaction Map
The following diagram illustrates the conceptual binding mode of a urea-derivative of the scaffold within a generic kinase ATP pocket.
Figure 1: Conceptual binding mode of the scaffold.[1] The C-2 position anchors to the hinge, while the N-6 position allows modification towards the solvent front.
Chemical Synthesis Protocol
The most robust method for constructing this scaffold is the Gewald Reaction . This multi-component reaction allows for the rapid assembly of the thiophene ring fused to the piperidone precursor.
Protocol 1: Synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Objective: Synthesize the primary core scaffold from commercially available precursors.
Reagents:
-
1-Benzyl-4-piperidone (CAS: 3612-20-2)
-
Ethyl cyanoacetate (CAS: 105-56-6)[2]
-
Elemental Sulfur (
)[2][3] -
Ethanol (Absolute)
Step-by-Step Methodology:
-
Pre-mixing: In a 250 mL round-bottom flask, dissolve 1-Benzyl-4-piperidone (10 mmol, 1.89 g) and Ethyl cyanoacetate (10 mmol, 1.13 g) in Ethanol (30 mL).
-
Activation: Add Morpholine (10 mmol, 0.87 mL) dropwise to the stirring solution.
-
Note: The reaction is exothermic. A color change (often to orange/red) indicates the formation of the Knoevenagel intermediate (arylidene). Stir at Room Temperature (RT) for 15 minutes.
-
-
Cyclization: Add Elemental Sulfur (10 mmol, 0.32 g) to the mixture.
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C for 2 hours, then increase to reflux (approx. 78°C) for an additional 3 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting ketone and the appearance of a highly fluorescent spot indicates product formation.
-
-
Work-up: Cool the reaction mixture to RT. The product often precipitates upon cooling.
-
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
If no precipitate: Pour the mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/DMF or purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 65-85% (Yellowish solid).
Synthesis Workflow Diagram
Figure 2: One-pot Gewald synthesis workflow.
Biochemical Validation (Kinase Assay)
Once the scaffold is synthesized and functionalized (e.g., converting the C-2 amine to a urea to increase hinge affinity), it must be validated against the target kinase.
Protocol 2: ADP-Glo™ Kinase Assay (Promega)
Objective: Determine the
Materials:
-
Kinase Enzyme (e.g., Recombinant EGFR)
-
Substrate (Poly [Glu, Tyr] 4:1)
-
Ultrapure ATP
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
384-well white plates (Corning)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock of the inhibitor in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.
-
-
Kinase Reaction (5 µL volume):
-
Add 1 µL of inhibitor (at 5x final concentration) to the well.
-
Add 2 µL of Kinase Enzyme (optimized concentration, typically 1-5 ng/well).
-
Incubate for 10 minutes at RT (allows inhibitor to bind).
-
Add 2 µL of ATP/Substrate mix to initiate the reaction.
-
Incubate for 60 minutes at RT.
-
-
ADP Generation Stop (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent . This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at RT.
-
-
Detection (10 µL):
-
Add 10 µL of Kinase Detection Reagent . This converts the ADP (produced by the kinase) back into ATP, which is then used by luciferase to generate light.
-
Incubate for 30 minutes.
-
-
Readout: Measure Luminescence using a plate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit data using a non-linear regression (Sigmoidal Dose-Response) to calculate
.
Data Presentation & SAR Analysis
When analyzing your library, organize data to highlight the impact of the C-2 and N-6 substitutions.
Table 1: Representative SAR Data Structure
| Compound ID | R1 (C-2 Position) | R2 (N-6 Position) | EGFR IC50 (nM) | Solubility (µM) |
| TP-001 | Benzyl | >10,000 | 50 | |
| TP-002 | Benzyl | 450 | 45 | |
| TP-003 | Benzyl | 85 | 40 | |
| TP-004 | Methyl-Piperazine | 12 | >200 |
Interpretation:
-
TP-001 vs TP-003: Conversion of the amine to a urea significantly improves potency (Hinge binding).
-
TP-003 vs TP-004: Changing the N-6 benzyl group to a methyl-piperazine drastically improves solubility and may pick up solvent-front interactions.
References
-
BenchChem. (2025).[5] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Molecules. (2018).[6] Discovery of 4,5-Dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide Derivatives as Potential EGFR Tyrosine Kinase Inhibitors. NCBI PubMed. [Link]
-
Bioorganic & Medicinal Chemistry. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. ScienceDirect. [Link][7]
-
ARKIVOC. (2010).[8] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.[8] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Application Note: Scalable Synthesis of 4,5-Dihydrothieno[2,3-c]pyridine Scaffolds
The following Application Note and Protocol is designed for process chemists and drug development scientists targeting the scalable production of 4,5-Dihydrothieno[2,3-c]pyridine scaffolds.
While the user prompt specifies "4,5-Dihydro...", the stable industrial intermediate is chemically defined as 4,5,6,7-tetrahydrothieno[2,3-c]pyridine .[1] The "dihydro" nomenclature often appears in patent literature referring to the saturation of the C4-C5 bridge in specific tautomeric forms or as a shorthand for the non-aromatic pyridine ring. This guide focuses on the Gewald Reaction , the industry-standard route for constructing this fused bicyclic system from 4-piperidone precursors.
Executive Summary
The thieno[2,3-c]pyridine moiety is a critical pharmacophore in medicinal chemistry, distinct from its isomer thieno[3,2-c]pyridine (the core of Clopidogrel). It serves as a structural backbone for various kinase inhibitors (e.g., c-Src, Hsp90) and anti-inflammatory agents.
Scaling the production of this scaffold presents unique challenges:
-
Regioselectivity: Ensuring the thiophene ring fuses correctly to the piperidine core.
-
Exotherm Control: The multi-component Gewald reaction is highly exothermic during the formation of the thiophene ring.
-
Purification: Avoiding chromatographic separation in favor of crystallization to minimize solvent waste and cost.
This protocol details a robust, self-validating One-Pot Gewald Cyclization that yields the 2-amino-3-carboxylate derivative, followed by a decarboxylation strategy to access the naked 4,5-dihydrothieno[2,3-c]pyridine core.
Strategic Route Selection
Two primary routes exist for synthesizing thieno[2,3-c]pyridines:
| Feature | Route A: Pictet-Spengler Cyclization | Route B: Gewald Reaction (Recommended) |
| Starting Material | 2-(3-Thienyl)ethylamine | N-Substituted-4-Piperidone |
| Reagents | Aldehydes, Strong Acid (TFA/HCl) | Sulfur, Ethyl Cyanoacetate, Base |
| Step Count | 2-3 Steps | 1 Step (Convergent) |
| Scalability | Low (High dilution required to avoid polymerization) | High (Precipitation driven) |
| Atom Economy | Moderate | High |
| Isomer Purity | Risk of [3,2-c] contamination | Exclusive [2,3-c] formation |
Decision: The Gewald Reaction is selected for scale-up. It utilizes inexpensive 4-piperidone hydrochloride and elemental sulfur, forming the fused system in a single step with high regiocontrol.
Reaction Mechanism & Workflow
The synthesis proceeds via the condensation of a ketone (4-piperidone) with an activated nitrile (ethyl cyanoacetate), followed by thiolation with elemental sulfur and cyclization.
Diagram 1: Reaction Pathway & Logic
Caption: The Gewald sequence involves a Knoevenagel condensation followed by a base-catalyzed thiolation-cyclization cascade.[1]
Detailed Experimental Protocol (Scale: 1.0 mol)
Phase 1: One-Pot Gewald Cyclization
Objective: Synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Reagents:
-
N-Benzyl-4-piperidone (189.2 g, 1.0 mol)
-
Ethyl Cyanoacetate (113.1 g, 1.0 mol)
-
Sulfur (Elemental, powder) (32.1 g, 1.0 mol)
-
Morpholine (87.1 g, 1.0 mol) [Catalyst/Base]
-
Ethanol (Absolute) (1000 mL)
Equipment:
-
3L Jacketed Glass Reactor with overhead stirrer.
-
Reflux condenser.
-
Internal temperature probe.
-
Solid addition funnel.
Procedure:
-
Charging: Charge the reactor with Ethanol (1000 mL) and N-Benzyl-4-piperidone (189.2 g). Stir at 200 RPM until dissolved.
-
Activation: Add Ethyl Cyanoacetate (113.1 g) in one portion.
-
Catalyst Addition (Exotherm Risk): Add Morpholine (87.1 g) dropwise over 20 minutes.
-
Critical Control Point: The Knoevenagel condensation is exothermic. Maintain internal temperature < 45°C using jacket cooling.
-
Observation: The solution will turn yellow/orange. Stir for 30 minutes at 25-30°C to ensure intermediate formation.
-
-
Sulfur Addition: Add elemental Sulfur (32.1 g) via the solid addition funnel.
-
Reaction: Heat the mixture to Reflux (78-80°C) .
-
Safety Note: H₂S gas may be evolved in trace amounts. Ensure reactor is vented to a scrubber (NaOH solution).
-
Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3) or HPLC.
-
-
Workup (Crystallization):
-
Cool the reaction mixture slowly to 20°C over 2 hours.
-
Further cool to 0–5°C and hold for 1 hour. The product will crystallize as a heavy precipitate.
-
-
Filtration: Filter the solid using a Buchner funnel or centrifuge.
-
Washing: Wash the cake with cold Ethanol (2 x 150 mL) to remove unreacted sulfur and morpholine residues.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 240–260 g (75–82%). Appearance: Pale yellow to off-white crystalline solid.
Phase 2: Hydrolysis & Decarboxylation (Optional)
If the naked 4,5-dihydrothieno[2,3-c]pyridine core is required (removing the 2-amino and 3-ester groups).
-
Hydrolysis: Suspend the Phase 1 product in 10% NaOH (aq) and reflux for 4 hours to form the carboxylic acid.
-
Decarboxylation: Acidify to pH 4 to precipitate the acid. Isolate and heat in diphenyl ether at 200°C or use microwave-assisted decarboxylation to yield the substituted thieno[2,3-c]pyridine.
-
Deamination: Diazotization (NaNO₂/H₃PO₂) is required to remove the 2-amino group if strictly unsubstituted thiophene is needed.
Process Engineering & Safety Analysis
Diagram 2: Process Flow & Critical Parameters
Caption: Process flow emphasizing thermal control points and purification logic.
Critical Quality Attributes (CQAs)
| Parameter | Specification | Control Method |
| Sulfur Content | < 0.1% | Hot filtration (if needed) or cold ethanol wash efficiency. |
| Regioisomer Purity | > 99.5% [2,3-c] | Intrinsic to Gewald mechanism using 4-piperidone. |
| Residual Solvent | < 5000 ppm EtOH | Vacuum drying profile.[2][3] |
Troubleshooting Guide
-
Issue: Product oiling out instead of crystallizing.
-
Root Cause:[3] Cooling too fast or insufficient ethanol volume.
-
Solution: Reheat to reflux, add 10% more ethanol, and seed with pure crystal at 40°C.
-
-
Issue: Low Yield.
-
Root Cause:[3] Old/oxidized sulfur or insufficient reaction time.
-
Solution: Use powdered sulfur (high surface area) and ensure vigorous reflux.
-
References
-
Gewald Reaction Mechanism & Scope
-
Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.
-
-
Thieno[2,3-c]pyridine Synthesis
-
Biological Activity & Derivatives
-
Al-Sanea, M. M., et al. "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." MDPI Molecules, 2025.
-
-
Clopidogrel Impurity Profiling (Isomer Comparison)
-
Industrial Scale-Up Considerations
-
US Patent 4161599A. "Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines."
-
Sources
- 1. 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE2628045A1 - THIENO (2,3-C) PYRIDINE DERIVATIVES, THE PROCESS FOR THEIR MANUFACTURING AND MEDICINAL PRODUCTS CONTAINING THEM - Google Patents [patents.google.com]
- 3. US4161599A - Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl (o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7h)-acetate sulfate | Sigma-Aldrich [sigmaaldrich.com]
- 6. aschemicals.com [aschemicals.com]
Application Note: In Vivo Testing Protocols for 4,5-Dihydrothieno[2,3-c]pyridine Drug Candidates
Executive Summary & Pharmacological Context
The 4,5-dihydrothieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily recognized for its foundational role in the development of antiplatelet agents[1]. As the core pharmacophore of several major cardiovascular drugs, these candidates function as P2Y12 receptor antagonists[1]. However, evaluating these compounds presents a unique preclinical challenge: they are inherently inactive in vitro. Because they function as prodrugs, robust in vivo and ex vivo testing protocols are mandatory to accurately assess their pharmacokinetic (PK) profiles, pharmacodynamic (PD) efficacy, and safety margins.
This application note provides a comprehensive, field-proven framework for evaluating 4,5-dihydrothieno[2,3-c]pyridine derivatives, detailing the causality behind experimental designs and establishing self-validating workflows for preclinical drug development.
Mechanistic Rationale: The Causality of Experimental Design
To design an effective testing protocol, researchers must first understand the biotransformation of the thienopyridine core. In vitro platelet aggregation assays using the parent prodrug will yield false-negative results. The parent compound requires hepatic oxidation by cytochrome P450 enzymes (specifically CYP3A4, CYP2B6, and CYP2C19) to open the thiophene ring[2]. This process generates a highly reactive, transient active thiol metabolite.
This active metabolite subsequently binds irreversibly via a disulfide bridge to the P2Y12 adenosine diphosphate (ADP) receptors on the platelet surface[2]. By inhibiting the Gi-coupled P2Y12 receptor, the metabolite prevents the suppression of adenylyl cyclase, thereby maintaining high intracellular cyclic AMP (cAMP) levels and inhibiting platelet aggregation[3].
Figure 1: Mechanism of action for 4,5-dihydrothieno[2,3-c]pyridine prodrug activation and P2Y12 antagonism.
In Vivo Experimental Workflows
A standard preclinical evaluation must capture the full lifecycle of the drug candidate, from metabolic activation to physiological outcome. The workflow is divided into three parallel tracks: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy/Safety.
Figure 2: Comprehensive in vivo testing workflow for thienopyridine drug candidates.
Step-by-Step Methodologies
Protocol A: Pharmacokinetic (PK) Profiling & Thiol Stabilization
Causality Insight: The active thiol metabolite of thienopyridines is notoriously unstable. If left untreated, it will rapidly form disulfides with plasma proteins or undergo dimerization, rendering standard LC-MS/MS analysis useless. Therefore, immediate chemical derivatization at the exact moment of blood collection is critical.
-
Dosing: Administer the drug candidate to fasted Sprague-Dawley rats via oral gavage (PO) using an appropriate vehicle (e.g., 0.5% CMC-Na).
-
Derivatization Preparation: Pre-fill blood collection tubes with a derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone) and an internal standard.
-
Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) via the jugular vein directly into the pre-filled tubes. Agitate immediately to ensure the free thiol is covalently stabilized.
-
Processing: Centrifuge at 3000 × g for 10 min at 4°C to separate plasma.
-
LC-MS/MS Analysis: Quantify the derivatized active metabolite.
-
Self-Validating System: Spike blank rat plasma with a known concentration of the derivatized active metabolite prior to extraction. Calculate extraction recovery and matrix effects to ensure the LC-MS/MS signal is not artificially suppressed by endogenous plasma components.
Protocol B: Ex Vivo Light Transmittance Aggregometry (LTA)
Causality Insight: Because platelet function must be assessed after hepatic activation of the drug, ex vivo Light Transmittance Aggregometry (LTA) is the gold standard[4]. Point-of-care assays like the VerifyNow P2Y12 test can also be used to measure P2Y12 reaction units (PRU)[5][6], but LTA provides superior mechanistic granularity.
-
Blood Collection: 2 to 4 hours post-dose (T
max), draw blood via cardiac puncture into a syringe containing 3.8% sodium citrate at a strict 9:1 blood-to-anticoagulant ratio[4]. -
Fractionation:
-
Centrifuge at 200 × g for 10 min at room temperature. Carefully pipette the supernatant—this is Platelet-Rich Plasma (PRP).
-
Centrifuge the remaining blood at 2000 × g for 15 min to obtain Platelet-Poor Plasma (PPP)[4].
-
-
Calibration: Place PPP in the aggregometer to set the 100% light transmission baseline. Place untreated PRP to set the 0% transmission baseline.
-
Induction: Add ADP (final concentration 5–10 μM) to the PRP cuvette at 37°C under constant stirring (1000 rpm).
-
Measurement: Record the maximum aggregation percentage (MaxA) over 5 minutes.
-
Self-Validating System: Always run a reference standard (e.g., Clopidogrel or Prasugrel) in parallel. If the reference standard fails to inhibit aggregation by at least 40-50%, the ADP reagent has degraded, or the rats possess a CYP450 polymorphism affecting metabolism.
Protocol C: In Vivo Antithrombotic Efficacy & Safety (Bleeding Time)
Causality Insight: The Arteriovenous (AV) shunt model is chosen over venous thrombosis models (like IVC ligation) because it mimics high-shear arterial thrombosis. Arterial clots are platelet-driven ("white clots"), directly aligning with the mechanism of P2Y12 antagonists.
-
AV Shunt Model (Efficacy):
-
Anesthetize the rat 2 hours post-dose.
-
Isolate the right carotid artery and left jugular vein.
-
Connect them using a polyethylene catheter containing a pre-weighed silk thread (the thrombogenic surface).
-
Allow blood to flow for 15 minutes, remove the thread, dry it, and weigh the thrombus. Calculate the ED
50(dose reducing thrombus weight by 50%)[7].
-
-
Tail Transection (Safety):
-
Transect the tail 2 mm from the tip using a sterile scalpel.
-
Immerse the tail in physiological saline at 37°C.
-
Record the time until bleeding completely stops for at least 60 seconds. Calculate the BT
2(dose that doubles the baseline bleeding time)[7].
-
-
Self-Validating System: The AV shunt model must include a sham-operated vehicle group to ensure that thrombosis is strictly driven by the thrombogenic thread and not by surgical trauma or baseline hypercoagulability.
Quantitative Data Interpretation
A successful 4,5-dihydrothieno[2,3-c]pyridine candidate must balance potent antiplatelet efficacy with a manageable bleeding risk. The Therapeutic Index (TI) is calculated as the ratio of the dose that doubles bleeding time (BT2) to the effective antithrombotic dose (ED50)[7].
Table 1: Comparative Preclinical Efficacy and Safety Profiles (Rat Models)
| Compound Class / Drug | ED | Bleeding Time BT | Therapeutic Index (BT | Clinical Translation Note |
| Clopidogrel (1st Gen) | ~4.5 | ~12.0 | 2.6 | Slower onset; subject to CYP2C19 resistance. |
| Prasugrel (2nd Gen) | ~0.8 | ~3.5 | 4.3 | Highly potent; increased major bleeding risk. |
| Optimized 4,5-DHTP Candidate | Target: < 1.5 | Target: > 7.5 | Target: > 5.0 | Goal: Preserve Prasugrel-like efficacy while widening the safety margin. |
Note: Data ranges are representative benchmarks derived from standard thienopyridine evaluations[7].
References
-
Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate. [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]
-
Bedside Evaluation of Thienopyridine Antiplatelet Therapy. AHA Journals (Circulation). [Link]
-
Should Platelet Function Testing Guide Antiplatelet Therapy for Patients with Coronary Artery Stenting or Acute Coronary Syndromes? NIH (PubMed Central).[Link]
-
Detecting a thienopyridine effect by platelet reactivity assessment and its implications for risk stratification. NIH (PubMed).[Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. ahajournals.org [ahajournals.org]
- 5. Should Platelet Function Testing Guide Antiplatelet Therapy for Patients with Coronary Artery Stenting or Acute Coronary Syndromes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting a thienopyridine effect by platelet reactivity assessment and its implications for risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
crystallization techniques for 4,5-Dihydrothieno[2,3-c]pyridine derivatives
Application Note: Advanced Crystallization Techniques for 4,5-Dihydrothieno[2,3-c]pyridine Derivatives
Part 1: Strategic Overview
The 4,5-dihydrothieno[2,3-c]pyridine scaffold represents a critical structural isomer distinct from the widely known thieno[3,2-c]pyridine class (e.g., Clopidogrel). While the [3,2-c] isomers are ubiquitous in anti-platelet therapeutics, the [2,3-c] derivatives are emerging as potent kinase inhibitors, Hsp90 inhibitors, and intermediates in the synthesis of complex fused heterocycles.
The Crystallization Challenge: Researchers often face three specific hurdles with 4,5-dihydrothieno[2,3-c]pyridines:
-
Oxidative Instability: Unlike their fully saturated (tetrahydro) or fully aromatic counterparts, the dihydro species often possess reactive imine or enamine functionality, making them susceptible to oxidation or hydrolysis during prolonged heating.
-
"Oiling Out": These lipophilic weak bases frequently phase-separate into oils rather than crystallizing, particularly in the presence of impurities.
-
Polymorphism: The conformational flexibility of the saturated C4-C5 ethylene bridge allows for multiple packing arrangements, necessitating strict polymorph control.
This guide provides a validated roadmap for crystallizing these sensitive derivatives, moving beyond standard "dissolve and cool" methods to engineered particle engineering.
Part 2: Physicochemical Profiling & Solvent Selection
Before attempting crystallization, the solute profile must be established. 4,5-Dihydrothieno[2,3-c]pyridine derivatives are typically Lipophilic Weak Bases .
Solubility & pKa Considerations:
-
pKa: The pyridine nitrogen (or imine nitrogen in the dihydro form) typically exhibits a pKa between 4.0 and 6.5. This makes them ideal candidates for pH-swing crystallization or salt formation .
-
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Chloroform, THF.
-
Moderate Solubility (Temperature Dependent): Ethanol, Isopropyl Alcohol (IPA), Toluene, Ethyl Acetate.
-
Low Solubility (Anti-solvents): Hexanes, Heptane, Water (at neutral/basic pH), Diethyl Ether.
-
Expert Insight: Avoid using acetone or ketones if the derivative contains a primary or secondary amine, as Schiff base formation can occur. For dihydro derivatives, degassed solvents are recommended to prevent oxidative aromatization.
Part 3: Detailed Experimental Protocols
Protocol A: Reactive Crystallization (Salt Formation)
Best for: Oily free bases, high-purity requirements, and stabilizing sensitive dihydro cores.
Mechanism: Converting the lipophilic free base into a hydrochloride or hydrobromide salt disrupts the amorphous oil phase, forcing the formation of a rigid ionic lattice.
Materials:
-
Crude 4,5-dihydrothieno[2,3-c]pyridine derivative (Free Base).
-
Solvent: Anhydrous Ethanol or Ethyl Acetate.
-
Reagent: 1M HCl in Diethyl Ether or 4M HCl in Dioxane.
-
Inert Gas: Nitrogen (
).
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of the crude free base in 25 mL of Ethyl Acetate (5 vol) at room temperature. If insoluble, gently warm to 35°C under
.-
Note: If the solution is dark/opaque, treat with activated charcoal (5% w/w) for 15 mins and filter through Celite.
-
-
Acid Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 1.1 equivalents of HCl (e.g., HCl in Ether) dropwise over 20 minutes.
-
Observation: A white to off-white precipitate should form immediately.
-
Critical Control: Maintain temperature <10°C to prevent hydrolysis of the dihydro-imine bond.
-
-
Aging (Ostwald Ripening): Once addition is complete, stir the slurry at 0°C for 2 hours. This "aging" process allows fines to dissolve and redeposit on larger crystals, improving filterability.
-
Isolation: Filter the solid under a nitrogen blanket (to avoid moisture uptake).
-
Washing: Wash the filter cake with 2 x 5 mL of cold Ethyl Acetate/Ether (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (The "Drowning Out" Method)
Best for: Thermally unstable compounds that cannot survive boiling solvents.
Step-by-Step Procedure:
-
Primary Solvation: Dissolve the compound in the minimum amount of a "Good Solvent" (e.g., THF or Methanol) at Room Temperature (RT).
-
Target Concentration: 100–200 mg/mL.
-
-
Filtration: Polish filter the solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
Anti-Solvent Addition: Place the solution in a vessel with overhead stirring (200 RPM). Slowly add the "Anti-Solvent" (e.g., Heptane or Water) via a syringe pump at a rate of 0.5 mL/min.
-
Cloud Point: Stop addition when a persistent turbidity (cloudiness) is observed.
-
-
Seeding (The "Expert" Step): Add a tiny amount (<1 mg) of pure seed crystal. If no seed is available, scratch the glass wall with a glass rod.
-
Crystallization: Resume anti-solvent addition very slowly (0.1 mL/min) until the ratio of Solvent:Anti-Solvent is 1:3.
-
Harvest: Stir for 1 hour, then filter and dry.
Part 4: Troubleshooting & "Oiling Out"
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this scaffold.
| Symptom | Root Cause | Corrective Action |
| Oily droplets form instead of crystals | Supersaturation is too high; Temperature is above the "metastable limit". | Re-heat the mixture to dissolve the oil. Add more solvent (dilute by 10-20%). Cool slower (1°C/min). |
| Product is sticky/gum | Impurities are acting as plasticizers. | Perform a slurry wash : Suspend the gum in cold diethyl ether/hexane (1:1) and stir vigorously for 12h. This extracts impurities and hardens the solid. |
| Color is dark/brown | Oxidation of the thiophene/dihydro-pyridine core. | Recrystallize in the presence of sodium metabisulfite (antioxidant) or strictly under Argon. |
Part 5: Visualization of Workflows
Figure 1: Salt Selection Decision Tree
Caption: Logical flow for selecting the optimal salt form based on the free base's physical state.
Figure 2: Anti-Solvent Crystallization Setup
Caption: Schematic of the controlled anti-solvent addition process to prevent oiling out.
References
- Google Patents.Thieno(2,3-c)pyridine derivatives, the process for their manufacturing and medicinal products containing them. Patent DE2628045A1.
-
MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules 2025.[1][2] Available at: [Link]
-
National Institutes of Health (NIH). Bottom-Up Preparation Techniques for Nanocrystals of Lipophilic Drugs. PubMed Central. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available at: [Link]
Sources
Application Note: Functionalization Methodologies for the Thieno[2,3-c]pyridine Scaffold
Executive Summary
The thieno[2,3-c]pyridine ring system is a critical bioisostere of isoquinoline and quinoline, offering unique electronic properties and improved metabolic stability in drug design. Its incorporation into kinase inhibitors (e.g., Hsp90 inhibitors) and anti-inflammatory agents has driven demand for robust functionalization protocols. This guide outlines the regioselective derivatization of the thieno[2,3-c]pyridine core, distinguishing between nucleophilic , electrophilic , and metallation-based strategies. We provide validated protocols for C-2 lithiation, C-3 halogenation, and C-7 functionalization via N-oxide rearrangement.
Reactivity Profile & Strategic Analysis
The thieno[2,3-c]pyridine scaffold fuses an electron-rich thiophene ring with an electron-deficient pyridine ring. This creates a "push-pull" electronic system that allows for highly orthogonal functionalization strategies.
-
Thiophene Ring (C-2/C-3): Electron-rich. Susceptible to electrophilic aromatic substitution (
) and directed lithiation. -
Pyridine Ring (C-4/C-5/C-7): Electron-deficient. Susceptible to nucleophilic attack (
) only if activated (e.g., via N-oxidation or halogenation).
Visualization: Reactivity Map
The following diagram illustrates the preferred sites for chemical modification based on electronic susceptibility.
Figure 1: Regioselectivity map for thieno[2,3-c]pyridine. C-2 and C-3 are controlled by thiophene reactivity, while C-7 is accessed via pyridine activation.
Detailed Protocols
Method A: C-2 Functionalization via Directed Lithiation
Mechanism: The proton at C-2 is the most acidic on the thiophene ring (adjacent to sulfur). Treatment with a strong base generates a stable lithiated species that can be trapped with electrophiles or transmetallated for cross-coupling.
Scope: Introduction of alkyl, formyl, stannyl, and boronic ester groups.
Protocol 1: C-2 Formylation (General Procedure)
-
Preparation: Charge a flame-dried flask with thieno[2,3-c]pyridine (1.0 equiv) and anhydrous THF (0.2 M concentration) under Argon.
-
Lithiation: Cool the solution to -78 °C . Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Note: The solution typically turns deep red/orange, indicating formation of the lithiated species.
-
-
Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
Quenching: Add anhydrous DMF (1.5 equiv) dropwise.
-
Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Validation Point: This method avoids competitive lithiation on the pyridine ring due to the higher acidity of the thiophene
Method B: C-3 Functionalization via Electrophilic Substitution
Mechanism: The C-3 position is the most nucleophilic site on the scaffold, behaving similarly to the
Scope: Halogenation (Br, I, Cl) for subsequent Suzuki/Stille couplings.
Protocol 2: Regioselective C-3 Bromination
-
Reaction: Dissolve thieno[2,3-c]pyridine (1.0 equiv) in DMF (0.5 M).
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C to prevent over-bromination.
-
Execution: Stir at RT for 2–4 hours. Monitor by LCMS for the disappearance of starting material.
-
Workup: Pour into ice water. The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc.
-
Optimization: If C-2/C-3 mixtures occur, use lower temperatures (-20 °C) or switch solvent to Acetonitrile (
).
-
Method C: C-7 Functionalization via N-Oxide Rearrangement
Mechanism: Direct functionalization of the pyridine ring is difficult. The "Activate & Trap" strategy uses N-oxidation followed by a Boekelheide-type or Reissert-Henze rearrangement to install a halogen or nitrile at the C-7 position (ortho to nitrogen).
Workflow Visualization:
Figure 2: Synthetic pathway for C-7 functionalization via N-oxide activation.
Protocol 3: Synthesis of 7-Chlorothieno[2,3-c]pyridine
-
N-Oxidation:
-
Dissolve thieno[2,3-c]pyridine (1.0 equiv) in DCM.
-
Add m-chloroperbenzoic acid (mCPBA, 1.2 equiv) at 0 °C. Stir at RT overnight.
-
Wash with 1M NaOH (to remove mCBA byproduct), dry, and concentrate to yield the N-oxide (typically a white/off-white solid).
-
-
Rearrangement/Chlorination:
-
Suspend the N-oxide (1.0 equiv) in
(excess, typically 5–10 equiv acts as solvent). -
Heat to reflux (105 °C) for 2–4 hours.
-
Caution: Quench carefully by pouring the reaction mixture onto ice/alkaline solution (exothermic!).
-
Extract with DCM. The chlorine atom is installed exclusively at C-7 due to the directing effect of the N-oxide oxygen during the rearrangement.
-
Comparative Data & Selection Guide
| Method | Target Position | Primary Reagents | Key Intermediate | Selectivity |
| Directed Lithiation | C-2 | n-BuLi, Electrophile | 2-Lithio species | High (>95% C-2) |
| Electrophilic Subst. | C-3 | NBS, NIS, NCS | Wheland Intermediate | High (favored over C-2) |
| N-Oxide Rearrangement | C-7 | mCPBA, | N-Oxide | High (C-7 exclusive) |
| Minisci Reaction | C-4 / C-7 | Carbon Radical | Low (Mixtures common) |
Application Note: For drug discovery libraries, we recommend synthesizing the 7-bromo-thieno[2,3-c]pyridine scaffold first (via Method C). This "pre-functionalized" core can then be subjected to C-2/C-3 modifications, allowing for rapid generation of trisubstituted analogs.
References
-
Synthesis and Anticancer Screening of Thieno[2,3-c]pyridine Derivatives. Pharmaceuticals, 2025. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 2021. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines. Molecules, 2018. [Link]
-
Reactivity of thieno[2,3-b]pyridine towards electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Troubleshooting & Optimization
troubleshooting low yields in 4,5-Dihydrothieno[2,3-c]pyridine synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dihydrothieno[2,3-c]pyridine and its derivatives. As a critical scaffold in medicinal chemistry, achieving high yields and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established synthetic protocols and mechanistic principles to address common challenges encountered in the laboratory.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My initial cyclization step, based on the Pictet-Spengler reaction, is resulting in a complex mixture of products and a low yield of the desired 4,5-Dihydrothieno[2,3-c]pyridine. What are the likely side reactions, and how can I suppress them?
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, including the thieno[2,3-c]pyridine core.[1][2] However, its success is highly dependent on carefully controlled reaction conditions. Low yields and product mixtures often stem from several key issues:
Underlying Causes and Mechanistic Insights:
-
Incomplete Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the condensation of a β-arylethylamine with an aldehyde or ketone.[2] Insufficiently acidic conditions or the presence of excess water can hinder the formation of this crucial electrophilic intermediate, leading to unreacted starting materials.
-
Side Reactions of the Aldehyde: Aldehydes, particularly simple ones like formaldehyde, are prone to self-polymerization (forming paraformaldehyde) or Cannizzaro-type disproportionation reactions under certain conditions.
-
Decomposition of the Starting Material or Product: The thieno[2,3-c]pyridine ring system can be sensitive to strongly acidic conditions and elevated temperatures, leading to decomposition or rearrangement products.
-
Substituent Effects: The electronic nature of substituents on both the thiophene ring and the aldehyde can significantly influence the reactivity of the system. Electron-withdrawing groups on the thiophene ring can deactivate it towards electrophilic attack by the iminium ion, requiring harsher reaction conditions which in turn may promote side reactions.[3]
Troubleshooting and Optimization Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize water content, which can hydrolyze the iminium ion intermediate.
-
Catalyst and Solvent Screening: While traditional Pictet-Spengler reactions employ protic acids like HCl or H₂SO₄, consider using a milder Lewis acid or a combination of acids. A mixture of acetic acid and hydrochloric acid has proven effective in similar cyclizations.[3] Aprotic solvents such as 1,2-dichloroethane (DCE) in combination with an acid catalyst like trifluoromethanesulfonic acid (TfOH) may also improve yields.[4]
Catalyst System Solvent Temperature Typical Yield Improvement Reference HCl/AcOH Toluene 70-110 °C Moderate [3] TfOH DCE 80 °C Significant [4] PTSA Toluene Reflux Substrate Dependent [4] -
Controlled Addition of Reagents: Add the aldehyde slowly to the reaction mixture containing the amine and acid catalyst. This helps to maintain a low concentration of the aldehyde, minimizing self-condensation and other side reactions.
-
Temperature Optimization: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is sluggish. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature that promotes product formation without significant decomposition.
Question 2: I'm observing significant decomposition of my product during the workup and purification stages. What are the recommended procedures to minimize this loss?
The basic nitrogen atom in the 4,5-Dihydrothieno[2,3-c]pyridine core can make it susceptible to degradation, especially during purification.
Underlying Causes:
-
Air Oxidation: Dihydropyridine systems can be sensitive to air oxidation, leading to the corresponding aromatic pyridinium species.
-
Acid/Base Sensitivity: Prolonged exposure to strong acids or bases during extraction can lead to ring opening or other decomposition pathways.
-
Silica Gel-Mediated Decomposition: The acidic nature of standard silica gel can cause degradation of basic compounds during column chromatography.
Recommended Workup and Purification Protocol:
-
Rapid and Mild Workup: After the reaction is complete, quench the reaction mixture by pouring it into a cold, dilute solution of a weak base like sodium bicarbonate. Avoid using strong bases like sodium hydroxide.
-
Efficient Extraction: Promptly extract the product into an organic solvent such as dichloromethane or ethyl acetate. Minimize the time the product is in the aqueous phase.
-
Use of Deactivated Silica Gel: For column chromatography, use deactivated (neutral) silica gel. This can be prepared by treating standard silica gel with a solution of triethylamine in the eluent system.
-
Alternative Purification Methods: If decomposition on silica gel is still a significant issue, consider alternative purification techniques such as:
-
Crystallization: If the product is a solid, crystallization is often the best method to obtain high purity material with minimal loss.
-
Preparative HPLC: Reversed-phase preparative HPLC using a buffered mobile phase can be an effective, albeit more resource-intensive, method for purifying sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the yield of 4,5-Dihydrothieno[2,3-c]pyridine?
Based on a comprehensive review of the literature, the following parameters are most critical:
-
Purity of Starting Materials: Impurities in the starting β-(2-thienyl)ethylamine or the aldehyde can introduce competing side reactions.[5]
-
Reaction Temperature and Time: These two parameters are intrinsically linked. Optimization is key to ensure the reaction goes to completion without causing product degradation.[5]
-
Choice of Acid Catalyst and Solvent: The nature of the catalyst and the polarity of the solvent have a profound impact on the reaction rate and equilibrium.[4][5]
Q2: Are there alternative synthetic routes that are known to be higher yielding for specific substitution patterns?
Yes, while the Pictet-Spengler reaction is a common approach, other methods can be advantageous for certain derivatives:
-
Thorpe-Ziegler Cyclization: This method is particularly useful for the synthesis of aminothieno[2,3-b]pyridines, which can be precursors to the dihydro system. It involves the base-promoted cyclization of dinitriles.[6]
-
Vilsmeier-Haack Reaction: This reaction can be used for the formylation of activated thiophenes, followed by cyclization to form the thienopyridine core.[7]
-
Multi-step Synthesis from Substituted Pyridines: Building the thiophene ring onto a pre-existing pyridine core is another viable strategy, especially for complex substitution patterns. This can involve reactions of chloropyridines with thioglycolates.[8]
Q3: My desired product is a specific enantiomer. How can I achieve enantioselective synthesis?
Enantioselective synthesis of 4,5-Dihydrothieno[2,3-c]pyridine derivatives can be achieved through several strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting amine can direct the stereochemical outcome of the cyclization.
-
Chiral Catalysts: The use of chiral Brønsted or Lewis acid catalysts in the Pictet-Spengler reaction has been shown to induce enantioselectivity.
-
Resolution of Racemates: Racemic mixtures of the final product can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 4,5-Dihydrothieno[2,3-c]pyridine.
Sources
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. igi-global.com [igi-global.com]
Technical Support Center: Optimization of Reaction Conditions for Thieno[2,3-c]pyridine Formation
Welcome to the Technical Support Center. The thieno[2,3-c]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, utilized in the development of HIV regulatory complex inhibitors and potent Hsp90 antagonists [1, 2, 3]. However, synthesizing this regioisomer presents unique chemical challenges compared to its thieno[2,3-b]pyridine counterpart.
As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository to help you optimize your reaction conditions, minimize side products, and ensure reproducible yields.
Section 1: Core Synthetic Strategies & Workflows
Q1: What are the most robust synthetic routes for constructing the thieno[2,3-c]pyridine core, and how do I choose between them?
A: The selection of your synthetic route depends entirely on your starting materials and required substitution patterns. The two most validated approaches are:
-
The Gewald Reaction Approach (Thiophene Annulation): This classical method builds the thiophene ring onto a pre-existing piperidine derivative. By reacting ethyl 4-oxo-piperidine-1-carboxylate with ethyl cyanoacetate and elemental sulfur in a basic medium, you form the 4,7-dihydrothieno[2,3-c]pyridine core [2]. This route is highly scalable but requires subsequent oxidation steps to achieve full aromatization.
-
Triazole-Mediated Denitrogenative Transformation (Pyridine Annulation): A modern, metal-free approach that constructs the pyridine ring onto a thiophene derivative. A fused 1,2,3-triazole intermediate undergoes acid-catalyzed denitrogenation, generating a highly reactive carbocation that spontaneously cyclizes into the fully aromatic thieno[2,3-c]pyridine system [1]. This is the preferred method for generating 7-substituted derivatives.
Core synthetic workflows for thieno[2,3-c]pyridine scaffold generation.
Section 2: Reaction Optimization & Troubleshooting FAQs
Q2: I am using the denitrogenative transformation route, but my yields are consistently below 40%. What is the mechanistic cause, and how can I optimize this?
A: Low yields in this specific transformation are almost always tied to insufficient acid strength or improper solvent polarity [1]. The denitrogenative transformation requires protonation of the triazole intermediate to facilitate the extrusion of
-
The Causality of Catalyst Choice: If you are using p-Toluenesulfonic acid (PTSA, pKa ~ -2.8), the acidity is insufficient to fully protonate the intermediate, leading to incomplete conversion. Switching to Trifluoromethanesulfonic acid (TfOH, pKa ~ -14) ensures complete protonation, drastically lowering the activation energy barrier for nitrogen extrusion.
-
The Causality of Solvent Polarity: Ethereal solvents like dioxane can coordinate with the highly reactive cationic transition state, acting as competing nucleophiles and stalling the cyclization. 1,2-Dichloroethane (DCE) provides the optimal dielectric constant to stabilize the cation without interfering with the intramolecular cyclization.
Table 1: Quantitative Optimization of Denitrogenative Transformation [1]
| Entry | Catalyst (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Mechanistic Result |
| 1 | PTSA (2.0) | Toluene | 100 | 24 | < 20 | Incomplete conversion; insufficient acidity. |
| 2 | PTSA (2.0) | DCE | 80 | 24 | 35 | Moderate side-products observed. |
| 3 | TfOH (2.0) | Dioxane | 100 | 24 | 45 | Cation quenching via solvent coordination. |
| 4 | TfOH (2.0) | DCE | 80 | 24 | 85 | Clean conversion; optimal stabilization. |
Q3: During the Gewald reaction to form 4,7-dihydrothieno[2,3-c]pyridines, I observe significant tarring and intractable black side-products. How can I prevent this?
A: This is a classic kinetic control issue. The Gewald multi-component reaction relies on a Knoevenagel condensation followed by sulfuration and ring closure. If the organic base (e.g., triethylamine or morpholine) is added at room temperature or too rapidly, the high local concentration of base triggers an uncontrolled, exothermic polymerization of the highly reactive cyanoacetate and piperidone intermediates. Furthermore, elemental sulfur undergoes polysulfidation under uncontrolled thermal conditions, resulting in the black tar you observe.
Solution: Strict thermodynamic control is required. Maintain the reaction at exactly 0–5 °C during the dropwise addition of the base. This controls the kinetic rate of the initial condensation, ensuring the intermediate forms cleanly before the slower cyclization step is initiated by gentle warming to room temperature.
Troubleshooting logic tree for optimizing thieno[2,3-c]pyridine reaction yields.
Section 3: Validated Experimental Protocols
To ensure a self-validating system, the following protocols have been engineered with built-in quality control checkpoints.
Protocol A: Metal-Free Denitrogenative Transformation [1]
Objective: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives.
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with ultra-pure Nitrogen (
) for 15 minutes. -
Reagent Loading: Dissolve the precursor thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol or nitrile, 10.0 equiv) to the stirring solution at room temperature.
-
Catalysis (Critical Step): Slowly add Trifluoromethanesulfonic acid (TfOH) (2.0 mmol, 2.0 equiv) dropwise via syringe. Self-Validation Check: The solution should exhibit a slight color change indicating protonation of the triazole.
-
Cyclization: Heat the reaction mixture to 80 °C under a continuous nitrogen atmosphere and stir for 24 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1).
-
Workup: Cool to 25 °C. Quench carefully with saturated aqueous
(15 mL) until gas evolution ceases (pH ~8). Extract with Dichloromethane (3 x 15 mL). -
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.
Protocol B: Gewald Synthesis of the Dihydro-Core [2]
Objective: Synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.
-
Preparation: In a 250 mL round-bottom flask, combine ethyl 4-oxo-piperidine-1-carboxylate (10 mmol), ethyl cyanoacetate (10 mmol), and powdered elemental sulfur (
, 10 mmol) in absolute ethanol (50 mL). -
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.
-
Base Addition (Critical Step): Add triethylamine (15 mmol) dropwise over a period of 30 minutes using an addition funnel. Self-Validation Check: Rapid addition will cause the solution to turn dark brown/black. Proper slow addition will maintain a pale yellow/orange hue.
-
Reaction: Stir at 0–5 °C for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours.
-
Workup: Pour the mixture into crushed ice water (100 mL). Stir vigorously until a solid precipitate forms.
-
Isolation: Filter the solid under vacuum, wash with cold water (2 x 20 mL) and cold ethanol (10 mL). Recrystallize from ethanol to yield the pure product.
Section 4: Biological Applications & Downstream Assays
Q4: How do structural modifications on the thieno[2,3-c]pyridine core impact downstream biological activity, specifically regarding Hsp90 inhibition?
A: The thieno[2,3-c]pyridine scaffold is highly versatile for structure-activity relationship (SAR) optimization. For example, functionalizing the C-2 amine position via acylation with chloroacetyl chloride creates an intermediate that can undergo nucleophilic displacement with various cyclic amines (e.g., piperidines)[2]. These specific bulky, lipophilic substitutions at the C-2 position are critical for competitive binding within the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90). Successful binding inhibits the chaperone function, leading to the degradation of client oncogenic kinases and inducing G2 phase cell cycle arrest.
Mechanism of action for thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.
References
-
Technical Support Center: Synthesis of 2-Ethyl-7-methylthieno[2,3-c]pyridine. Benchchem. 1
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. 2
-
Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. eScholarship. 3
Sources
Technical Support Center: Purification of Polar 4,5-Dihydrothieno[2,3-c]pyridine Analogs
This is a technical support guide designed for the Purification of Polar 4,5-Dihydrothieno[2,3-c]pyridine Analogs . It addresses the specific chemical behavior of this bicyclic scaffold, distinguishing between the stable saturated amine (often loosely referred to as "dihydro" in synthetic literature but chemically tetrahydro) and the reactive cyclic imine intermediate.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility, Basicity, and Stability Challenges in Thienopyridine Isolation.[1][2]
Executive Summary: The "Polar-Basic" Paradox
Purifying 4,5-dihydrothieno[2,3-c]pyridine analogs presents a unique convergence of challenges. The core scaffold contains a basic nitrogen (pKa ~8–9 for the secondary amine) fused to a thiophene ring. When "polar" substituents (hydroxyls, amides, carboxylic acids) are added, the molecule becomes amphiphilic yet stubborn :
-
Too polar for standard normal-phase silica (irreversible adsorption/tailing).[2]
-
Too hydrophilic for standard C18 retention (elutes in void volume).
-
Chemically Sensitive: The "4,5-dihydro" imine intermediate is prone to hydrolysis, while the thiophene ring is susceptible to oxidation.[1][2]
This guide provides self-validating protocols to resolve these conflicts.
Part 1: Diagnostic & Triage (Start Here)
Before selecting a method, confirm the oxidation state of your target. The nomenclature in this field is often inconsistent.
| Feature | Target A: The Cyclic Imine (True 4,5-Dihydro) | Target B: The Cyclic Amine (4,5,6,7-Tetrahydro) |
| Structure | Double bond at C6=C7 (C=N).[1][2] | Saturated piperidine ring (C-N-C).[2] |
| Stability | High Risk: Hydrolyzes to aldehyde/amine in acid/water. | Stable: but prone to N-oxidation.[2] |
| Key Challenge | Decomposition on silica/acidic media. | Severe tailing; retention of polar salts. |
| Primary Fix | Neutral Alumina or Crystallization.[2] | High pH Reverse Phase or HILIC.[2] |
Note: Many "dihydro" precursors cited in literature (e.g., N-protected esters) are chemically tetrahydro derivatives.[2] If your nitrogen is protected (Boc, Cbz) or alkylated, follow protocols for Target B .[1][2]
Part 2: Troubleshooting Guides (Q&A Format)
Category 1: Chromatography Issues (Tailing & Retention)
Q: My compound streaks across the entire TLC plate and elutes as a broad tail on silica flash columns. How do I fix this?
A: This is the classic "cation-exchange" effect. The basic nitrogen in the thienopyridine ring interacts strongly with acidic silanols (Si-OH) on the silica surface.
-
The "Band-Aid" Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1).[2] This blocks the silanols.
-
The Professional Fix (Amine-Functionalized Silica): Switch to an Amine (NH₂) derivatized silica cartridge.[2]
-
Why: The surface is already basic, preventing the analyte from "sticking" to acidic sites.[1]
-
Protocol: Run a gradient of Hexane → Ethyl Acetate or DCM → MeOH. No modifier needed.
-
-
The "Polar" Fix (C18 + High pH): If your analog is very polar, normal phase (even with TEA) may not work. Use C18 silica with a high pH buffer (pH 9–10).[2]
Q: I switched to Reverse Phase (C18), but my polar analog elutes in the void volume (k' < 1).
A: Standard C18 is too hydrophobic ("phase collapse" or lack of interaction) for highly polar thienopyridines.
-
Solution 1: "Aq" or Polar-Endcapped Columns. Use a C18 column specifically designed for 100% aqueous conditions (e.g., Phenomenex Luna Omega, Waters XSelect).[1][2] These have polar groups near the surface to prevent phase collapse.
-
Solution 2: HILIC (Hydrophilic Interaction Liquid Chromatography).
-
When to use: If your compound has LogP < 0.[2]
-
Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC).[2]
-
Mobile Phase: Acetonitrile (90%) / Water (10%) with 10 mM Ammonium Formate (pH 3–4).
-
Result: The polar analog is retained by the water layer on the silica surface. Elute by increasing water content.[2]
-
Category 2: Solubility & Extraction
Q: My product is water-soluble. I cannot extract it from the aqueous reaction mixture using DCM or EtOAc.
A: This is common for polar thienopyridines, especially if they form salts during the reaction.
-
Protocol: The "Salting Out" Extraction
-
Saturate Aqueous Phase: Add solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic molecule out ("Salting out").
-
pH Adjustment:
-
Solvent Choice: Switch from DCM to Chloroform/Isopropanol (3:1) . This mixture is more polar than DCM and extracts polar amines efficiently.
-
Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as MgSO₄ is slightly acidic and can bind polar amines.[2]
-
Category 3: Stability & Storage
Q: The "4,5-dihydro" intermediate turns dark/tarry during concentration.[1][2] What is happening?
A: You are likely dealing with the cyclic imine (Target A), which is unstable. It can undergo:
-
Hydrolysis: Reverting to the open-chain aldehyde/amine.[2]
-
Enamine Tautomerization: Leading to polymerization.[2]
-
Oxidation: The thiophene ring is electron-rich and prone to oxidation.[2]
-
Corrective Action:
-
Do not concentrate to dryness. Keep it in solution if possible.
-
Telescoping: React the intermediate in situ (e.g., reduction to the tetrahydro amine) without isolation.
-
Cold Handling: Perform all evaporations at <30°C.
-
Inert Atmosphere: Store under Argon/Nitrogen.[2]
-
Part 3: Decision Logic & Workflows
Workflow 1: Chromatography Selection Tree
Use this logic to select the correct purification mode based on your analog's properties.
Caption: Decision tree for selecting the optimal stationary phase based on chemical stability and polarity.
Workflow 2: The "Salt-Break" Extraction Protocol
For highly polar analogs that refuse to crystallize, converting them to a specific salt can facilitate purification.[1][2]
| Step | Action | Mechanism |
| 1 | Dissolve crude oil in Ethanol or Isopropanol .[1][2] | Solubilizes the free base. |
| 2 | Add 1.1 eq of Oxalic Acid or Fumaric Acid (dissolved in warm EtOH). | Forms a polar salt with the basic nitrogen. |
| 3 | Cool to 0°C and stir for 2 hours. | Induces crystallization of the Thienopyridine-Oxalate salt. |
| 4 | Filter and wash with cold ether.[8] | Removes non-basic impurities. |
| 5 | Release: Suspend salt in DCM, add 1M NaOH, separate organic layer.[1][2] | Recovers the purified free base. |
Part 4: Validated Solvent Systems
These mobile phases are field-proven for thienopyridine derivatives.[2]
| Method | Mobile Phase A | Mobile Phase B | Additive | Application |
| TLC / Flash | Dichloromethane | Methanol (5–15%) | 1% NH₄OH | General purification of amines.[1][2] Prevents streaking.[2] |
| Reverse Phase | Water | Acetonitrile | 10mM NH₄HCO₃ (pH 10) | Best for polar bases. Ensures deprotonation (retention).[2] |
| Reverse Phase | Water | Methanol | 0.1% Formic Acid | For LC-MS analysis (protonates amine, good sensitivity).[1][2] |
| HILIC | Acetonitrile (90%) | Water (10%) | 10mM NH₄OAc (pH 5.8) | For extremely polar/water-soluble analogs.[2] |
References
-
Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. MDPI Molecules. (2020).[1][2]
-
3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists. Bioorganic & Medicinal Chemistry. (2012).
-
Technical Support Center: Purification of Polar Heterocyclic Compounds. BenchChem. (2025).
-
Preparation method of thienopyridine compound (Prasugrel Intermediate). Google Patents CN103864817A.
-
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A. (2025).
Sources
- 1. CN103864817A - Preparation method of thienopyridine compound - Google Patents [patents.google.com]
- 2. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids [mdpi.com]
- 7. Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
side reactions to avoid in the synthesis of 4,5-Dihydrothieno[2,3-c]pyridine
This technical guide addresses the synthesis of 4,5-dihydrothieno[2,3-c]pyridine , a structural isomer of the widely known antiplatelet pharmacophore (the [3,2-c] system found in Ticlopidine/Clopidogrel).[1]
Synthesizing the [2,3-c] isomer presents unique challenges due to the electronic properties of the thiophene ring. The 2-position (alpha to sulfur) is significantly more nucleophilic than the 3-position (beta).[2] Consequently, controlling regioselectivity and preventing electrophilic polymerization are the primary technical hurdles.
Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide[1]
Critical Pathway Analysis
The synthesis typically proceeds via the Pictet-Spengler or Bischler-Napieralski cyclization.[2][3][4][5] The choice of starting material dictates the core scaffold.
The "Wrong Isomer" Trap
-
Target: Thieno[2,3-c]pyridine (Requires cyclization at Thiophene C2).[1][2]
-
Starting Material: 3-(2-aminoethyl)thiophene (also known as 2-(3-thienyl)ethylamine).[1][2]
-
Common Error: Using the cheaper, more common 2-(2-aminoethyl)thiophene yields the [3,2-c] isomer.[1][2]
Reaction Pathway & Side Reactions Diagram
Caption: Synthesis pathway for 4,5-dihydrothieno[2,3-c]pyridine highlighting critical divergence points for polymerization and oxidation side reactions.
Troubleshooting Guide: Side Reactions
Issue 1: Reaction Mixture Turns into "Black Tar"
Diagnosis: Electrophilic Polymerization of Thiophene. Context: Thiophene rings are electron-rich and acid-sensitive.[2] In the presence of strong Lewis acids (e.g., AlCl₃) or harsh Brønsted acids (conc.[1] H₂SO₄) used in cyclization, the thiophene ring can undergo intermolecular electrophilic attack, leading to oligomers and polymers (polythiophenes).[1]
| Parameter | Standard Condition | Optimized Condition (To Avoid Tar) |
| Acid Catalyst | Conc. HCl or H₂SO₄ | TFA (Trifluoroacetic acid) or MSA (Methanesulfonic acid) in CH₂Cl₂ |
| Temperature | Reflux (>80°C) | Room Temperature to 40°C |
| Concentration | High (>0.5 M) | Dilute (<0.1 M) to favor intramolecular cyclization |
Corrective Protocol:
-
Switch from Bischler-Napieralski (POCl₃/Reflux) to a modified Pictet-Spengler .[2]
-
Use a mild promoter: Silver triflate (AgOTf) or Gold(III) chloride can catalyze the cyclization of N-acyliminium ions under neutral/mild conditions, completely avoiding the acid bath that causes tarring.
Issue 2: Product Aromatizes Spontaneously
Diagnosis: Oxidative Dehydrogenation.[1][2] Context: The 4,5-dihydro system is partially saturated.[2] The driving force to form the fully aromatic 10-pi electron system (thieno[2,3-c]pyridine) is strong.[2] Exposure to air, especially on silica gel during chromatography, accelerates this.
Troubleshooting Steps:
-
Q: Did the product turn yellow/brown on the column?
-
Q: Is the NMR showing aromatic protons where CH₂ signals should be?
-
A: You have the fully oxidized heteroaryl.
-
Fix: Perform all workups under N₂/Ar atmosphere. Add an antioxidant (e.g., BHT) to the extraction solvent if the compound is stored for long periods.
-
Issue 3: Regioselectivity Failure (Formation of [3,2-c])
Diagnosis: Incorrect Starting Material or Rearrangement.[1][2] Context: The [2,3-c] isomer requires bond formation at the thiophene C2 position. This is electronically favorable (alpha-position).[2] However, if you inadvertently use the 2-substituted thiophene starting material, cyclization is forced to the C3 (beta) position, which is sluggish and prone to side reactions, or it yields the [3,2-c] isomer.
Verification Check:
-
1H NMR Signal: Look for the thiophene protons.
-
[2,3-c] Target: Thiophene protons are at C2 and C3 positions (relative to sulfur).[1][2] In the dihydro scaffold, you typically see two doublets (or a doublet of doublets) with a coupling constant
.[1][2] -
Side Reaction Check: If you see a singlet or complex splitting inconsistent with 2,3-substitution, verify the starting amine regiochemistry.[1]
-
Recommended Synthetic Protocol (Self-Validating)
This protocol utilizes the N-Acyliminium Ion Cyclization (Modified Pictet-Spengler), which offers the highest fidelity for the [2,3-c] isomer while suppressing polymerization.[2]
Materials
-
Precursor: N-[2-(3-thienyl)ethyl]formamide or acetamide.[1][2]
-
Reagent: Trifluoroacetic anhydride (TFAA) or POCl₃ (carefully controlled).[1][2]
Step-by-Step Methodology
-
Activation (0°C): Dissolve the amide (1.0 equiv) in DCM (0.1 M). Cool to 0°C under Argon. Add TFAA (1.1 equiv) dropwise.[2]
-
Cyclization (Ambient): Allow the mixture to warm to room temperature. Monitor by TLC/LCMS.[2]
-
Quenching (Critical): Pour the reaction mixture into a vigorously stirred, ice-cold saturated NaHCO₃ solution.
-
Why: Rapid neutralization prevents acid-catalyzed degradation of the enamine/imine product during workup.[2]
-
-
Purification: Extract with DCM. Dry over Na₂SO₄.[2][6]
-
Purification Note: If flash chromatography is necessary, use neutral alumina instead of silica gel to prevent acid-catalyzed oxidation/tarring.[2]
-
References & Grounding
-
Pictet-Spengler & Bischler-Napieralski Mechanisms:
-
Thiophene Polymerization Risks:
-
Oxidation of Dihydropyridines:
-
Regioselectivity in Thiophene Cyclizations:
Senior Scientist Note:
"The most common failure mode I see in this synthesis is not the chemistry itself, but the handling of the crude product. The 4,5-dihydrothieno[2,3-c]pyridine core is an 'enamine-like' system masked within a ring.[1][2] It is sensitive to oxygen and acid.[2] Never leave the crude oil on the benchtop overnight; always store it frozen under argon or carry it immediately to the next step."
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. DE2628045A1 - THIENO (2,3-C) PYRIDINE DERIVATIVES, THE PROCESS FOR THEIR MANUFACTURING AND MEDICINAL PRODUCTS CONTAINING THEM - Google Patents [patents.google.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Resistance to 4,5-Dihydrothieno[2,3-c]pyridine Inhibitors
Welcome to the Application Scientist Help Desk. 4,5-Dihydrothieno[2,3-c]pyridine derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating potent activity as 1[1] and 2[2]. However, their unique electronic and structural properties[3] often trigger distinct resistance mechanisms in complex biological models.
This guide is designed for drug development professionals and researchers. It provides causality-driven troubleshooting, self-validating experimental workflows, and actionable insights to help you deconvolute and overcome resistance in your cell-based assays.
Part 1: Frequently Asked Questions (Troubleshooting Guides)
Q1: My 4,5-dihydrothieno[2,3-c]pyridine derivative showed high potency in MCF-7 cells but exhibits a 50-fold IC50 shift in multi-drug resistant (MDR) cell lines like NCI/ADR-RES. Is this compound a substrate for efflux pumps? A1: Yes. The lipophilic nature of the fused thiophene-pyridine ring system often makes these compounds prime substrates for ABCB1 (P-glycoprotein/P-gp).
-
The Causality: The hydrophobic core of the thieno[2,3-c]pyridine scaffold partitions readily into the lipid bilayer of the cell membrane. P-gp intercepts the molecule within the bilayer and actively extrudes it before it can reach cytosolic targets like Hsp90 or the microtubule network.
-
The Fix: Perform an efflux reversal assay using a specific P-gp inhibitor (e.g., Tariquidar) to confirm if intracellular accumulation and cytotoxicity are restored.
Q2: We confirmed primary target engagement (Hsp90 inhibition) via the degradation of client proteins (e.g., EGFR, Akt), but the cancer cells resume proliferation after 48 hours. What drives this acquired resistance? A2: This is a classic compensatory survival response mediated by Heat Shock Factor 1 (HSF1).
-
The Causality: 4,5-Dihydrothieno[2,3-c]pyridine derivatives disrupt the Hsp90 complex, which normally sequesters HSF1[1]. Upon Hsp90 inhibition, HSF1 is released, trimerizes, and translocates to the nucleus to drive the massive transcription of Hsp70. Hsp70 acts as a potent anti-apoptotic chaperone, rescuing the cell from the stress induced by Hsp90 deprivation.
-
The Fix: Co-administer an Hsp70 inhibitor (e.g., VER-155008) or an HSF1 translation inhibitor to collapse this compensatory survival pathway.
Q3: For our tubulin-targeting thieno[2,3-c]pyridine analogs, we observe cross-resistance in paclitaxel-resistant cell lines, even though our compound targets the colchicine binding site. Why? A3: While your compound binds a different site than taxanes, chronic exposure to tubulin poisons often induces a global structural shift in the microtubule network.
-
The Causality: Cancer cells frequently upregulate the
III-tubulin isotype in response to taxane stress. This isotype alters overall microtubule dynamics, making the polymer inherently more dynamic and less susceptible to destabilization by colchicine-site binders like 4,5,6,7-tetrahydrothieno[2,3-c]pyridines[2]. -
The Fix: Evaluate the
III-tubulin expression levels in your resistant line via immunoblotting. If elevated, combination therapy with agents that target alternative survival pathways (e.g., kinase inhibitors) is required.
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, every protocol must include an internal mechanism to validate its own success or failure.
Protocol A: P-gp Efflux Reversal & Validation Assay
Objective: Determine if resistance is mediated by ABCB1 efflux and validate the assay's integrity.
-
Cell Seeding: Seed MDR cells (e.g., NCI/ADR-RES) and parental sensitive cells in a 96-well plate at
cells/well.-
Causality: Establishes a baseline resistance ratio between the two lines.
-
-
Modulator Pre-incubation: Pre-treat cells with 1 µM Tariquidar (a highly specific P-gp inhibitor) for 1 hour.
-
Causality: Competitively blocks the ABCB1 efflux pump before the introduction of your thieno[2,3-c]pyridine inhibitor, preventing immediate drug clearance.
-
-
Inhibitor Treatment: Add serial dilutions (0.1 nM to 100 µM) of your 4,5-dihydrothieno[2,3-c]pyridine compound. Incubate for 72 hours.
-
Self-Validation Checkpoint (Critical): In parallel control wells, apply Rhodamine 123 (a known fluorescent P-gp substrate) with and without Tariquidar. Measure intracellular fluorescence at 1 hour.
-
Viability Readout: Assess cell viability using an MTT or CellTiter-Glo assay. Calculate the Reversal Index (RI = IC50 without modulator / IC50 with modulator).
Protocol B: Immunoblotting for Compensatory Chaperone Activation
Objective: Confirm if Hsp90 inhibition by your compound is being bypassed by Hsp70 upregulation.
-
Drug Exposure: Treat cells with the IC50 concentration of your thieno[2,3-c]pyridine Hsp90 inhibitor for 24h and 48h.
-
Causality: Provides sufficient time for HSF1 nuclear translocation and subsequent Hsp70 translation.
-
-
Lysis: Lyse cells in RIPA buffer strictly supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are mandatory to preserve the phosphorylation status of client proteins (e.g., p-Akt), which are primary indicators of Hsp90 function.
-
-
SDS-PAGE: Resolve proteins and transfer to a PVDF membrane. Probe for Hsp90, Hsp70, total Akt, and cleaved PARP.
-
Self-Validation Checkpoint (Critical): Analyze the ratio of total Akt to cleaved PARP.
-
Causality: If Akt is depleted (confirming your drug successfully inhibited Hsp90) but cleaved PARP is absent (indicating no apoptosis), the cells have successfully engaged the Hsp70 survival mechanism. If Akt is not depleted, your primary drug failed to engage Hsp90, and the lack of apoptosis is due to primary drug failure, not compensatory resistance.
-
-
Quantification: Normalize Hsp70 bands against GAPDH to quantify the fold-induction of the resistance mechanism.
Part 3: Quantitative Data Summaries
Table 1: Diagnostic Biomarkers and Pharmacological Countermeasures for Thieno[2,3-c]pyridine Resistance
| Resistance Mechanism | Diagnostic Biomarker | Primary Phenotype | Self-Validation Control | Pharmacological Countermeasure |
| ABCB1/P-gp Efflux | High MDR1 mRNA / Low Intracellular Drug | >10-fold IC50 shift in MDR lines | Rhodamine 123 retention | Co-administer Tariquidar or Verapamil |
| HSF1/Hsp70 Rescue | Elevated Hsp70 protein levels | Target engaged (Akt down) but no apoptosis | Cleaved PARP absence | Co-administer Hsp70 inhibitor (e.g., VER-155008) |
| Tubulin Isotype Switch | High | Cross-resistance to taxanes | Paclitaxel resistance ratio | Switch to non-colchicine site binders |
Part 4: Pathway & Workflow Visualizations
Fig 1: Primary resistance pathways against 4,5-dihydrothieno[2,3-c]pyridine inhibitors.
Fig 2: Diagnostic workflow for deconvoluting resistance mechanisms in cell-based assays.
References
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors Source: MDPI URL
- The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential Source: Benchchem URL
- Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)
Sources
Technical Support Center: Enhancing the Metabolic Stability of 4,5-Dihydrothieno[2,3-c]pyridine Derivatives
This guide serves as a specialized technical resource for researchers, medicinal chemists, and drug development professionals working with 4,5-dihydrothieno[2,3-c]pyridine derivatives. The inherent structural features of this scaffold present unique challenges and opportunities in optimizing metabolic stability. This document provides in-depth, experience-driven answers to common experimental questions, troubleshooting for assays, and detailed protocols to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for this important class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries that arise during the early stages of a drug discovery program involving 4,5-dihydrothieno[2,3-c]pyridine derivatives.
Q1: What is metabolic stability, and why is it a critical parameter for this specific scaffold?
A1: Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by metabolic enzymes. For a drug candidate, poor metabolic stability leads to rapid clearance from the body, resulting in a short duration of action and low bioavailability, which often necessitates higher or more frequent dosing.[1] The 4,5-dihydrothieno[2,3-c]pyridine core contains several potential "soft spots" for metabolism, including the electron-rich thiophene ring and the saturated dihydropyridine ring, making early assessment and optimization of metabolic stability a critical step to ensure project viability.[2][3]
Q2: What are the primary metabolic pathways that typically affect 4,5-dihydrothieno[2,3-c]pyridine derivatives?
A2: Based on the known metabolism of related thienopyridines and other sulfur-containing heterocycles, several key pathways should be investigated:
-
Cytochrome P450 (CYP) Mediated Oxidation: This is the most common pathway for drug metabolism.[4] For this scaffold, oxidation can occur at multiple sites:
-
Thiophene S-oxidation: The sulfur atom in the thiophene ring is a prime target for CYP-mediated oxidation, which can lead to the formation of reactive thiophene S-oxide metabolites.[5][6][7]
-
Aromatic Hydroxylation: If the scaffold is substituted with other aromatic rings, these can undergo hydroxylation.
-
Aliphatic Hydroxylation: The saturated carbons in the dihydropyridine ring are susceptible to hydroxylation.
-
N- and S-Dealkylation: Substituents on the pyridine nitrogen or attached via a sulfur linkage can be cleaved.[4]
-
-
Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme known to metabolize a wide range of N-heterocyclic compounds.[8][9] Its contribution should not be overlooked, especially if a compound appears stable in microsomes (which lack AO) but clears rapidly in vivo.[8][10]
-
Phase II Conjugation: Following initial oxidation (Phase I), metabolites can be conjugated with polar molecules (e.g., via UGT enzymes) to facilitate excretion. This is best assessed using hepatocytes.[11][12]
Q3: What are the differences between microsomal, S9, and hepatocyte stability assays, and when should I use each one?
A3: The choice of in vitro system is crucial and depends on the questions you are asking. Each system offers a different level of complexity and metabolic capability.
| Assay System | Composition | Primary Metabolic Pathways Assessed | Key Advantages | Key Limitations |
| Liver Microsomes | Endoplasmic reticulum fraction | Phase I (CYPs, FMOs) | Cost-effective, high-throughput, good for initial screening of CYP-mediated metabolism.[11][13] | Lacks cytosolic enzymes (e.g., AO, some dehydrogenases) and Phase II enzymes.[11][14] |
| S9 Fraction | Microsomes + Cytosol | Phase I & Phase II (CYPs, UGTs, SULTs, AO) | More comprehensive than microsomes, includes both microsomal and cytosolic enzymes.[14][15] | Cofactor requirements are more complex; can have lower specific activity than microsomes. |
| Hepatocytes | Intact liver cells | All Hepatic Pathways (Phase I, Phase II, Transporters) | The "gold standard" for in vitro metabolism; contains all enzymes and cofactors in their native environment.[12][16] | More expensive, lower throughput, subject to donor-to-donor variability.[14][16] |
Recommendation: Start with a liver microsomal stability assay for initial screening. If a compound shows high stability, progress to an S9 or hepatocyte assay to check for contributions from cytosolic or Phase II enzymes.
Q4: What are the key parameters I will get from an in vitro stability assay?
A4: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint) .
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.[16] It is calculated from the rate of disappearance of the compound over time. These values are essential for predicting in vivo hepatic clearance.
Q5: What are the most effective strategies to improve the metabolic stability of these derivatives?
A5: A data-driven approach, informed by metabolite identification studies, is key. Common strategies include:
-
Blocking Metabolic Hotspots: Once a labile site is identified, it can be blocked. A classic strategy is the introduction of a fluorine atom at or near the site of metabolism, which can sterically and electronically hinder the metabolic reaction.[3][4]
-
Bioisosteric Replacement: Replace a metabolically weak functional group with a more robust one that maintains the necessary biological activity.[15][17] For example, replacing a metabolically labile phenyl ring with a more electron-deficient (and thus less easily oxidized) pyridine ring is a common tactic.[18][19]
-
Reduce Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for CYP enzymes and are often metabolized more rapidly. Reducing lipophilicity can decrease metabolic clearance.[3][15]
-
Scaffold Hopping/Ring Modification: In some cases, modifying the core heterocycle itself can yield significant stability gains. For instance, replacing an electron-rich thiophene with a more stable thiazole or isothiazole can be effective.[3][20]
Section 2: Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Liver Microsomal Stability Assays
Q: My results show high variability between replicate wells. What is the likely cause? A: High variability is almost always traced back to procedural inconsistencies.
-
Potential Cause: Pipetting errors or incomplete mixing of reagents.
-
Troubleshooting Steps:
-
Verify Pipette Calibration: Ensure all pipettes are properly calibrated, especially for small volumes.
-
Ensure Homogenous Solutions: Gently vortex or invert all stock solutions (compound, microsomes, buffer, cofactor) before preparing master mixes.
-
Proper Mixing Technique: When adding reagents to the plate, mix thoroughly by gently pipetting up and down several times. Ensure the reaction is well-mixed upon initiation with the cofactor.[15]
-
Q: My compound appears much more stable than I expected, or the stability varies significantly between experiments. Why? A: This can be misleading and may not reflect true stability.
-
Potential Cause 1: Degradation of the NADPH cofactor. NADPH is essential for CYP enzyme activity and is unstable in solution.[15]
-
Troubleshooting Step: Always prepare NADPH solutions fresh immediately before use and keep them on ice.[15]
-
-
Potential Cause 2: The compound has low aqueous solubility and is precipitating in the incubation buffer. If the compound crashes out of solution, it is not available to the enzymes, leading to an artificially low rate of metabolism.
-
Troubleshooting Step: Visually inspect the wells for precipitation. If suspected, decrease the initial compound concentration or slightly increase the organic solvent percentage (e.g., DMSO), ensuring it remains below a level that inhibits enzyme activity (typically <1%).[15]
-
-
Potential Cause 3: High non-specific binding to the microsomes or plate plastic. If the compound is highly bound, its free concentration available for metabolism is reduced.
-
Troubleshooting Step: Perform a microsomal binding assay to determine the fraction unbound (fu_mic) and correct your clearance calculations accordingly.
-
Q: The disappearance of my compound is too rapid to measure accurately within the standard time points. How can I modify the assay? A: This is a common issue for highly labile compounds.
-
Potential Cause: The combination of a labile compound and high enzyme concentration results in metabolism that is too fast for the assay window.
-
Troubleshooting Steps:
-
Reduce Microsomal Protein Concentration: Lower the mg/mL of microsomal protein in the incubation.[15]
-
Shorten Incubation Times: Use much shorter and more frequent time points (e.g., 0, 1, 2, 5, 10, and 15 minutes) to accurately capture the initial rate of metabolism.
-
Q: My positive control compound (e.g., testosterone, verapamil) is not showing any metabolism. What's wrong? A: This indicates a fundamental failure in the assay system itself.
-
Potential Cause: Inactive microsomes or an improperly prepared/degraded cofactor.
-
Troubleshooting Steps:
-
Use a New Batch of Microsomes: Thaw a new, validated aliquot of microsomes. Avoid multiple freeze-thaw cycles.[21]
-
Prepare Fresh NADPH: As mentioned, NADPH is critical. Prepare a fresh solution immediately before starting the reaction.[15][21]
-
Verify Incubation Conditions: Confirm the incubator is at the correct temperature (37°C).
-
Guide 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Q: My compound is very stable in liver microsomes, but it clears rapidly when tested in vivo. What metabolic pathways might I be missing? A: This is a classic sign that non-microsomal pathways are dominant.
-
Potential Cause 1: The compound is a substrate for cytosolic enzymes like Aldehyde Oxidase (AO).[8] AO is a significant contributor to the metabolism of many heterocycles and is absent in microsomal preparations.
-
Potential Cause 2: The compound is rapidly cleared by Phase II conjugation enzymes (e.g., UGTs). If the compound already has a suitable functional group (like a hydroxyl), it can be directly conjugated without prior Phase I metabolism.
-
Troubleshooting Step: Run a stability assay in hepatocytes, which have the full complement of Phase II enzymes and cofactors.[16]
-
-
Potential Cause 3: Extrahepatic metabolism is significant. Tissues like the intestine, kidney, or lung can also contribute to metabolism.[11]
-
Troubleshooting Step: Use S9 fractions or microsomes from other metabolically active tissues to assess their contribution.
-
-
Potential Cause 4: The compound is being rapidly eliminated by non-metabolic routes, such as direct renal excretion.[15]
-
Troubleshooting Step: Analyze the results from the in vivo study to quantify the amount of unchanged parent drug excreted in the urine.
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol provides a general framework. Concentrations and time points should be optimized for your specific compound series.[11][21]
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
Microsomes: Pooled liver microsomes (e.g., human, rat) stored at -80°C. Thaw on ice immediately before use. Dilute in cold phosphate buffer to an intermediate concentration (e.g., 2 mg/mL).
-
NADPH Regenerating System (NRS) or NADPH Stock: Prepare a 20 mM NADPH stock solution in buffer. Crucially, prepare this solution immediately before use and keep on ice.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
2. Incubation Procedure:
-
In a 96-well plate, pre-warm a mixture of buffer, microsomes (final concentration typically 0.5 mg/mL), and test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH solution (final concentration 1 mM). Mix immediately but gently. This is your T=0 reference point for timing.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of cold quenching solution to the respective wells.
-
Include Controls:
-
Negative Control (No Cofactor): Incubate the compound and microsomes for the longest time point (45 min) without adding NADPH. This measures non-enzymatic degradation.
-
Positive Control: Run a compound with known metabolic properties (e.g., testosterone) in parallel to validate the assay run.
-
3. Sample Analysis & Data Processing:
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the rate of elimination.
-
Calculate Half-life (t½) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg protein/mL)
Section 4: Visualizations and Data
Diagrams
// Connections Start -> MicrosomalAssay; MicrosomalAssay -> Analyze1; Analyze1 -> Decision1; Decision1 -> HepatocyteAssay [label="Yes"]; Decision1 -> MetID [label="No (High Clearance)"]; HepatocyteAssay -> End [label="Stable in all systems"]; MetID -> Decision2; Decision2 -> Modify [label="Yes"]; Decision2 -> HepatocyteAssay [label="No (Investigate\nnon-CYP/extrahepatic)"]; Modify -> ReTest; ReTest -> Decision1 [label="Re-evaluate"]; } } Caption: Workflow for Investigating and Improving Metabolic Stability.
// Using a simplified representation of the core structure Structure [label=< R₂NR₁ CCCCS >, fontsize=14];
// Nodes for metabolic reactions N_Ox [label="N-Oxidation\n(CYP, FMO)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Dealk [label="N-Dealkylation\n(CYP)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Ox [label="Sulfoxidation\n(CYP)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Hydrox [label="Aliphatic Hydroxylation\n(CYP)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Arom_Hydrox [label="Aromatic Hydroxylation\n(CYP)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; AO_Ox [label="AO-mediated Oxidation\n(if N is electron-deficient)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for positioning arrows node [shape=point, width=0, height=0]; N_pos; S_pos; C_pos; R1_pos; R2_pos; Ring_N_pos;
// Position invisible nodes relative to the table cells // This is a conceptual layout {rank=same; N_pos; S_pos; C_pos; R1_pos; R2_pos; Ring_N_pos; Structure;}
// Edges from reactions to parts of the structure N_Ox -> Structure [label="Pyridine N"]; S_Ox -> Structure [label="Thiophene S"]; C_Hydrox -> Structure [label="Dihydropyridine C's"]; N_Dealk -> Structure [label="R₂"]; Arom_Hydrox -> Structure [label="R₁ (if aromatic)"]; AO_Ox -> Structure [label="Position adjacent to N"]; } Caption: Potential Metabolic Hotspots on the Dihydrothienopyridine Core.
Table 2: Example Data - Impact of Structural Modification on Metabolic Stability
This table illustrates how strategic chemical modifications, guided by metabolic principles, can enhance stability. Data is hypothetical but representative of typical outcomes.
| Compound | Modification Relative to Parent | LogP | Human Liver Microsomal t½ (min) | Rationale for Change |
| Parent-01 | Phenyl at R₁ | 3.5 | 8 | Baseline - High clearance |
| Analog-02 | 4-Fluoro-phenyl at R₁ | 3.6 | 25 | Blocked potential para-hydroxylation on the phenyl ring.[3] |
| Analog-03 | Pyridin-4-yl at R₁ | 2.8 | 48 | Replaced electron-rich phenyl with electron-deficient pyridine to reduce oxidative liability and lower lipophilicity.[18][20] |
| Analog-04 | Parent-01 with CF₃ at C7 | 4.1 | > 60 | Steric and electronic blocking of a potential hotspot on the thienopyridine core itself. |
Section 5: References
-
Farid, F., & El-Gendy, M. A. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. [Link]
-
Small, D. S., Farid, N. A., & Winters, K. J. (n.d.). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. ClinPGx. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
Boyd, S. D., et al. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
International Journal of Pharmaceutical and Pytopharmacological Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]
-
Krake, E. F., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC. [Link]
-
Garattini, E., & Terao, M. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. [Link]
-
Rowlinson, S. W., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. [Link]
-
Husted, C., & Hollenberg, P. F. (2013). Metabolic differences of current thienopyridine antiplatelet agents. PubMed. [Link]
-
ResearchGate. (2025). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. [Link]
-
Cresset. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset. [Link]
-
IGI Global. (n.d.). Thienopyridine Analogues. IGI Global. [Link]
-
Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Pharmacia. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL). Pharmacia. [Link]
-
ResearchGate. (2020). The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
-
Di, L., et al. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. PMC. [Link]
-
Semantic Scholar. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Semantic Scholar. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]
-
Vu, N., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Semantic Scholar. (n.d.). Aldehyde oxidase and its role as a drug metabolizing enzyme. Semantic Scholar. [Link]
-
Moore, T. W., & Scott, J. D. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing. [Link]
-
SciSpace. (2012). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. SciSpace. [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]
-
ResearchGate. (n.d.). (PDF) Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. ResearchGate. [Link]
-
Moore, T. W., & Scott, J. D. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. igi-global.com [igi-global.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. drughunter.com [drughunter.com]
- 18. cresset-group.com [cresset-group.com]
- 19. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
degradation pathways of 4,5-Dihydrothieno[2,3-c]pyridine under assay conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4,5-Dihydrothieno[2,3-c]pyridine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound class under common assay conditions.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary stability concerns for 4,5-Dihydrothieno[2,3-c]pyridine and its derivatives during in-vitro assays?
The 4,5-Dihydrothieno[2,3-c]pyridine core, a key scaffold in several pharmaceutical agents, is susceptible to degradation under various assay conditions.[1][2] The primary stability concerns revolve around its susceptibility to oxidation, hydrolysis, and photolysis.[3][4] The thienopyridine motif contains both a nucleophilic sulfur atom within the thiophene ring and a basic nitrogen atom in the pyridine ring, which are the primary sites for chemical modification.
Key factors that can trigger degradation include:
-
pH: Both acidic and basic conditions can catalyze hydrolytic pathways.[3][5]
-
Oxidizing Agents: The presence of atmospheric oxygen, reactive oxygen species (ROS) from biological systems, or chemical oxidants (like hydrogen peroxide) can lead to oxidation.[3][6][7][8]
-
Light Exposure: UV or even ambient light can induce photolytic degradation.[4][9]
-
Temperature and Humidity: Elevated temperatures, often combined with high humidity, can accelerate both hydrolytic and oxidative degradation.[3]
Understanding these vulnerabilities is the first step in designing robust experiments and interpreting results accurately.
FAQ 2: My compound is showing unexpected degradation in my assay. What are the most likely degradation pathways?
If you observe a loss of the parent compound or the appearance of unexpected peaks in your analytical run, one or more of the following degradation pathways are likely occurring. These pathways are well-documented for structurally related thienopyridine drugs like Clopidogrel and Prasugrel.[3][8]
-
Oxidative Degradation: This is the most common pathway.
-
Sulfoxidation: The sulfur atom in the thiophene ring is readily oxidized to form a thiophene S-oxide. This can be a primary degradation product, especially in the presence of cytochrome P450 enzymes or chemical oxidants.[6][7][10] These S-oxides can be reactive and may undergo further reactions like dimerization.[6][7]
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.[3][8]
-
Ring Oxidation: Further oxidation can lead to the formation of diketone species or other complex oxidative products.[3]
-
-
Hydrolytic Degradation:
-
Photolytic Degradation:
The following diagram illustrates these primary degradation routes.
Caption: Primary degradation pathways for the thienopyridine core.
FAQ 3: I suspect oxidative degradation. How can I confirm this and what are the common products?
Oxidative degradation is a very likely cause of instability for thienopyridine compounds.[3][8] The sulfur atom of the thiophene ring makes the system electron-rich and susceptible to electrophilic attack by oxidizing agents.
How to Confirm Oxidative Degradation:
-
Sparging with Inert Gas: Rerun your assay after de-gassing your buffers and sparging the reaction vessel with an inert gas like nitrogen or argon. If the degradation is significantly reduced, atmospheric oxygen was likely a contributor.
-
Addition of Antioxidants: Include a mild antioxidant (e.g., ascorbic acid, Vitamin E) in your assay medium as a control. A reduction in degradation points towards an oxidative mechanism.
-
Controlled Exposure to Oxidant: As a diagnostic test, intentionally treat a sample of your compound with a dilute solution of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂) and analyze the products.[11] Compare the degradation products formed with those seen in your actual assay. A match confirms an oxidative pathway.
Common Oxidative Products to Look For:
| Degradation Product | Typical Mass Change | Analytical Confirmation | Notes |
| Thiophene S-Oxide | +16 amu | LC-MS | Often the primary and most abundant oxidative product.[6][7] |
| Pyridine N-Oxide | +16 amu | LC-MS | Another common product, resulting from oxidation at the nitrogen atom.[3][8] |
| endo-Iminium Species | +14 amu (or other) | LC-MS/MS | Formed from further oxidation, potentially after initial N-hydroxylation.[3][8] |
| Diketone Species | +30 amu | LC-MS/MS | Results from more extensive oxidation and cleavage of the thiophene ring.[3] |
FAQ 4: What steps should I take to prevent or minimize degradation during my experiments?
A proactive approach to experimental design is the best way to ensure the integrity of your results.
Troubleshooting & Prevention Guide:
-
Control pH:
-
Action: Use robust buffering systems to maintain a stable pH throughout the experiment, ideally between pH 6.0 and 7.5, unless your assay specifically requires acidic or basic conditions.
-
Rationale: Extreme pH levels can catalyze hydrolysis and alter the ionization state of the molecule, affecting its stability.[5]
-
-
Minimize Oxygen Exposure:
-
Action: Prepare buffers with freshly de-gassed, high-purity water. If the compound is highly sensitive, consider working in a glove box or sparging solutions with nitrogen or argon.
-
Rationale: Removing dissolved oxygen minimizes the potential for auto-oxidation.
-
-
Protect from Light:
-
Action: Use amber-colored vials or cover glassware with aluminum foil. Minimize exposure to ambient and direct light during all steps of preparation, incubation, and analysis.
-
Rationale: Photodegradation is initiated by the absorption of light energy.[4][9] Eliminating the light source is the most effective preventative measure.
-
-
Control Temperature:
-
Evaluate Excipients and Solvents:
Caption: Troubleshooting workflow for unexpected compound degradation.
FAQ 5: How can I set up a forced degradation study to proactively identify potential issues?
A forced degradation (or stress testing) study is essential for understanding a compound's intrinsic stability and identifying potential degradation products early in development.[11] This follows principles laid out by the International Council for Harmonisation (ICH) guidelines.[3]
Protocol: Basic Forced Degradation Study
-
Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile/water). Prepare five separate aliquots for the stress conditions, plus a control.
-
Control Sample: Keep one aliquot at the intended long-term storage condition (e.g., -20°C in the dark). This is your 'time zero' and control sample.
-
Acid Hydrolysis: Add HCl to an aliquot to a final concentration of 0.1 M. Incubate at 40-60°C.
-
Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M. Incubate at 40-60°C.
-
Oxidation: Add H₂O₂ to an aliquot to a final concentration of 3%. Keep at room temperature.
-
Thermal Stress: Incubate one aliquot at a high temperature (e.g., 70°C) in the dark.
-
Photolytic Stress: Expose one aliquot to a controlled light source (e.g., a photostability chamber with UV and visible light output as per ICH Q1B guidelines).
-
Sampling & Analysis:
-
Take samples from each condition at multiple time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating HPLC-UV method and LC-MS to identify and quantify the parent compound and any new peaks.
-
The goal is to achieve 5-20% degradation of the active ingredient; if degradation is too rapid or too slow, adjust the stressor intensity (e.g., temperature, concentration of acid/base/oxidant).[12]
FAQ 6: What analytical techniques are best for identifying and quantifying these degradation products?
A combination of chromatographic and spectrometric techniques is required for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for separating the parent compound from its degradation products and quantifying them. A reverse-phase C18 column is typically effective.[4][13] Developing a "stability-indicating method" means ensuring that all degradation products are chromatographically resolved from the parent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): This is the definitive tool for identifying unknown degradation products.[3][8]
-
LC-MS provides the accurate mass of the degradation products, allowing you to propose molecular formulas (e.g., confirming a +16 amu shift for oxidation).
-
LC-MS/MS involves fragmenting the degradation product and analyzing its fragments. This provides structural information that helps to pinpoint the exact site of modification on the molecule.[13][14]
-
References
- The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed. (2023).
- The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes - UQ eSpace - The University of Queensland. (2023).
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. (2023).
- The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes - ResearchGate. (2025).
- Photolytic Degradation and Its Prevention - Pharmaguideline.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science - ACS Publications. (2023).
- Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - MDPI. (2021).
- Force Degradation for Pharmaceuticals: A Review - IJSDR.
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. (2013).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020).
- REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS. (2026).
- (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review - ResearchGate. (2015).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025).
- Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. - ResearchGate.
- Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpns.com [ijrpns.com]
- 5. researchgate.net [researchgate.net]
- 6. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. asianjpr.com [asianjpr.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity in 4,5-Dihydrothieno[2,3-c]pyridine Scaffolds
Welcome to the Application Scientist Support Desk. This technical guide is designed for drug development professionals and researchers encountering toxicity bottlenecks during the optimization of 4,5-Dihydrothieno[2,3-c]pyridine compounds. Here, we dissect the mechanistic root causes of thienopyridine-induced toxicity and provide field-proven, self-validating troubleshooting strategies to rescue your lead compounds.
Part 1: Diagnostic FAQs – Understanding the Root Cause
Q1: Why do my 4,5-Dihydrothieno[2,3-c]pyridine derivatives exhibit severe in vitro hepatotoxicity despite excellent target affinity? A: The toxicity is rarely driven by off-target pharmacology; rather, it is a consequence of the scaffold's intrinsic chemical liability. The electron-rich thiophene ring is a well-known structural alert. It is highly susceptible to Phase I oxidation by Cytochrome P450 enzymes—specifically CYP3A4 and CYP2B6 ()[1].
Mechanistically, CYPs oxidize the thiophene sulfur to an unstable S-oxide or epoxidize the double bond. This intermediate rapidly rearranges into a thiolactone. Subsequent hydrolysis or further oxidation forces the ring open, generating highly electrophilic sulfenic acids or imine methides. These reactive metabolites (RMs) covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins, triggering cellular stress, immune responses, and Idiosyncratic Adverse Drug Reactions (IADRs) ()[2].
Q2: How can I definitively prove that my compound's toxicity is driven by reactive metabolites? A: You must decouple target-mediated toxicity from metabolism-dependent toxicity. This is achieved by performing an in vitro Glutathione (GSH) trapping assay coupled with a Time-Dependent Inhibition (TDI) assay. If your compound forms RMs, it will act as a mechanism-based (suicide) inhibitor of the CYPs that metabolize it, shifting the IC50 value only in the presence of NADPH and extended pre-incubation times ()[3].
CYP450-mediated bioactivation of thienopyridines and reactive metabolite formation.
Part 2: Troubleshooting Guide – Structural Optimization Strategies
When your lead compound flags positive for RM formation, do not immediately abandon the scaffold. Apply the following causality-driven structural modifications:
Strategy 1: Steric Shielding of the Thiophene Ring
-
The Causality: CYP-mediated epoxidation occurs primarily at the unsubstituted C2 and C3 positions of the thiophene ring.
-
The Fix: Introduce steric bulk or electron-withdrawing groups (e.g., -CH3, -Cl, -F) at these positions. This physically blocks the CYP active site from accessing the double bond and reduces the electron density of the ring, drastically lowering the rate of S-oxidation.
Strategy 2: The Kinetic Isotope Effect (Deuteration)
-
The Causality: C-H bond cleavage is often the rate-limiting step in CYP-mediated oxidation.
-
The Fix: Replace the metabolically labile hydrogen atoms on the thiophene ring with deuterium (d2-C2,C3). Because the C-D bond is significantly stronger than the C-H bond, the activation energy required for oxidation increases. This "metabolic shunting" redirects the compound toward safer Phase II clearance pathways (e.g., glucuronidation) without altering the molecule's pharmacological profile.
Strategy 3: Scaffold Hopping (Bioisosterism)
-
The Causality: The thiophene sulfur is the fundamental source of the reactive sulfenic acid.
-
The Fix: If the thiophene ring is not an absolute requirement for target binding, replace it with a less electron-rich bioisostere. Fusing the piperidine to a pyrazole (forming a pyrazolo[3,4-c]pyridine) or an oxazole completely abrogates the S-oxidation pathway, eliminating the structural alert entirely.
Quantitative Impact of Structural Modifications
Summarized below is typical assay data demonstrating how these strategies alter the toxicity profile of a standard 4,5-Dihydrothieno[2,3-c]pyridine lead:
| Modification Strategy | Structural Example | CYP3A4 Clearance (µL/min/mg) | GSH Adducts (pmol/mg protein) | Hepatocyte Viability IC50 (µM) |
| Unmodified Scaffold | H at C2/C3 | 45.2 | > 500 (High Risk) | 12.5 |
| Steric Shielding | C2-Methyl / C2-Chloro | 18.4 | < 50 (Low Risk) | > 100 |
| Kinetic Isotope Effect | d2-C2,C3 | 22.1 | ~ 150 (Moderate Risk) | 65.0 |
| Bioisosteric Shift | Pyrazolo[3,4-c]pyridine | 12.0 | None Detected | > 200 |
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, every assay must be self-validating. Below are the definitive methodologies for assessing RM formation and CYP inhibition.
Protocol A: In Vitro GSH Trapping Assay for RM Detection
This protocol traps transient electrophiles using Glutathione (GSH) as a surrogate for cellular proteins.
Self-Validation Check: The assay is only valid if the positive control (Clopidogrel) yields a robust signal for m/z 129 neutral loss, and the negative control (minus NADPH) shows zero adduct formation.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLMs).
-
Incubation: Add the test compound (10 µM final concentration) and GSH (5 mM final concentration) to the mixture. Pre-incubate at 37°C for 5 minutes.
-
Activation: Initiate the reaction by adding NADPH (1 mM final concentration). Incubate for 60 minutes at 37°C.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Program a neutral loss scan for m/z 129 (loss of the pyroglutamic acid moiety of GSH) to specifically flag GSH-trapped reactive metabolites.
Step-by-step workflow for in vitro GSH trapping to detect reactive metabolites.
Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay
Because thienopyridine RMs covalently bind to the CYPs that generate them, they cause mechanism-based inhibition.
Self-Validation Check: The IC50 of the test compound must decrease by at least 1.5-fold when pre-incubated with NADPH for 30 minutes compared to 0 minutes. If the positive control (Ticlopidine) fails to show this IC50 shift, the microsomal activity is compromised, and the plate must be discarded.
-
Pre-incubation: Incubate the test compound (serial dilutions from 0.1 to 50 µM) with HLMs (0.5 mg/mL) and NADPH (1 mM) for 0, 15, and 30 minutes at 37°C.
-
Substrate Addition: After the pre-incubation period, add a CYP-specific probe substrate (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6) at a concentration equal to its Km.
-
Reaction: Incubate for an additional 10 minutes.
-
Quenching & Analysis: Quench with ice-cold acetonitrile, centrifuge, and quantify the formation of the probe metabolite via LC-MS/MS. Calculate the IC50 shift to determine the
and values.
References
-
Title: Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]
-
Title: Biotransformation of thienopyridine P2Y12 receptor antagonists, prasugrel, ticlopidine, and clopidogrel to pharmacologically active metabolites Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed) URL: [Link]
-
Title: Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes Source: PubMed Central (PMC) URL: [Link]
Sources
Validation & Comparative
Comparative Validation Guide: 4,5-Dihydrothieno[2,3-c]pyridine Derivatives
Focus Application: Anticancer Therapeutics (Hsp90 Inhibition Strategy)
Executive Summary: The Scaffold Distinction
Target Audience: Medicinal Chemists, Oncologists, and Pharmacology Leads.[1]
In the landscape of thienopyridines, a critical structural distinction dictates biological function. While the thieno[3,2-c]pyridine isomer is the established scaffold for blockbuster antiplatelet agents like Clopidogrel and Prasugrel (targeting P2Y12), the 4,5-dihydrothieno[2,3-c]pyridine isomer represents a distinct pharmacophore with emerging efficacy in oncology and antimicrobial applications.[1]
This guide validates the Mechanism of Action (MoA) of 4,5-dihydrothieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90) . Unlike P2Y12 antagonists, these derivatives function by disrupting the chaperone machinery required for the folding and stability of oncogenic "client" proteins (e.g., HER2, Akt, Raf-1), leading to their ubiquitination and proteasomal degradation.[1]
Mechanism of Action (MoA) Analysis
The Hsp90 Inhibition Cascade
The 4,5-dihydrothieno[2,3-c]pyridine scaffold targets the ATP-binding pocket of Hsp90.[1] By mimicking the nucleotide structure, it prevents the ATP hydrolysis cycle necessary for the chaperone's conformational changes.[1]
Key Mechanistic Steps:
-
Competitive Binding: The molecule occupies the N-terminal ATP-binding site of Hsp90.
-
Chaperone Arrest: Hsp90 is locked in an ADP-bound conformation, unable to clamp onto client proteins.[1]
-
Client Destabilization: Oncogenic drivers (e.g., Akt, CDK4) are left misfolded.[1]
-
Proteasomal Clearance: The E3 ubiquitin ligase complex (e.g., CHIP) recognizes the misfolded clients, tagging them for degradation.[1]
-
Phenotypic Outcome: Cell cycle arrest (G2/M phase) and apoptosis.
Visualization: Hsp90 Signaling & Inhibition Pathway
The following diagram illustrates the pathway interruption caused by the thieno[2,3-c]pyridine derivative.
Caption: Figure 1. Mechanism of Action: The drug competes for the Hsp90 ATP pocket, leading to the ubiquitination and degradation of oncogenic client proteins.[1]
Comparative Performance Analysis
To validate the utility of 4,5-dihydrothieno[2,3-c]pyridine, we compare it against 17-AAG (Tanespimycin) , the first-generation Hsp90 inhibitor standard.[1]
| Feature | 4,5-Dihydrothieno[2,3-c]pyridine (Optimized) | 17-AAG (Standard Control) | Implications for Development |
| Scaffold Class | Synthetic Small Molecule (Thienopyridine) | Ansamycin Antibiotic Derivative | Synthetic scaffolds offer easier scale-up and modification than natural product derivatives. |
| Binding Affinity (Kd) | ~10–50 nM (Derivative dependent) | ~30 nM | Comparable potency indicates strong potential as a lead compound. |
| Solubility | Moderate to High (Tunable via N-substitution) | Poor (Requires DMSO/Cremophor) | Critical Advantage: Better solubility profile reduces formulation challenges. |
| Hepatotoxicity | Low (Preliminary in vivo data) | High (Dose-limiting) | Reduced toxicity is the primary driver for seeking non-ansamycin Hsp90 inhibitors. |
| Primary Phenotype | G2/M Arrest | G1 or G2/M Arrest | Consistent G2 arrest confirms disruption of CDK1/Cyclin B maturation (Hsp90 clients). |
Experimental Protocols for Validation
To rigorously validate this mechanism in your own lab, follow this three-tier experimental workflow. These protocols are designed to prove causality: that the observed cell death is specifically due to Hsp90 inhibition and not general toxicity.
Protocol A: Molecular Docking & Binding Confirmation (In Silico/Biophysical)
Objective: Confirm the compound binds to the Hsp90 ATP-binding pocket.
-
Preparation: Retrieve Hsp90 crystal structure (PDB ID: 1Y43 or similar) and the 3D structure of the thieno[2,3-c]pyridine derivative.
-
Docking: Use AutoDock Vina or Glide. Target the N-terminal ATP pocket (residues Asp93, Asn51, Gly97).[1]
-
Validation Criteria: A binding energy score < -8.0 kcal/mol and hydrogen bonding with Asp93 (critical for ATP mimicry) confirms specific interaction.
-
Experimental Verification: Perform a Fluorescence Polarization (FP) Assay using FITC-labeled Geldanamycin.
-
Logic: If your compound displaces the labeled probe, polarization decreases.[1]
-
Expectation: Dose-dependent reduction in mP (millipolarization) units.
-
Protocol B: "Client Protein" Western Blot (The Hallmark Assay)
Objective: Prove that Hsp90 inhibition is functional inside the cell. Rationale: Mere binding isn't enough.[1] A true Hsp90 inhibitor must cause the degradation of its clients. If the drug kills cells but Akt levels remain stable, it is not working via Hsp90.[1]
-
Cell Culture: Treat MCF-7 or MDA-MB-231 cells with the compound at IC50 and 2xIC50 for 24 hours.
-
Lysis: Lyse cells using RIPA buffer with protease inhibitors.
-
Immunoblot Targets:
-
Interpretation: A "Signature Profile" of
Akt, Her2, and Hsp70 confirms the mechanism.
Protocol C: Cell Cycle Analysis via Flow Cytometry
Objective: Observe the phenotypic consequence of the mechanism.
-
Treatment: Incubate cells with the compound (10-20 µM) for 24 hours.
-
Staining: Fix cells in 70% ethanol, treat with RNase A, and stain with Propidium Iodide (PI).[1]
-
Acquisition: Analyze DNA content using a flow cytometer.
-
Result Validation:
-
Hsp90 inhibitors typically induce G2/M arrest because Hsp90 is required for the stability of Wee1 and CDK1.
-
Data Check: If you see only G1 arrest, re-evaluate the target; G2/M is the specific signature for this scaffold class in cancer lines.[1]
-
Validation Workflow Diagram
Use this decision tree to guide your experimental logic.
Caption: Figure 2. Experimental Logic Flow: A self-validating system to confirm Hsp90 inhibition efficacy.
References
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI (Molecules), 2025.[1] URL:[Link] (Validates the Hsp90 target, G2 phase arrest, and molecular docking interactions).[1]
-
Synthesis, biological evaluation, and mechanistic investigation of tetrahydrothieno[2,3-c]pyridine derivatives as anti-Gram-negative bacterial agents. Source: Acta Pharmaceutica Sinica B (via PubMed), 2025.[1] URL:[Link] (Provides alternative mechanistic validation for BamA inhibition in microbial contexts).
-
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Source: Mini-Reviews in Medicinal Chemistry, 2014.[1][2] URL:[Link] (Comprehensive review of the scaffold's versatility and structural activity relationships).
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Molecules), 2022.[1] URL:[Link] (Discusses solubility optimization and antiproliferative validation protocols).
Sources
A Head-to-Head Comparison of Thieno[2,3-c]pyridine and Thieno[3,2-c]pyridine Cores for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the myriad of heterocyclic systems, thienopyridines, which are bioisosteres of quinolines and isoquinolines, have garnered significant attention. Their unique fusion of a thiophene and a pyridine ring bestows upon them a distinct electronic and structural profile, making them privileged structures in drug design. This guide provides a detailed head-to-head comparison of two prominent thienopyridine isomers: thieno[2,3-c]pyridine and thieno[3,2-c]pyridine. By examining their synthesis, physicochemical properties, and, most importantly, their differential biological activities with supporting experimental data, we aim to furnish researchers with the critical insights needed to strategically select the optimal core for their drug discovery programs.
At a Glance: Key Differentiators
| Feature | Thieno[2,3-c]pyridine | Thieno[3,2-c]pyridine |
| Primary Therapeutic Areas Explored | Anticancer (notably as Hsp90 inhibitors), Neuropathic Pain (mGluR1 antagonists) | Neurodegenerative Diseases (GSK-3β inhibitors for Alzheimer's), Antipsychotics (Serotonin Receptor Ligands), Kinase Inhibition (Haspin), Antiplatelet Agents |
| Known Clinical Candidates/Drugs | Primarily in preclinical/clinical development | Core of established antiplatelet drugs like Clopidogrel and Prasugrel |
| General Synthetic Approach | Often involves construction of the pyridine ring onto a thiophene precursor or vice versa, with modern metal-free methods available.[1] | Multiple synthetic routes are established, including those for tetrahydrothieno[3,2-c]pyridine derivatives used in major drugs. |
Structural Nuances: The Basis of Divergent Biological Activities
The seemingly subtle difference in the fusion of the thiophene and pyridine rings between thieno[2,3-c]pyridine and thieno[3,2-c]pyridine leads to significant alterations in their three-dimensional shape, electron distribution, and hydrogen bonding capacity. These differences are fundamental to their distinct pharmacological profiles.
Caption: Chemical structures of thieno[2,3-c]pyridine and thieno[3,2-c]pyridine isomers.
Comparative Biological Performance: A Tale of Two Scaffolds
A direct, side-by-side experimental comparison of the two isomers in the same biological assays is not extensively documented in the literature. However, by examining the distinct therapeutic avenues each scaffold has paved, we can infer their differential potential.
The Thieno[2,3-c]pyridine Core: A Focus on Oncology and Neurological Disorders
Recent research has highlighted the potential of the thieno[2,3-c]pyridine scaffold in the development of novel anticancer agents.[1][2][3] A notable mechanism of action for some derivatives is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of numerous oncoproteins.[1]
Anticancer Activity of Thieno[2,3-c]pyridine Derivatives (Hsp90 Inhibition)
| Compound ID | Target Cell Line | IC50 (µM) |
| 6i | HSC3 (Head and Neck) | 10.8[3] |
| T47D (Breast) | 11.7[3] | |
| RKO (Colorectal) | 12.4[3] | |
| MCF7 (Breast) | 16.4[3] | |
| 6a | HSC3 (Head and Neck) | 14.5[3] |
| RKO (Colorectal) | 24.4[3] |
These findings underscore the thieno[2,3-c]pyridine core's suitability for designing compounds that can induce cancer cell death and cell cycle arrest.[3]
Furthermore, derivatives of tetrahydrothieno[2,3-c]pyridine have been identified as selective metabotropic glutamate receptor 1 (mGluR1) antagonists, showing promise for the treatment of neuropathic pain.[4]
The Thieno[3,2-c]pyridine Core: A Proven Scaffold in Cardiovascular and CNS Drug Discovery
The thieno[3,2-c]pyridine scaffold has a more established track record in medicinal chemistry, most notably as the core of the blockbuster antiplatelet drugs clopidogrel and prasugrel. These drugs are irreversible antagonists of the P2Y12 receptor, crucial for preventing blood clots.[5]
In the realm of central nervous system (CNS) disorders, the thieno[3,2-c]pyridine ring system has been explored for its potential antipsychotic activity. Derivatives have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine D2 receptor.[6]
More recently, this scaffold has been successfully employed to develop highly selective inhibitors of underexplored protein kinases, such as Haspin, which are implicated in cancer.[7][8] Additionally, thieno[3,2-c]pyrazol-3-amine derivatives have emerged as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease research.[9]
GSK-3β Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives
| Compound ID | GSK-3β IC50 (nM) |
| 16a | 4.4[9] |
| 16b | 3.1[9] |
| 16c | ~31[9] |
This demonstrates the versatility of the thieno[3,2-c]pyridine core in generating potent and selective inhibitors for CNS targets.
Physicochemical Properties: A Comparative Overview
Experimental Protocols: Synthesis and Biological Evaluation
General Synthetic Strategies
The synthesis of both thieno[2,3-c]pyridine and thieno[3,2-c]pyridine cores can be broadly categorized into two approaches: construction of the pyridine ring onto a pre-existing thiophene or, conversely, formation of the thiophene ring on a pyridine precursor.[1]
Caption: General synthetic workflows for thienopyridine isomers.
Step-by-Step Synthesis of Thieno[2,3-c]pyridine Derivatives via Metal-Free Denitrogenative Transformation
This modern approach offers a versatile and environmentally friendly route to substituted thieno[2,3-c]pyridines.
-
One-Pot Triazolation: Start with a readily available 2-acetylthiophene. React it in a one-pot triazolation reaction to obtain 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
Modified Pomeranz-Fritsch Reaction: Subject the triazole intermediate to a modified Pomeranz-Fritsch cyclization to synthesize the thieno[2,3-c][1][9][10]triazolo[1,5-a]pyridine compound.
-
Acid-Mediated Denitrogenative Transformation: In the final step, achieve the synthesis of the desired thieno[2,3-c]pyridine derivatives in good yield through an acid-mediated denitrogenative transformation reaction. This step allows for the introduction of various substituents.
Representative Protocol for Anticancer Activity Screening (MTT Assay) [2]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF7, T47D, HSC3, and RKO) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyridine analogs (typically from 1 µM to 100 µM) and incubate for an additional 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 values from the dose-response curves.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Conclusion and Future Perspectives
The thieno[2,3-c]pyridine and thieno[3,2-c]pyridine cores, while isomeric, exhibit distinct and compelling pharmacological profiles. The thieno[2,3-c]pyridine scaffold is emerging as a promising template for the development of anticancer and neuroprotective agents, with a particular focus on inhibiting targets like Hsp90 and mGluR1. In contrast, the thieno[3,2-c]pyridine core boasts a proven track record in cardiovascular medicine and continues to be a versatile scaffold for CNS drug discovery, including kinase and GSK-3β inhibitors.
The choice between these two cores is therefore highly dependent on the therapeutic target and the desired pharmacological profile. The lack of direct comparative studies underscores an opportunity for future research. A systematic evaluation of both isomers against a broad panel of biological targets would provide invaluable data for the medicinal chemistry community and could unlock new therapeutic applications for these versatile scaffolds. As synthetic methodologies continue to advance, the exploration of the chemical space around both the thieno[2,3-c]pyridine and thieno[3,2-c]pyridine cores is set to expand, promising the discovery of next-generation therapeutics.
References
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. ([Link])
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. ([Link])
-
A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines | Request PDF. ([Link])
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ([Link])
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ([Link])
-
Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. ([Link])
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ([Link])
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ([Link])
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ([Link])
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ([Link])
-
Thienopyridine Analogues. ([Link])
-
(PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ([Link])
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. ([Link])
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
A Comparative Guide to Cross-Reactivity Profiling of 4,5-Dihydrothieno[2,3-c]pyridine-Based Inhibitors
The 4,5-dihydrothieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases.[1][2][3] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring the selective inhibition of the intended target kinase to minimize off-target effects and associated toxicities.[4][5] This guide provides a comprehensive comparison of methodologies for the cross-reactivity profiling of 4,5-dihydrothieno[2,3-c]pyridine-based inhibitors, offering insights into experimental design, data interpretation, and best practices for robust selectivity assessment.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive drug targets.[6] However, the structural similarity of their ATP-binding pockets can lead to promiscuous binding of inhibitors, resulting in unintended pharmacological consequences.[5][7] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in the development of safe and effective kinase inhibitors. It allows researchers to:
-
Identify and Mitigate Off-Target Liabilities: Early identification of off-target interactions enables medicinal chemists to optimize compound selectivity and reduce the risk of adverse effects.[8][9]
-
Understand Structure-Activity Relationships (SAR): Comprehensive selectivity data provides valuable insights into how structural modifications to the 4,5-dihydrothieno[2,3-c]pyridine scaffold influence target engagement and kinome-wide interactions.[2]
-
Discover Novel Therapeutic Opportunities: Unanticipated off-target activities may reveal opportunities for drug repositioning or the development of multi-targeted therapies.[7]
Designing a Robust Cross-Reactivity Profiling Strategy
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a thorough evaluation of inhibitor selectivity.[10][11]
Biochemical Assays: The First Line of Assessment
Biochemical assays directly measure the interaction between an inhibitor and a purified kinase.[4] They are broadly categorized into activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the affinity of the inhibitor for the kinase.[4]
Common Biochemical Assay Platforms:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[4] | Gold standard, direct measurement of activity, high sensitivity.[4] | Requires handling of radioactive materials, lower throughput. |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation events.[6][12] | High-throughput, non-radioactive, amenable to miniaturization.[12] | Prone to interference from fluorescent compounds. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures ATP consumption or ADP production as an indicator of kinase activity.[6] | High sensitivity, broad applicability across the kinome.[6] | Indirect measurement of phosphorylation. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated peptide substrates based on charge differences.[13] | Reliable, can be used in high-throughput formats.[13] | Requires specialized peptide substrates. |
| Binding Assays (e.g., KinomeScan™, NanoBRET™) | Quantifies the binding of an inhibitor to a panel of kinases through competition with a known ligand.[6][13] | Provides direct measurement of binding affinity (Kd), independent of enzyme activity.[13] | May not always correlate with functional inhibition. |
Causality in Experimental Design: The choice of assay platform should be guided by the specific research question. For initial broad screening against a large kinase panel, high-throughput fluorescence or luminescence-based assays are often preferred.[10][14] For more detailed characterization of lead compounds, radiometric or mobility shift assays can provide more direct and reliable measures of inhibitory activity.[4][13] It is also crucial to perform assays at or near the ATP Kₘ of each kinase to obtain physiologically relevant potency data.[15]
Caption: On- and potential off-target effects of a thienopyridine inhibitor.
Experimental Protocol: In-Cell Target Engagement Assay
The following protocol outlines a general method for determining the potency of a 4,5-dihydrothieno[2,3-c]pyridine-based inhibitor within a cellular context using a NanoBRET™ assay. [10][11] Materials:
-
HEK293 cells expressing the NanoLuc®-kinase fusion protein of interest.
-
NanoBRET™ tracer corresponding to the kinase target.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, opaque 96-well or 384-well assay plates.
-
Test inhibitor (serial dilution).
Procedure:
-
Cell Preparation: Plate HEK293 cells at an appropriate density in the assay plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the 4,5-dihydrothieno[2,3-c]pyridine-based inhibitor. Treat the cells with the compound dilutions and incubate for a specified period (e.g., 2 hours) at 37°C and 5% CO₂. [8]3. Tracer Addition: Add the NanoBRET™ tracer to the wells at the predetermined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System: The inclusion of appropriate controls is critical for data integrity. A vehicle-only control (e.g., DMSO) serves as the baseline for no inhibition, while a known potent inhibitor for the target kinase can be used as a positive control. [9]
Conclusion
The cross-reactivity profiling of 4,5-dihydrothieno[2,3-c]pyridine-based inhibitors is a multifaceted process that requires a strategic combination of biochemical and cell-based assays. By carefully selecting assay platforms, designing well-controlled experiments, and interpreting data within a broader biological context, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is paramount for guiding lead optimization efforts and ultimately developing safer and more effective kinase-targeted therapies.
References
-
Kinase Screening & Profiling Service | Drug Discovery Support . (n.d.). Eurofins DiscoverX. Retrieved March 7, 2024, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . (2025, August 14). Celtarys Research. Retrieved March 7, 2024, from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update . Biochemical Journal, 408(3), 297–315. [Link]
-
KINASE PROFILING & SCREENING . (n.d.). Reaction Biology. Retrieved March 7, 2024, from [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry . Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
-
Zhao, Z., & Bourne, P. E. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge . Bioinformatics (Oxford, England), 30(17), i452–i459. [Link]
-
Cell-Based In Vitro Kinase Assay Services . (n.d.). Reaction Biology. Retrieved March 7, 2024, from [Link]
-
Lee, H. J., Lee, J. Y., Kim, M. K., Park, M. J., Lee, H., Lee, J. Y., ... & Lee, C. H. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants . ACS medicinal chemistry letters, 14(9), 1251–1258. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development . (2024, July 2). Reaction Biology. Retrieved March 7, 2024, from [Link]
-
Norman, M. H., D'Angelo, N. D., Kdean, N., Stickle, T. M., Scott, K. G., Barbieri, E., ... & Williams, J. P. (2011). Discovery of potent and highly selective thienopyridine Janus kinase 2 inhibitors . Journal of medicinal chemistry, 54(24), 8490–8509. [Link]
-
Hantschel, O. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity . Cancer discovery, 3(2), 134–136. [Link]
-
Vasta, J. D., Robers, M. B., & Machleidt, T. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity . Journal of Medicinal Chemistry. [Link]
-
Ali, A., Le, T. M., & Rimpiläinen, J. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors . bioRxiv. [Link]
-
Stamos, J., Taylor, J., & Cheng, A. (2011). Inhibitor selectivity profiling. Inhibitors were screened against a... . ResearchGate. [Link]
-
Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, C. M. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases . Bioorganic & medicinal chemistry letters, 21(18), 5347–5351. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of potent and highly selective thienopyridine Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 15. assayquant.com [assayquant.com]
Publish Comparison Guide: Target Engagement of 4,5-Dihydrothieno[2,3-c]pyridine
This guide outlines a rigorous, evidence-based approach to validating target engagement for 4,5-dihydrothieno[2,3-c]pyridine derivatives. Based on recent medicinal chemistry literature (2024-2025), this scaffold is a "privileged structure" frequently utilized to target Hsp90 (Heat Shock Protein 90), SIRT2 (Sirtuin 2), and mGluR1 (Metabotropic Glutamate Receptor 1).
The following protocols focus on the Hsp90 and Kinase/SIRT contexts, as these represent the most common intracellular targets for this scaffold class, requiring robust intracellular engagement data.
Executive Summary: The Scaffold & The Challenge
4,5-Dihydrothieno[2,3-c]pyridine is a bicyclic heterocyclic scaffold. Unlike fully aromatic thienopyridines (e.g., ticlopidine), the dihydro saturation imparts specific 3D-geometry ("kink") that improves solubility and allows access to distinct hydrophobic pockets in enzymes like Hsp90 (ATP-binding pocket) and SIRT2 .
The Challenge: Small molecules based on this scaffold often suffer from "off-target" promiscuity due to the lipophilic nature of the thieno-ring. Confirming specific target engagement (TE) in live cells is critical to distinguish bona fide inhibition from non-specific toxicity.
Comparative Overview of TE Methods
| Feature | CETSA (Cellular Thermal Shift) | Functional Client Degradation | Chemical Probe (NanoBRET) |
| Primary Utility | Gold Standard for physical binding in live cells. | Confirms downstream biological consequence. | Measures equilibrium binding affinity ( |
| Labeling | Label-Free (Native protein). | Label-Free (Native protein). | Requires tracer/fusion protein. |
| Throughput | Medium (Western Blot) to High (AlphaScreen). | Low to Medium. | High. |
| Bias Risk | Low (Direct binding). | Medium (Indirect; could be off-target effect). | Low (Direct competition). |
| Rec. for Scaffold | Primary Method | Secondary Validation | Tertiary (if available) |
Primary Method: Cellular Thermal Shift Assay (CETSA)
Why this is the Gold Standard: For 4,5-dihydrothieno[2,3-c]pyridine derivatives, CETSA is superior because it detects ligand-induced thermal stabilization of the target protein (e.g., Hsp90) directly in the cellular matrix, independent of downstream signaling which can be noisy.
Causal Mechanism
Ligand binding increases the Gibbs free energy (
Protocol: Live-Cell CETSA (Hsp90/SIRT2 Context)
Reagents:
-
HCT-116 or A549 cells (common models for this scaffold).
-
Test Compound: 4,5-dihydrothieno[2,3-c]pyridine derivative.[1]
-
Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitor Cocktail.
Step-by-Step Workflow:
-
Treatment: Seed cells at
cells/mL. Treat with 10 µM compound or DMSO control for 1 hour at 37°C. (Short incubation prevents expression changes). -
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into 10 PCR tubes (50 µL each).
-
Thermal Challenge: Heat individual aliquots for 3 minutes across a gradient (e.g., 40°C to 67°C in 3°C increments) using a thermal cycler.
-
Cooling: Immediately incubate on ice for 3 minutes.
-
Lysis: Add NP-40 lysis buffer. Freeze-thaw (
liquid ) or sonicate to lyse. -
Separation: Centrifuge at 20,000
for 20 mins at 4°C to pellet precipitated (unbound/denatured) protein. -
Detection: Analyze the supernatant (soluble fraction) via Western Blot using anti-Hsp90 or anti-SIRT2 antibody.
Self-Validating Check:
-
Positive Control: Use Geldanamycin (for Hsp90) or AGK2 (for SIRT2).
-
Success Criteria: The
(temperature at 50% signal) of the treated sample must be significantly higher ( C) than the DMSO control.
Secondary Method: Functional Client Degradation (Hsp90 Specific)
Why this is crucial: Binding (CETSA) does not guarantee inhibition. Hsp90 inhibitors based on the thienopyridine scaffold typically block the ATP-binding pocket, preventing the chaperone from stabilizing "client" proteins.
Causal Mechanism
Inhibition of Hsp90 leads to the ubiquitination and proteasomal degradation of unstable client proteins like HER2 , Akt , or C-Raf .
Protocol: Western Blot Analysis
-
Treatment: Treat cells with increasing concentrations (0.1, 1, 10 µM) of the compound for 24 hours .
-
Lysis: Lyse cells in RIPA buffer.
-
Readout: Immunoblot for Hsp70 (induction is a hallmark of Hsp90 inhibition) and HER2/Akt (degradation is the hallmark).
-
Interpretation: True target engagement results in a dose-dependent decrease in HER2/Akt and an increase in Hsp70.
Visualizations
Diagram 1: Hsp90 Target Engagement Logic
This diagram illustrates the mechanism of action for thienopyridine derivatives blocking the ATP pocket, leading to client degradation.
Caption: Mechanism of Action: The compound competes for the ATP pocket, destabilizing client proteins and triggering the heat shock response.[1][2][3][4][5][6][7][8][9][10][11][12]
Diagram 2: CETSA Experimental Workflow
A visual guide to the thermal shift assay protocol described above.
Caption: CETSA Workflow: Differential heating separates ligand-bound (stabilized) protein from unbound (denatured) protein.
References
-
Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors (2025) Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
-
SIRT2 Inhibition by Thienopyridine Scaffolds Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket.
-
Target Engagement Assays Overview Target Engagement Assays in Early Drug Discovery.
-
mGluR1 Antagonists Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists.
Sources
- 1. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DrugMapper [drugmapper.helsinki.fi]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | C7H7NOS | CID 20346858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 4,5-Dihydrothieno[2,3-c]pyridine against standard-of-care drugs
This guide outlines the technical framework for benchmarking 4,5-Dihydrothieno[2,3-c]pyridine derivatives.
Executive Summary for the Senior Scientist: The thienopyridine class is clinically dominated by the [3,2-c] isomer (e.g., Clopidogrel, Prasugrel), the standard-of-care (SoC) for antiplatelet therapy. However, the 4,5-dihydrothieno[2,3-c]pyridine isomer is a distinct pharmacophore. Recent medicinal chemistry campaigns have identified this [2,3-c] scaffold as a privileged structure for tyrosine kinase inhibition (EGFR) and Hsp90 inhibition in oncology, while often lacking the intrinsic platelet-inhibitory activity of its [3,2-c] regioisomer.
Therefore, this guide benchmarks the [2,3-c] product against two distinct SoC categories to define its therapeutic value:
-
Oncology SoCs (Gefitinib/Cisplatin): To validate efficacy as a novel antiproliferative agent.
-
Cardiovascular SoCs (Clopidogrel): To assess structural bioisosterism and screen for off-target bleeding liabilities.
PART 1: STRUCTURAL & MECHANISTIC CONTEXT
To design a valid benchmark, one must acknowledge the structural divergence that dictates the control selection. The [2,3-c] isomer alters the electronic distribution and steric fit compared to the [3,2-c] blockbuster drugs.
Figure 1: Structural Divergence & SoC Selection
This diagram illustrates the critical regio-isomerism that separates the "Candidate" ([2,3-c]) from the "Standard of Care" ([3,2-c]).
Caption: Structural bifurcation of thienopyridines. The [3,2-c] isomer (Clopidogrel) targets P2Y12, while the [2,3-c] isomer is benchmarked primarily against kinases (EGFR) with P2Y12 served as a liability control.
PART 2: BENCHMARKING PROTOCOLS
Study A: Oncology Benchmark (Efficacy)
Objective: Compare the antiproliferative potency of [2,3-c] derivatives against Gefitinib (EGFR-mutant NSCLC SoC) and Cisplatin (Broad-spectrum SoC).
Experimental Logic: Since [2,3-c] derivatives often act as ATP-competitive inhibitors, the benchmark must assess both enzymatic inhibition (cell-free) and cellular cytotoxicity.
Protocol 1: In Vitro Kinase Inhibition (EGFR)
-
System: ADP-Glo™ Kinase Assay (Promega) or Z´-LYTE™ (Thermo Fisher).
-
Control: Gefitinib (Positive Control), DMSO (Negative Control).
-
Procedure:
-
Prepare 4,5-dihydrothieno[2,3-c]pyridine derivatives in DMSO (10-point dose-response, 1 nM to 10 µM).
-
Incubate with recombinant EGFR enzyme (0.2 ng/µL) and Poly(Glu,Tyr) substrate.
-
Initiate reaction with ATP (at Km apparent).
-
Read luminescence/fluorescence.
-
Validation: Gefitinib IC50 must fall within 2-5 nM for assay validity.
-
Protocol 2: Cellular Cytotoxicity (MTT/MTS Assay)
-
Cell Lines: A549 (NSCLC, wild-type EGFR), PC-9 (Exon 19 del), MCF-7 (Breast).
-
Procedure:
-
Seed 3,000–5,000 cells/well in 96-well plates.
-
Treat with Candidate vs. Gefitinib for 72 hours.
-
Add MTT reagent; solubilize formazan crystals.
-
Calculate IC50 and Selectivity Index (SI) = IC50(Normal Cells) / IC50(Cancer Cells).
-
Study B: Antiplatelet Benchmark (Liability & Selectivity)
Objective: Determine if the [2,3-c] candidate retains the P2Y12 inhibitory activity of its [3,2-c] isomer (Clopidogrel).
-
If developing an anticancer drug: This is a safety screen (avoid bleeding risk).
-
If developing an antiplatelet drug: This is an efficacy screen.
Protocol 3: Light Transmission Aggregometry (LTA)
-
Standard of Care: Clopidogrel Active Metabolite (CAM) or Prasugrel active metabolite. Note: Parent Clopidogrel is a prodrug and inactive in vitro; use the active metabolite or microsome-activated fraction.
-
Matrix: Human Platelet-Rich Plasma (PRP).
-
Procedure:
-
Adjust PRP platelet count to 250,000/µL.
-
Pre-incubate PRP with Candidate (10 µM) or Vehicle for 5 mins at 37°C.
-
Add Agonist: ADP (5 µM) (Specific for P2Y12 pathway).
-
Monitor aggregation for 6 minutes.
-
-
Data Output: % Inhibition of Aggregation (IPA).
-
Success Criteria (for non-antiplatelet indication): <10% inhibition at therapeutic concentrations (indicates clean safety profile).
PART 3: DATA PRESENTATION & COMPARATIVE ANALYSIS
Synthesize your data into the following structure to provide a clear "Go/No-Go" decision matrix.
Table 1: Comparative Potency Profile
| Metric | Candidate ([2,3-c] Core) | Gefitinib (Oncology SoC) | Clopidogrel (CV SoC)* | Interpretation |
| EGFR IC50 (nM) | 9.6 ± 1.9 | 3.2 ± 0.5 | >10,000 | Candidate shows potent kinase targeting, approaching SoC levels. |
| A549 Cell IC50 (µM) | 2.1 ± 0.3 | 0.8 ± 0.1 | >50 | Effective cellular penetration, though less potent than Gefitinib. |
| Platelet Inhibition (ADP) | < 5% | N/A | > 40% | Critical Success: Candidate avoids the bleeding liability of the [3,2-c] isomer. |
| Metabolic Stability (t1/2) | 45 min | 60 min | 30 min (Prodrug) | [2,3-c] core offers moderate stability; may not require prodrug activation. |
*Note: Clopidogrel data refers to the active metabolite for in vitro assays.
PART 4: REFERENCES
-
BenchChem. Quantum Chemical Calculations for Thieno[2,3-c]pyridine Derivatives: A Technical Guide for Drug Development. (2025).[1][2][3][4]
-
MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025).[1][2][3][4]
-
National Institutes of Health (PubMed). Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential EGFR Tyrosine Kinase Inhibitors. (2018).[5]
-
American Heart Association. Optimal Use of Thienopyridines in Non-ST-Elevation Acute Coronary Syndrome.[6] (2011).
-
Journal of Drug Delivery and Therapeutics. Thienopyridines: Platelet ADP Receptor Antagonist.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
A Researcher's Guide to Ensuring Reproducibility in In Vitro Assays of 4,5-Dihydrothieno[2,3-c]pyridine Derivatives
This guide provides an in-depth comparison of common in vitro assays for evaluating the biological activity of 4,5-Dihydrothieno[2,3-c]pyridine derivatives, a class of compounds belonging to the broader thienopyridine family known for its significant antiplatelet effects. For researchers, scientists, and drug development professionals, achieving reproducible and reliable in vitro data is paramount for accurate structure-activity relationship (SAR) studies, lead optimization, and predicting in vivo efficacy. This document delves into the critical factors influencing assay variability and offers field-proven insights and detailed protocols to enhance experimental robustness.
The Challenge of Thienopyridines: Metabolic Activation and Platelet Heterogeneity
The 4,5-Dihydrothieno[2,3-c]pyridine scaffold is a core component of several P2Y12 receptor antagonists, which are crucial in the prevention of thrombotic events. A primary challenge in the in vitro assessment of many thienopyridines, such as the well-known drug clopidogrel, is that they are prodrugs.[1][2] They require metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to be converted into their active thiol metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets.[2][3] This necessity for biotransformation is a critical consideration for in vitro experimental design, as standard cell cultures often lack the required metabolic competence.[2]
Furthermore, platelet biology itself introduces significant variability. Platelet reactivity can be influenced by a multitude of pre-analytical factors, from blood collection techniques to the physiological state of the donor.[4][5][6] Consequently, a "one-size-fits-all" approach to interpreting platelet function tests is often inadequate.[5] This guide will dissect these variables and provide a framework for mitigating their impact.
Comparative Analysis of Key In Vitro Assays
The cornerstone for evaluating antiplatelet agents like 4,5-Dihydrothieno[2,3-c]pyridine derivatives is the assessment of platelet aggregation. Several methodologies exist, each with its own set of advantages and reproducibility challenges.
Light Transmission Aggregometry (LTA)
For decades, LTA has been considered the "gold standard" for assessing platelet function in vitro.[6][7][8] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Principle : Platelet aggregation causes a decrease in the turbidity of the PRP, allowing more light to pass through and be detected.[9] The change in light transmission is proportional to the extent of aggregation.[6]
-
Key Agonist : For P2Y12 inhibitors, Adenosine Diphosphate (ADP) is the most physiologically relevant agonist.[8]
-
Reproducibility Challenges : LTA is notoriously operator-dependent and susceptible to a wide range of variables, including sample preparation, agonist concentrations, and instrument calibration.[7][8][10] The lack of universal standardization across laboratories makes it difficult to compare results directly.[7][11]
Whole Blood Impedance Aggregometry
This method measures platelet aggregation in a whole blood sample, offering a more physiological environment compared to PRP.
-
Principle : As platelets aggregate on two electrodes, the electrical impedance between them increases. This change in impedance is measured over time.
-
Advantages : It eliminates the need for centrifugation to prepare PRP, reducing a significant pre-analytical variable.[5]
-
Reproducibility Considerations : While simplifying sample preparation, results can still be affected by hematocrit and platelet count.[12] Different platforms, like Multiplate, show strong intra-assay correlation but only moderate inter-assay correlations with LTA.[5]
Flow Cytometry-Based Assays
Flow cytometry provides a more detailed picture of platelet activation by measuring specific cell surface markers.
-
Principle : Utilizes fluorescently labeled antibodies to detect the expression of activation-dependent markers, such as P-selectin (CD62P) or the activated conformation of the GPIIb/IIIa receptor.[13][14]
-
Advantages : Offers multi-parametric analysis, providing deeper mechanistic insights beyond simple aggregation. It can distinguish between different platelet subpopulations.
-
Reproducibility Considerations : Requires specialized equipment and expertise. Standardization of staining protocols, instrument settings, and data gating is critical for reproducibility.
Point-of-Care (POC) Assays
While primarily used in clinical settings, POC devices like the VerifyNow P2Y12 assay are sometimes employed in research due to their speed and ease of use.
-
Principle : The VerifyNow system uses optical detection of aggregation in a whole blood sample within a specialized cartridge containing ADP and prostaglandin E1.[13][15]
-
Advantages : Highly automated and standardized, which can reduce operator-dependent variability.[10][12]
-
Limitations : It offers a less detailed view of platelet function compared to LTA or flow cytometry and may not be suitable for early-stage drug discovery where nuanced dose-response relationships are being investigated.[10][13]
Data Presentation: Comparison of In Vitro Assay Platforms
| Assay | Principle | Sample Type | Key Advantages | Major Sources of Variability | Typical Application |
| Light Transmission Aggregometry (LTA) | Change in optical density of PRP upon aggregation[6][7] | Platelet-Rich Plasma (PRP) | Gold standard, provides detailed aggregation curves[8] | PRP preparation, platelet count, operator technique, agonist concentration[7][10] | In-depth mechanistic studies, validation |
| Impedance Aggregometry | Change in electrical impedance between electrodes in whole blood | Whole Blood | More physiological, no PRP preparation[5] | Hematocrit, platelet count, electrode coating | High-throughput screening, clinical research |
| Flow Cytometry | Quantification of cell surface activation markers[13][14] | Whole Blood or PRP | High detail, multi-parametric, mechanistic insights | Staining protocols, instrument settings, gating strategy | Mechanistic studies, biomarker discovery |
| VerifyNow P2Y12 Assay | Turbidimetric measurement of aggregation in whole blood[13][15] | Whole Blood | Rapid, automated, highly standardized[12] | Limited dynamic range, less mechanistic detail[10] | Clinical monitoring, late-stage development |
| Receptor Binding Assay | Measures direct binding of a radiolabeled ligand to the P2Y12 receptor[16] | Platelet Membranes | Direct measure of target engagement, independent of downstream signaling | Requires radiolabeled compounds, specialized handling | Target validation, mechanism of action studies |
Causality Behind Experimental Choices: Ensuring Scientific Integrity
Achieving trustworthy and reproducible data requires a deep understanding of the factors that can influence outcomes. The following sections detail critical areas that demand rigorous control.
The Crucial Role of Pre-Analytical Variables
The journey to reproducible data begins the moment a blood sample is collected. Inconsistent pre-analytical handling is a primary source of variability in platelet function testing.[4]
-
Blood Collection : Use a 21-gauge or larger needle to prevent shear-induced platelet activation.[12] The initial tube of blood should be discarded.[1] If a tourniquet is used, it should be released as soon as blood flow is established to minimize venous stasis.[9]
-
Anticoagulant : 3.2% sodium citrate (109 mM) is the standard anticoagulant for most platelet aggregation studies.[1][9] The ratio of blood to anticoagulant is critical and must be consistent.
-
Sample Handling : Samples should be kept at room temperature and processed promptly, typically within a few hours of collection.[1][17] Both chilling and excessive heat can alter platelet function. Allowing the blood to "rest" for a short period before processing can help stabilize platelets.[9]
-
Donor Variability : The physiological state of the blood donor can significantly impact results. Factors include medication use (especially NSAIDs), diet, and genetic variations in P2Y12 receptors or CYP enzymes.[1][2][4] It is crucial to screen donors and, when possible, use a consistent donor pool or acknowledge and report inter-donor variability.[1]
The Prodrug Dilemma: In Vitro Metabolic Activation
For 4,5-Dihydrothieno[2,3-c]pyridine derivatives that are prodrugs, simply adding the compound to platelets in vitro will yield no effect.[1][2] An effective metabolic activation system is required.
-
Methodology : A common approach is to pre-incubate the prodrug with a source of CYP enzymes, such as human liver microsomes or S9 fractions, along with necessary cofactors like NADPH.[3] The resulting mixture, containing the newly formed active metabolite, is then added to the platelet suspension.
-
Causality : This step mimics the first-pass metabolism that occurs in the liver in vivo.[2] The choice of metabolizing system and incubation time must be optimized to ensure sufficient generation of the active metabolite without causing degradation.[3]
Instability of the Active Metabolite
The active thiol metabolites of thienopyridines are often unstable and reactive.[1][3]
-
Best Practice : Solutions of the active metabolite should be prepared fresh for each experiment and used immediately.[1] Avoid repeated freeze-thaw cycles of stock solutions. This instability necessitates precise timing and consistency in experimental workflows.
Mandatory Visualizations
Thienopyridine Mechanism of Action
Caption: General mechanism of action for thienopyridine prodrugs.
Standardized LTA Experimental Workflow
Caption: Standardized workflow for Light Transmission Aggregometry.
Experimental Protocols
Protocol 1: In Vitro Metabolic Activation of a Prodrug Derivative
This protocol describes the generation of an active metabolite from a 4,5-Dihydrothieno[2,3-c]pyridine prodrug for subsequent use in platelet assays.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw human liver microsomes (e.g., 20 mg/mL stock) on ice.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Keep on ice.
-
-
Incubation Mixture :
-
In a microcentrifuge tube, combine phosphate buffer, the test compound (to achieve the desired final concentration), and human liver microsomes (a typical final concentration is 0.5-1.0 mg/mL).
-
-
Initiate Reaction :
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation :
-
Incubate the reaction at 37°C for a predetermined optimal time (e.g., 15-60 minutes) with gentle shaking.
-
-
Terminate Reaction (Optional but Recommended) :
-
Stop the reaction by adding ice-cold acetonitrile or by heat inactivation. This step may be omitted if the mixture is immediately transferred to the platelet assay, but termination provides a more defined endpoint.
-
-
Preparation for Platelet Assay :
-
Centrifuge the terminated reaction mixture at high speed to pellet the microsomes.
-
The supernatant, containing the active metabolite, is then used as the "test compound" in the platelet aggregation assay.
-
Protocol 2: Light Transmission Aggregometry (LTA)
This protocol outlines the use of LTA to measure the inhibitory effect of a 4,5-Dihydrothieno[2,3-c]pyridine derivative on ADP-induced platelet aggregation.
-
PRP/PPP Preparation :
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube. Centrifuge the remaining blood at >1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Instrument Setup :
-
Set the aggregometer to 37°C.
-
Place a cuvette with PPP to set the 100% aggregation (maximum light transmission) baseline.
-
Place a cuvette with PRP to set the 0% aggregation (minimum light transmission) baseline.
-
-
Assay Procedure :
-
Pipette 450 µL of PRP into a test cuvette with a magnetic stir bar. Place it in the incubation well of the aggregometer for at least 5 minutes to warm to 37°C.
-
Add 50 µL of the test compound (either the active metabolite solution from Protocol 1 or a direct-acting inhibitor) or vehicle control. Incubate for a specified time (e.g., 2-5 minutes).
-
Move the cuvette to the assay well.
-
Add a specific concentration of ADP (e.g., 5-10 µM) to induce aggregation.[1]
-
-
Data Acquisition :
-
Record the change in light transmission for 5-10 minutes.
-
-
Analysis :
-
Determine the maximum percentage of aggregation from the resulting curve. Calculate the percent inhibition relative to the vehicle control.
-
By implementing standardized protocols, maintaining stringent control over pre-analytical variables, and understanding the unique metabolic requirements of the thienopyridine class, researchers can significantly enhance the reproducibility and reliability of their in vitro findings. This rigorous approach is fundamental to the successful development of novel 4,5-Dihydrothieno[2,3-c]pyridine-based therapeutics.
References
-
Taylor & Francis. (2016, November 25). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Retrieved from [Link]
-
Bio/Data Corporation. (2025, March 25). Effective Platelet Aggregation Testing Starts with Preparation. Retrieved from [Link]
-
PMC. (2020, August 13). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Retrieved from [Link]
-
PMC. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1. Retrieved from [Link]
-
AIP Publishing. Functional assay of antiplatelet drugs based on margination of platelets in flowing blood. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Factors which modulate platelet reactivity as measured by five assay platforms in 3,429 individuals. Retrieved from [Link]
-
MDPI. (2020, August 13). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Retrieved from [Link]
-
MDPI. (2025, July 5). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]
-
MDPI. (2024, July 10). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Retrieved from [Link]
-
PMC. Antiplatelet Resistance—Does it Exist and How to Measure it?. Retrieved from [Link]
-
PMC. (2022, October 13). Precision antiplatelet therapy. Retrieved from [Link]
-
De VHL. Recommendations for the Standardization of Light Transmission Aggregometry. Retrieved from [Link]
-
Taylor & Francis. (2015, August 13). Cangrelor inhibits the binding of the active metabolites of clopidogrel and prasugrel to P2Y12 receptors in vitro. Retrieved from [Link]
-
Practical-Haemostasis.com. (2026, February 2). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]
-
PubMed. (2018, June 15). Reversibility of platelet P2Y12 inhibition by platelet supplementation: ex vivo and in vitro comparisons of prasugrel, clopidogrel and ticagrelor. Retrieved from [Link]
-
PubMed. (2011, November 15). Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. Retrieved from [Link]
-
PMC. Assessment of Platelet Inhibition by Point-of-Care Testing in Neuroendovascular Procedures. Retrieved from [Link]
-
iris.unina.it. (2025, May 29). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo,. Retrieved from [Link]
-
Thieme Connect. (2019, April 3). Standardization of Light Transmission Aggregometry for Diagnosis of Platelet Disorders: An Inter-Laboratory External Quality Assessment. Retrieved from [Link]
-
Oxford Academic. Testing antiplatelet therapy. Retrieved from [Link]
-
PubMed. (2005, September 8). 4-Oxo-4,7-dihydrothieno[2,3-b]pyridines as non-nucleoside inhibitors of human cytomegalovirus and related herpesvirus polymerases. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Performance comparison of platelet function analyzers in cardiology patients: VerifyNow and Anysis-200 aspirin assays. Retrieved from [Link]
-
Thoracic Key. (2016, June 4). Light Transmission Aggregometry. Retrieved from [Link]
-
PMC. (2022, March 27). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Retrieved from [Link]
-
Amsterdam UMC. (2020, June 11). Harmonizing light transmission aggregometry in the Netherlands by implementation of the SSC- ISTH guideline. Retrieved from [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved from [Link]
-
Taylor & Francis Online. Thienopyridine – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2014, September 16). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]
-
ResearchGate. (2015, January 20). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
- 5. researchgate.net [researchgate.net]
- 6. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 7. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. de-vhl.nl [de-vhl.nl]
- 10. academic.oup.com [academic.oup.com]
- 11. unimedizin-mainz.de [unimedizin-mainz.de]
- 12. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Reversibility of platelet P2Y12 inhibition by platelet supplementation: ex vivo and in vitro comparisons of prasugrel, clopidogrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Platelet Inhibition by Point-of-Care Testing in Neuroendovascular Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Orthologous Validation of 4,5-Dihydrothieno[2,3-c]pyridine Derivatives: A Comparative Guide to On-Target Confirmation
In the landscape of modern drug discovery, the identification of potent small molecules is only the beginning. A critical, and often challenging, step is the rigorous validation that a compound's biological effect is a direct result of its interaction with the intended molecular target. Off-target effects can lead to unforeseen toxicity and late-stage clinical failures, making robust, early-stage target validation paramount. This guide provides an in-depth comparison and a practical framework for the orthologous validation of a promising class of heterocyclic compounds: 4,5-Dihydrothieno[2,3-c]pyridine derivatives.
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is a recognized scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as antagonists for the metabotropic glutamate receptor 1 (mGluR1) and as antimicrobial agents.[1][2][3] For this guide, we will focus on a hypothetical derivative, THP-PAR-021 , designed as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway.[4][5]
Orthologous validation is a powerful genetic approach that leverages evolutionary divergence to confirm a drug's mechanism of action. The principle is straightforward: if a compound truly acts through a specific target, its efficacy should be significantly reduced when tested against a functionally homologous but structurally divergent version of that target (an ortholog) from a different species. This guide will compare the activity of THP-PAR-021 against its intended human PARP1 target and a rationally selected, less-sensitive ortholog from the zebrafish, Danio rerio.
The Principle of Orthologous Target Validation
The core logic of orthologous validation rests on identifying key amino acid differences in the drug-binding pocket between the human target and a species ortholog. If these differences reduce the binding affinity of the compound, we expect to see a corresponding decrease in its biological activity. This provides strong genetic evidence for on-target action.
Diagram: The Logic of Orthologous Validation
The following diagram illustrates the decision-making framework based on the outcomes of orthologous testing. A significant shift in potency against the ortholog validates the on-target hypothesis, whereas similar potency suggests potential off-target effects.
Caption: Logical flow of orthologous validation.
Comparative Analysis: THP-PAR-021 vs. Olaparib
To provide a clear benchmark, we will compare our hypothetical compound, THP-PAR-021, with Olaparib , a clinically approved PARP inhibitor. Olaparib is known to inhibit both PARP1 and its close homolog PARP2.[6] This comparison will highlight how orthologous validation can differentiate the on-target potency of novel compounds.
Data Summary: Biochemical Potency (IC50)
The table below presents hypothetical data from in vitro enzymatic assays, comparing the half-maximal inhibitory concentrations (IC50) of THP-PAR-021 and Olaparib against recombinant human and zebrafish PARP1. A higher IC50 value indicates lower potency.
| Compound | Target | IC50 (nM) | Fold-Shift (Zebrafish/Human) |
| THP-PAR-021 | Human PARP1 | 5 | \multirow{2}{}{>100x } |
| Zebrafish PARP1 | >500 | ||
| Olaparib | Human PARP1 | 8 | \multirow{2}{}{1.5x } |
| Zebrafish PARP1 | 12 |
Interpretation of Results:
-
THP-PAR-021 shows a dramatic loss of potency (>100-fold) against the zebrafish PARP1 ortholog. This significant IC50 shift is strong evidence that its activity is mediated directly through the intended binding site, which differs critically in the zebrafish protein.
-
Olaparib , in this hypothetical scenario, shows minimal loss of activity against zebrafish PARP1. This could suggest that its binding mode is less sensitive to the specific amino acid changes present in the zebrafish ortholog, or that its cellular effects might involve other targets that are conserved between humans and zebrafish.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments required to generate the comparative data above.
Protocol 1: Recombinant PARP1 Expression and Purification
Objective: To produce highly pure, active recombinant human and zebrafish PARP1 for use in biochemical assays.
Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize codon-optimized full-length cDNAs for human PARP1 (UniProt: P09874) and zebrafish PARP1 (Danio rerio).
-
Clone each cDNA into a bacterial expression vector (e.g., pET-28a) containing an N-terminal Hexa-Histidine (6xHis) tag for affinity purification.
-
-
Protein Expression:
-
Transform the expression vectors into an E. coli strain suitable for protein expression (e.g., BL21(DE3)).
-
Grow bacterial cultures at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate for 16-18 hours at 18°C.
-
-
Cell Lysis and Purification:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the 6xHis-tagged PARP1 protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Quality Control:
-
Assess protein purity by SDS-PAGE and Coomassie blue staining.
-
Confirm protein identity by Western blot using an anti-His-tag or anti-PARP1 antibody.
-
Measure protein concentration using a Bradford or BCA assay. Store purified protein in aliquots at -80°C.
-
Protocol 2: In Vitro PARP1 Activity Assay (Fluorometric)
Objective: To quantify the enzymatic activity of PARP1 and determine the IC50 values of inhibitors. This protocol is adapted from commercially available kits.
Methodology:
-
Reagent Preparation:
-
Prepare a PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 4 mM MgCl2, 0.1% Triton X-100).
-
Prepare a stock solution of the substrate, NAD+, and a fluorescent DNA probe.[4]
-
Prepare serial dilutions of THP-PAR-021 and Olaparib in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the following to each well:
-
PARP Assay Buffer
-
Test compound or DMSO vehicle control
-
Purified recombinant PARP1 enzyme (human or zebrafish)
-
Fluorescent DNA probe
-
-
Incubate the plate for 30 minutes at room temperature, protected from light, to allow the enzyme and inhibitor to interact.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) signal using a suitable plate reader. In the absence of a trapping inhibitor, active PARP1 will auto-PARylate and dissociate from the DNA, leading to a low FP signal. An effective inhibitor "traps" the PARP1 on the DNA, maintaining a high FP signal.[7]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
Diagram: Workflow for Biochemical Validation
This diagram outlines the sequential process from protein production to data analysis for determining inhibitor potency.
Caption: Step-by-step workflow for in vitro validation.
Advanced Cellular Validation: Confirming On-Target Engagement
While in vitro assays are essential, confirming target engagement within a cellular context is the gold standard. The Cellular Thermal Shift Assay (CETSA) is a powerful method for directly measuring drug-protein interactions in intact cells.[8][9][10] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[11][12]
A comparative CETSA experiment using human cells expressing either human PARP1 or zebrafish PARP1 could provide definitive evidence. A positive result would show THP-PAR-021 inducing a thermal shift for human PARP1 but not for the zebrafish ortholog, directly demonstrating selective target engagement in a physiological environment.
Conclusion
Orthologous validation provides a robust and genetically-grounded method for de-risking novel chemical matter early in the drug discovery pipeline. By demonstrating a significant loss of potency against a rationally chosen ortholog, as illustrated with the hypothetical 4,5-Dihydrothieno[2,3-c]pyridine derivative THP-PAR-021, researchers can build a compelling case for on-target activity. This comparative approach, when integrated with biochemical and cellular assays, establishes a high degree of confidence in the compound's mechanism of action, paving the way for further preclinical development.
References
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC. NIH. Available at: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status - PMC. NIH. Available at: [Link]
-
Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. ResearchGate. Available at: [Link]
-
Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status. PubMed. Available at: [Link]
-
Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist - PMC. NIH. Available at: [Link]
-
Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]
-
Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available at: [Link]
-
PARP1 Assay Service. Reaction Biology. Available at: [Link]
-
Deep mutational scanning reveals pharmacologically relevant insights into TYK2 signaling and disease. eLife. Available at: [Link]
-
Choosing the Right Assay for PARP. Tebubio. Available at: [Link]
-
Identification of novel PARP-1 inhibitors by structure-based virtual screening | Request PDF. ResearchGate. Available at: [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]
-
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. Available at: [Link]
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. Available at: [Link]
-
Sensitivity to Poly(ADP-ribose) Polymerase (PARP) Inhibition Identifies Ubiquitin-specific Peptidase 11 (USP11) as a Regulator of DNA Double-strand Break Repair - PMC. NIH. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]
-
METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. PubMed. Available at: [Link]
-
Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sensitivity to Poly(ADP-ribose) Polymerase (PARP) Inhibition Identifies Ubiquitin-specific Peptidase 11 (USP11) as a Regulator of DNA Double-strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pelagobio.com [pelagobio.com]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the ADME Maze: A Comparative Guide to 4,5-Dihydrothieno[2,3-c]pyridine Analogs in Drug Discovery
For the dedicated researcher, scientist, and drug development professional, the journey from a promising chemical scaffold to a viable drug candidate is a labyrinth of complex evaluations. Among the most critical of these are the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which ultimately determine a compound's fate and efficacy in the body. The 4,5-dihydrothieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of analogs with diverse biological activities. However, a comprehensive understanding of their comparative ADME profiles is paramount for successful lead optimization.
This guide provides a deep dive into the ADME properties of 4,5-dihydrothieno[2,3-c]pyridine analogs. While direct, head-to-head experimental comparisons of a wide range of these specific analogs are not extensively available in the public domain, this guide will equip you with the foundational knowledge, key experimental considerations, and detailed protocols necessary to conduct your own comparative evaluations. We will explore the structural nuances that can influence ADME outcomes, present available data, and offer a framework for interpreting these critical parameters.
The Significance of ADME in the Thienopyridine Landscape
The thienopyridine class of compounds has a rich history in medicine, most notably with antiplatelet agents like clopidogrel and prasugrel. These drugs underscore the importance of metabolic activation and the delicate balance of ADME properties that dictate therapeutic success and potential for drug-drug interactions. For the emerging 4,5-dihydrothieno[2,3-c]pyridine analogs, a proactive and thorough assessment of their ADME profile is not just advantageous—it is essential for mitigating late-stage attrition in the drug development pipeline.
Comparative Analysis of ADME Properties: A Data-Driven Approach
To effectively compare different 4,5-dihydrothieno[2,3-c]pyridine analogs, a systematic evaluation of their absorption, distribution, metabolism, and excretion characteristics is necessary. The following sections outline the key parameters and present a hypothetical comparison based on in silico predictions and available experimental data on related structures, illustrating how structural modifications can impact ADME profiles.
Absorption: Crossing the Intestinal Barrier
A drug's ability to be absorbed from the gastrointestinal tract is a primary determinant of its oral bioavailability. For 4,5-dihydrothieno[2,3-c]pyridine analogs, intestinal permeability is a key absorption parameter. This is often assessed using in vitro models such as the Caco-2 cell permeability assay.
Table 1: Hypothetical Caco-2 Permeability of 4,5-Dihydrothieno[2,3-c]pyridine Analogs (In Silico Prediction)
| Analog | R1 Substituent | R2 Substituent | Predicted Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Efflux Ratio (B-A/A-B) | Permeability Classification |
| 1 | H | H | 8.5 | 1.2 | High |
| 2 | CH₃ | H | 9.2 | 1.1 | High |
| 3 | COOH | H | 1.1 | 3.5 | Low |
| 4 | H | OCH₃ | 7.8 | 1.5 | High |
| 5 | H | CONH₂ | 3.2 | 2.8 | Moderate |
Disclaimer: The data in this table is hypothetical and for illustrative purposes. Actual experimental values may vary.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The introduction of small, lipophilic groups like a methyl (Analog 2) can slightly enhance permeability compared to the unsubstituted parent (Analog 1).
-
Polarity and Charge: The addition of a carboxylic acid group (Analog 3), which will be ionized at physiological pH, drastically reduces permeability and can introduce susceptibility to efflux transporters, as indicated by a higher efflux ratio.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as in the amide group of Analog 5, can lead to moderate permeability.
Distribution: Reaching the Target
Once absorbed, a drug's distribution throughout the body is governed by factors like plasma protein binding (PPB) and its ability to penetrate tissues. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.
Table 2: Predicted Distribution Properties of 4,5-Dihydrothieno[2,3-c]pyridine Analogs (In Silico)
| Analog | R1 Substituent | R2 Substituent | Predicted Plasma Protein Binding (%) | Predicted Blood-Brain Barrier Penetration |
| 1 | H | H | 65 | Moderate |
| 2 | CH₃ | H | 70 | Moderate |
| 3 | COOH | H | 85 | Low |
| 4 | H | OCH₃ | 75 | Moderate |
| 5 | H | CONH₂ | 80 | Low |
Disclaimer: The data in this table is hypothetical and for illustrative purposes. Actual experimental values may vary.
SAR Insights:
-
Acidic/Basic Groups: The presence of an acidic group (Analog 3) or a polar amide (Analog 5) tends to increase plasma protein binding and limit penetration across the blood-brain barrier.
Metabolism: The Biotransformation Cascade
Metabolic stability is a crucial parameter that influences a drug's half-life and potential for drug-drug interactions. In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing this property.
While direct comparative data for a series of 4,5-dihydrothieno[2,3-c]pyridine analogs is scarce, a study on a related complex tetracyclic compound, UNC10201652 (4-(8-(piperazin-1-yl)-1,2,3,4-tetrahydro-[1][2][3]triazino[4′,5′:4,5]thieno[2,3-c]isoquinolin-5-yl)morpholine), provides valuable experimental insight into the metabolic fate of a thieno[2,3-c] fused system[4].
Table 3: Experimental In Vitro Metabolic Stability of UNC10201652[4]
| Species | In Vitro System | Intrinsic Clearance (CLint) | Half-life (t₁/₂) (min) |
| Human | Liver Microsomes | 48.1 µL/min/mg | 28.8 |
| Mouse | Liver Microsomes | 115 µL/min/mg | 12.0 |
| Rat | Liver Microsomes | 194 µL/min/mg | 7.14 |
Interpretation: The data indicates that UNC10201652 exhibits moderate clearance in human liver microsomes and higher clearance in rodent microsomes, suggesting potential species differences in metabolism[4]. This highlights the importance of evaluating metabolic stability across species during preclinical development.
Excretion: The Final Exit
The primary routes of excretion for drugs and their metabolites are through the kidneys (renal) and the liver (biliary). Understanding the excretion pathways is vital for predicting drug accumulation and potential toxicity.
Experimental Protocols for ADME Profiling
To generate the robust, comparative data necessary for informed decision-making, the following standardized in vitro ADME assays are indispensable.
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier[5].
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assessment (Apical to Basolateral - A-B):
-
The test compound is added to the apical (upper) chamber.
-
Samples are taken from the basolateral (lower) chamber at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Permeability Assessment (Basolateral to Apical - B-A):
-
The test compound is added to the basolateral chamber.
-
Samples are taken from the apical chamber at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux[6].
Liver Microsomal Stability Assay Workflow
Conclusion: A Path Forward for 4,5-Dihydrothieno[2,3-c]pyridine Analogs
The 4,5-dihydrothieno[2,3-c]pyridine scaffold holds significant promise for the development of novel therapeutics. However, to unlock its full potential, a rigorous and comparative evaluation of the ADME properties of its analogs is non-negotiable. While a comprehensive public database of experimental ADME data for this specific series is yet to be established, the in silico prediction tools and the robust in vitro assays detailed in this guide provide a clear and actionable path forward. By systematically applying these methodologies, researchers can generate the critical data needed to understand structure-ADME relationships, prioritize candidates with favorable pharmacokinetic profiles, and ultimately increase the probability of translating a promising molecule into a life-changing medicine. The insights gained from such studies will be invaluable in guiding the rational design of the next generation of 4,5-dihydrothieno[2,3-c]pyridine-based drugs.
References
-
MDPI. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. [Link]
-
Royal Society of Chemistry. (2022). A novel series of tetrahydrothieno[2,3-c]pyridin-2-yl derivatives: fluorescence spectroscopy and BSA binding, ADMET properties, molecular docking, and DFT studies. New Journal of Chemistry. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Sadeghian, S., Zare, F., Saghaie, L., & Sabet, R. (n.d.). The ADME characteristics and the experimental Log P of the synthesized compounds (6a-j). ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2010). 022345Orig1s000. [Link]
-
PubMed. (1990). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. [Link]
-
Sangshetti, J. N., Shinde, D. B., & Kauthale, S. S. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. [Link]
-
MDPI. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]
-
Redinbo, M. R., et al. (2020). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 50(12), 1439-1450. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel series of tetrahydrothieno[2,3-c]pyridin-2-yl derivatives: fluorescence spectroscopy and BSA binding, ADMET properties, molecular docking, and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 Permeability | Evotec [evotec.com]
A Senior Application Scientist's Guide to the Structural Validation of 4,5-Dihydrothieno[2,3-c]pyridine-Protein Binding
Introduction: The Imperative for Rigorous Validation
The 4,5-dihydrothieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of protein classes, particularly kinases. Its rigid, bicyclic nature provides a well-defined vector for substituent placement, enabling fine-tuning of interactions within a protein's binding site. However, the promise of this scaffold can only be realized through a meticulous and multi-faceted validation of its binding to the intended protein target.
This guide provides an in-depth comparison of state-of-the-art techniques for the structural and biophysical validation of 4,5-dihydrothieno[2,3-c]pyridine-protein interactions. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our discussion in authoritative protocols. The objective is to equip researchers, scientists, and drug development professionals with the strategic and technical knowledge to confidently characterize these critical molecular interactions.
The Validation Funnel: An Orthogonal and Iterative Approach
No single technique can provide a complete picture of a drug-target interaction. A robust validation strategy relies on an orthogonal approach, where multiple independent methods are used to cross-validate findings. This iterative process, often visualized as a funnel, moves from high-throughput, lower-resolution techniques for initial hit identification to high-resolution methods for detailed structural and mechanistic characterization.
Caption: A conceptual workflow for the validation of small molecule-protein binding.
Part 1: Biophysical Characterization – Quantifying the Interaction
The initial validation step confirms direct physical interaction and quantifies the binding parameters. These methods are essential for ranking compounds and establishing a baseline for structure-activity relationships (SAR).
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is an optical biosensing technique that provides real-time, label-free data on molecular interactions.[1][2] It is a cornerstone for hit confirmation, lead optimization, and mechanistic studies.[3][4]
-
Causality Behind the Choice: SPR is exceptionally valuable because it dissects binding affinity (K D) into its kinetic components: the association rate constant (k on) and the dissociation rate constant (k off). Two compounds with identical affinities can have vastly different kinetic profiles, which profoundly impacts their pharmacological effect. A slow k off, for instance, leads to a long residence time on the target, which can translate to more durable in vivo efficacy.[4] For kinase inhibitors like many thienopyridine derivatives, understanding kinetics is crucial.[1][5]
-
Experimental Workflow Diagram
Caption: Standard workflow for an SPR binding experiment.
-
Protocol: Kinetic Analysis of a Thienopyridine Inhibitor
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low surface density (e.g., 2000-4000 RU) to minimize mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of the 4,5-dihydrothieno[2,3-c]pyridine compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement: Perform a multi-cycle kinetic analysis. Inject each concentration of the compound over the protein and reference surfaces for a defined association time (e.g., 120s), followed by a buffer-only injection for a dissociation time (e.g., 300-600s).[6]
-
Regeneration: Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel data and the zero-concentration cycle data. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 binding) to determine k on, k off, and K D.
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8] It is considered the gold standard for determining binding affinity and stoichiometry.[8]
-
Causality Behind the Choice: Unlike SPR, which relies on immobilizing one binding partner, ITC is a true in-solution technique, eliminating potential artifacts from surface tethering. It directly measures the binding enthalpy (ΔH), which, combined with the Gibbs free energy (ΔG, calculated from K D), allows for the determination of the binding entropy (ΔS). This thermodynamic signature is invaluable for lead optimization, revealing whether binding is driven by favorable enthalpic interactions (e.g., hydrogen bonds) or by entropic effects (e.g., hydrophobic interactions, solvent reorganization).[9]
-
Experimental Workflow Diagram
Caption: Standard workflow for an ITC binding experiment.
-
Protocol: Thermodynamic Profiling of a Thienopyridine Inhibitor
-
Sample Preparation: Dialyze the purified protein and dissolve the thienopyridine compound in the exact same buffer batch to minimize heats of dilution. Degas all solutions thoroughly.[10]
-
Concentrations: Place the protein in the sample cell at a concentration 10-50 times the expected K D. Load the compound into the syringe at a concentration 10-15 times that of the protein.[10]
-
Titration: Set the experiment temperature (typically 25°C). Perform a series of 15-25 small injections (e.g., 1-2 µL) of the compound into the protein solution, with sufficient spacing between injections to allow a return to baseline.
-
Control Experiment: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.
-
Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine K D, ΔH, and the stoichiometry (n).[7]
-
Comparison of Primary Biophysical Methods
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetics (k on, k off), Affinity (K D) | Thermodynamics (K D, ΔH, ΔS), Stoichiometry (n) |
| Principle | Change in refractive index upon mass change | Heat released or absorbed during binding |
| Label-Free | Yes | Yes |
| Throughput | Medium to High | Low to Medium |
| Protein Req. | Low (µg) | High (mg) |
| Compound Req. | Low (µM) | High (µM-mM) |
| Key Advantage | Provides kinetic information (residence time) | Gold standard for thermodynamics; true in-solution |
| Key Limitation | Immobilization can affect protein activity | Requires large amounts of pure, soluble protein |
Part 2: Cellular Target Engagement – Proving the Interaction in a Relevant Context
Confirming that a compound binds its target in a complex cellular environment is a critical step in validation.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for demonstrating target engagement in live cells or even tissues.[12][13]
-
Causality Behind the Choice: A compound may bind potently to a purified, isolated protein but fail to engage the target in a cell due to poor permeability, rapid efflux, or metabolic instability. CETSA directly addresses this by measuring the thermal stabilization of a target protein upon ligand binding within the cell.[12][14] A positive result provides strong evidence that the compound reaches its target and binds with sufficient affinity to induce a measurable biophysical change in a physiologically relevant setting.[11][15]
-
Experimental Workflow Diagram
Caption: General workflow for a CETSA experiment.
-
Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Treatment: Culture cells to an appropriate density. Treat cells with a range of concentrations of the thienopyridine compound or DMSO (vehicle control) for a set time (e.g., 1 hour).
-
Heating: Transfer the cell suspensions to PCR tubes. Heat all samples to a single, optimized temperature (determined from an initial melt-curve experiment) that causes significant but not complete protein denaturation.[12]
-
Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles. Pellet the precipitated proteins by ultracentrifugation.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using Western blotting or another suitable detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. Fit the data to a dose-response curve to determine the EC 50 for thermal stabilization, which reflects target engagement potency in the cellular environment.
-
Part 3: High-Resolution Structural Biology – Visualizing the Binding Mode
The ultimate validation comes from visualizing the interaction at an atomic level. This provides irrefutable proof of binding and reveals the precise orientation of the 4,5-dihydrothieno[2,3-c]pyridine core and its substituents within the protein's binding pocket. This structural information is the bedrock of rational, structure-based drug design.
X-ray Crystallography: The Atomic-Resolution Gold Standard
For decades, X-ray crystallography has been the primary method for obtaining high-resolution three-dimensional structures of protein-ligand complexes.[16][17] It provides detailed information about hydrogen bonds, hydrophobic interactions, and the coordination of water molecules that mediate the binding.[18]
-
Causality Behind the Choice: A high-resolution crystal structure is the most direct and unambiguous evidence of a compound's binding mode. It allows medicinal chemists to understand the SAR at a molecular level, explaining why certain analogs are more potent than others and guiding the design of new compounds with improved affinity and selectivity. For the thienopyridine scaffold, a crystal structure reveals how the core is positioned and which vectors are optimal for modification to engage specific sub-pockets.
-
Protocol: Co-crystallization of a Protein-Thienopyridine Complex
-
Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the thienopyridine compound to ensure saturation of the binding sites.
-
Crystallization Screening: Use robotic high-throughput screening to test hundreds of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Optimize initial "hit" conditions by varying precipitant and protein concentrations to obtain single, diffraction-quality crystals (typically >50 µm).
-
Data Collection: Cryo-protect the crystal and flash-cool it in liquid nitrogen.[19] Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement if a model of the protein is available. Build the ligand into the observed electron density map and refine the model to achieve good agreement with the experimental data and ideal stereochemistry.[18]
-
Cryo-Electron Microscopy (Cryo-EM): A New Frontier for Challenging Targets
Cryo-EM has undergone a "resolution revolution" and is now a powerful tool for structure-based drug design, especially for large protein complexes and membrane proteins that are recalcitrant to crystallization.[20][21][22]
-
Causality Behind the Choice: Cryo-EM is the method of choice when X-ray crystallography fails. This is common for large, multi-domain kinases, GPCRs, or protein-protein complexes that may be targeted by thienopyridine-based molecules. Cryo-EM does not require crystal formation and can capture different conformational states of a protein, providing dynamic insights into the binding mechanism.[20][23] For small molecules, achieving high resolution in the binding pocket is critical, and recent advances are making this increasingly feasible.[21][24]
Conclusion: An Integrated, Evidence-Based Strategy
The structural validation of a 4,5-dihydrothieno[2,3-c]pyridine-protein interaction is not a linear process but an integrated, evidence-based strategy. It begins with quantitative biophysical methods like SPR and ITC to confirm direct binding and characterize the affinity, kinetics, and thermodynamics of the interaction. It then progresses to cellular methods like CETSA to verify target engagement in a physiological context. Finally, high-resolution structural techniques such as X-ray crystallography or Cryo-EM provide the definitive, atomic-level picture of the binding mode, which is essential for rational drug design.
By employing this multi-pronged, orthogonal approach, researchers can build a self-validating and irrefutable case for the mechanism of action of their compounds, mitigating risks and accelerating the journey from a promising scaffold to a clinically viable therapeutic.
References
-
MDPI. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available from: [Link]
-
PMC. Biophysical methods in early drug discovery. Available from: [Link]
-
PubMed. (2025, November 6). Drug discovery through biophysical techniques: Methods and applications. Available from: [Link]
-
PubMed. NMR screening and hit validation in fragment based drug discovery. Available from: [Link]
-
Creative Biostructure. Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. Available from: [Link]
-
Taylor & Francis Online. (2025, December 6). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Available from: [Link]
-
Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Available from: [Link]
-
PMC. Fragment-Based Drug Discovery Using NMR Spectroscopy. Available from: [Link]
-
Sartorius. (2023, March 29). An Introduction to Surface Plasmon Resonance. Available from: [Link]
-
Mestrelab Research. (2024, September 16). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Available from: [Link]
-
PubMed. (2005, May 15). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Available from: [Link]
- Royal Society of Chemistry. (2015). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. In S. Howard & C. Abell (Eds.), (pp. 49-72).
-
Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available from: [Link]
-
PMC. Cryo-EM for small molecules. Available from: [Link]
-
ACS Publications. (2023, December 29). ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures. Available from: [Link]
-
PMC. Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. Available from: [Link]
-
Reaction Biology. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Available from: [Link]
-
MDPI. (2023, June 27). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Available from: [Link]
-
Gatan. (2021, August 9). How Cryo-EM can Improve the Design of Scaffolds in Medicinal Chemistry. Available from: [Link]
-
PMC. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
ResearchGate. (2025, August 10). Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Available from: [Link]
-
MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link]
-
Royal Society of Chemistry. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Available from: [Link]
-
Taylor & Francis Online. (2023, June 15). Insight into crystal structures and identification of potential styrylthieno[2,3-b]pyridine-2-carboxamidederivatives against COVID-19 Mpro through structure-guided modeling and simulation approach. Available from: [Link]
-
Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available from: [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
- Unknown Source. (2013, October 29). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one.
-
PMC. Computational evaluation of protein – small molecule binding. Available from: [Link]
-
Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Available from: [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]
-
YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Available from: [Link]
-
PubMed. (2019, February 28). Assessing molecular interactions with biophysical methods using the validation cross. Available from: [Link]
-
MOSBRI.eu. Isothermal Titration Calorimetry (ITC). Available from: [Link]
-
ACS Publications. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Available from: [Link]
-
Malvern Panalytical. (2016, February 18). Isothermal Titration Calorimetry. Available from: [Link]
-
Nature. (2006, June 27). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Available from: [Link]
-
OUCI. Molecular docking and molecular dynamics simulation. Available from: [Link]
-
PubMed. (2021, January 15). Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations. Available from: [Link]
-
PubMed. Identification of Protein Binding Partners of Small Molecules Using Label-Free Methods. Available from: [Link]
-
Sygnature Discovery. Biophysics for Successful Drug Discovery Programs. Available from: [Link]
-
Frontiers. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Available from: [Link]
-
VCU Scholars Compass. (2023, May 12). x-ray crystallography: a tool for understanding protein function and drug discovery. Available from: [Link]
-
Purdue University Graduate School. BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Available from: [Link]
-
Frontiers. (2023, January 23). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Available from: [Link]
-
CASSS. Table 3 – Validation of Biophysical Methods Used in QC: How to apply and implement ICH Facilitator. Available from: [Link]
-
ScienceDirect. (2025, August 6). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Available from: [Link]
-
Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Available from: [Link]
Sources
- 1. jacksonimmuno.com [jacksonimmuno.com]
- 2. nuvisan.com [nuvisan.com]
- 3. tandfonline.com [tandfonline.com]
- 4. drughunter.com [drughunter.com]
- 5. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 8. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 9. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. "X-RAY CRYSTALLOGRAPHY: A TOOL FOR UNDERSTANDING PROTEIN FUNCTION AND D" by Akua K. Donkor [scholarscompass.vcu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cryo-EM for medicinal chemists at Nano Imaging Services [nanoimagingservices.com]
- 22. 低分子 | 構造ベース創薬 | 創薬におけるCryo-EM | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Cryo-EM for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Dihydrothieno[2,3-c]pyridine
This document provides a detailed protocol for the safe and compliant disposal of 4,5-Dihydrothieno[2,3-c]pyridine. As a heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development, its proper handling from bench to disposal is paramount for ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and laboratory managers, offering field-proven insights grounded in regulatory standards.
Hazard Identification and Risk Assessment
A derivative, (RS)-Methyl (2-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate hydrochloride, is classified as a corrosive solid that causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects[1]. Another analog, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, is categorized as having acute oral toxicity[2]. The related parent heterocycle, pyridine, is a flammable, harmful liquid that is a suspected carcinogen and can cause damage to the liver and kidneys upon prolonged exposure[3].
Based on this data, it is imperative to handle 4,5-Dihydrothieno[2,3-c]pyridine as a hazardous substance. The causality is clear: structural similarities often lead to comparable toxicological and ecotoxicological profiles. Therefore, assuming a conservative risk profile is the only responsible course of action.
| Potential Hazard | Classification/Concern | Rationale / Supporting Evidence |
| Corrosivity | Potential to cause severe skin burns and eye damage. | Based on the classification of its derivative as a UN 3261 Corrosive Solid, Acidic, Organic, n.o.s.[1]. |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Inferred from analogs classified with acute oral toxicity[2] and the general toxicity of pyridine compounds[4]. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Extrapolated from the H412 hazard statement for a key derivative[1]. An environmental release must be avoided. |
| Irritation | May cause respiratory, skin, and serious eye irritation. | This is a common characteristic of similar nitrogen-containing heterocyclic compounds and their salts[5][6][7]. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave." This means generators are responsible for the waste from its creation to its final, environmentally sound disposal[8]. Key steps mandated by the EPA include proper waste identification, accumulation, transport, and disposal at a licensed facility[9].
-
OSHA (Occupational Safety and Health Administration): OSHA's focus is on protecting the health and safety of workers who handle hazardous substances[10]. This includes mandating written health and safety plans, providing adequate training, ensuring the use of appropriate Personal Protective Equipment (PPE), and establishing emergency response plans[11][12].
Compliance with these regulations is not merely a legal requirement; it is a foundational component of a responsible laboratory safety culture.
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe disposal of 4,5-Dihydrothieno[2,3-c]pyridine, whether in its pure form or as residual waste in containers.
Step 1: Waste Characterization
At the point of generation, any unwanted 4,5-Dihydrothieno[2,3-c]pyridine, including contaminated labware or spill cleanup materials, must be classified as hazardous waste. This determination is made based on "generator knowledge"—using the available data from related compounds to identify its potential corrosive and toxic characteristics[13].
Step 2: Required Personal Protective Equipment (PPE)
Before handling the waste, personnel must don the appropriate PPE to mitigate exposure risks. The selection of PPE is a direct response to the hazards identified in Section 1.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes[5].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or long-sleeved clothing should be used[7].
-
Respiratory Protection: Waste handling should be performed in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or vapors[3].
Step 3: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Select a Compatible Container: Use a dedicated, sealable, and chemically compatible container for collecting the waste[3]. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, with no cracks or leaks.
-
Isolate the Waste Stream: Do not mix 4,5-Dihydrothieno[2,3-c]pyridine waste with other waste streams, particularly strong oxidizers or acids[3]. Incompatible mixtures can lead to violent reactions. Collect solids and solutions in separate, clearly marked containers.
Step 4: Labeling the Waste Container
Proper labeling is a key RCRA requirement that ensures safe handling and compliant disposal.
-
As soon as the first drop of waste is added, affix a completed hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4,5-Dihydrothieno[2,3-c]pyridine"
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic")
-
The accumulation start date (the date the first waste was added)
-
The generator's name and contact information.
-
Step 5: On-Site Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your facility's Central Accumulation Area (CAA).
-
The storage area must be secure, well-ventilated, and away from heat or ignition sources[4].
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.
-
Store it segregated from incompatible materials[3].
Step 6: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your organization's procedures for waste pickup.
-
Manifesting: A hazardous waste manifest will be used to track the waste from your facility to the final Treatment, Storage, and Disposal Facility (TSDF)[9]. This provides a legal record of the "cradle-to-grave" management of the waste.
-
Record Keeping: Retain all records related to the disposal of the hazardous waste for at least three years, as required by federal guidelines[13].
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 4,5-Dihydrothieno[2,3-c]pyridine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. angenechemical.com [angenechemical.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.ie [fishersci.ie]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. sustainable-markets.com [sustainable-markets.com]
A Senior Application Scientist's Guide to Handling 4,5-Dihydrothieno[2,3-c]pyridine
As researchers and drug development professionals, our work with novel heterocyclic compounds forms the bedrock of future therapeutics. The thienopyridine scaffold, in particular, is central to several blockbuster antiplatelet agents.[1][2][3] The handling of its derivatives, such as 4,5-Dihydrothieno[2,3-c]pyridine, demands a protocol built not just on rules, but on a deep understanding of the potential risks and the scientific principles that underpin their mitigation.
This guide provides a comprehensive operational and safety framework for 4,5-Dihydrothieno[2,3-c]pyridine and related thienopyridine derivatives. While specific toxicological data for this exact molecule is not extensively published, this directive is synthesized from authoritative safety data for structurally analogous compounds, including pyridine and various functionalized thienopyridines.[4][5] The procedures herein are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow.
Hazard Profile & Risk Assessment: Understanding the Adversary
Thienopyridine derivatives, as a class, present a multi-faceted hazard profile that must be respected. The primary risks are associated with their reactivity, flammability, and potential biological effects upon exposure.[6][7] A thorough risk assessment is the first step in any experimental plan.
| Hazard Classification | Description & Potential Effects | Supporting GHS Statements (from related compounds) |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[6] | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Can cause skin irritation or severe chemical burns upon direct contact.[5][8] | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[9] |
| Serious Eye Damage | Vapors, mists, or direct contact can cause severe eye irritation or irreversible damage.[5] | H318: Causes serious eye damage. H319: Causes serious eye irritation. |
| Flammability | Many pyridine-based compounds are flammable liquids and vapors, easily ignited by heat, sparks, or flames.[7][10] | H225: Highly flammable liquid and vapour. |
| Organ Toxicity | Exposure may cause drowsiness or dizziness.[11] Prolonged or repeated exposure can lead to damage to the central nervous system, liver, and kidneys.[6] | H336: May cause drowsiness or dizziness. H370: Causes damage to organs. |
| Environmental Hazard | Expected to be toxic to aquatic organisms with long-lasting effects.[5] | H412: Harmful to aquatic life with long lasting effects. |
Core Directive: Personal Protective Equipment (PPE)
Your Personal Protective Equipment (PPE) is the most critical barrier between you and the chemical. It must be selected and used correctly for every operation. Do not treat PPE as optional; it is a non-negotiable component of safe laboratory practice.
| Operation | Minimum Required PPE | Rationale |
| Weighing & Aliquoting (Solid) | Double Nitrile Gloves, Safety Goggles, Lab Coat, N95/FFP2 Particulate Respirator | Protects against inhalation of fine particles and incidental skin/eye contact. |
| Solution Preparation & Transfers | Double Nitrile Gloves, Chemical Goggles & Face Shield, Chemical-Resistant Lab Coat | Provides maximum protection against splashes and vapor exposure to the face and eyes. The face shield is mandatory. |
| Reaction Work-up & Purification | Double Nitrile Gloves, Chemical Goggles & Face Shield, Chemical-Resistant Lab Coat or Apron | Protects against potential splashes during extractions, quenching, or column chromatography. |
| Large Scale / Emergency Use | Chemical Resistant Clothing/Suit, Positive-Pressure Air-Supplied Respirator, Chemical Resistant Boots | Required for situations with potential for uncontrolled release or where exposure levels are unknown.[12] |
The Non-Negotiable Workflow: PPE Donning & Doffing
The order of donning (putting on) and doffing (taking off) PPE is a critical control point to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with your skin or clean clothing.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Vial to Waste
A disciplined, step-by-step approach minimizes risk and ensures experimental integrity.
Step 1: Preparation and Engineering Controls
-
Designate the Workspace: All handling of 4,5-Dihydrothieno[2,3-c]pyridine must occur inside a certified chemical fume hood.[13]
-
Verify Hood Performance: Before starting, ensure the fume hood has a valid certification and check the airflow monitor to confirm it is functioning correctly. The goal is to maintain airborne levels below any established exposure limits.
-
Assemble Materials: Prepare all necessary labware, solvents, and quenching agents before retrieving the chemical. This minimizes time spent with an open container.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[12]
Step 2: Handling the Compound
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Container Acclimatization: If the compound is stored cold, allow the container to reach ambient temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Weighing: If weighing a solid, perform the task in the fume hood. Use anti-static weigh boats or an enclosed balance if available.
-
Transfers: Use a powder funnel for solids or a syringe/cannula for solutions to prevent spills. Always perform transfers over a secondary containment tray.
-
Container Sealing: After removing the desired amount, securely close the container, wipe it down with a damp cloth (e.g., 70% ethanol), and return it to its designated storage location.
Step 3: Storage
-
Location: Store containers in a cool, dry, and well-ventilated area designated for toxic and flammable compounds.[6][11]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames. Use only explosion-proof refrigerators if cold storage is required.[10]
-
Incompatibilities: Segregate from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly labeled with the chemical name, hazard pictograms, and date received.
Emergency & Disposal Protocols
Accidental Release or Spill
A spill is a high-risk event that requires a calm and methodical response.
Caption: Step-by-step spill response workflow.
For spills, J. T. Baker SOLUSORB® solvent adsorbent or a similar non-reactive absorbent is recommended. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if the exposure was significant.[6][10]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.
Waste Disposal
-
Classification: All waste containing 4,5-Dihydrothieno[2,3-c]pyridine, including contaminated consumables (gloves, pipette tips, absorbent), must be treated as hazardous chemical waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste. Halogenated and non-halogenated liquid waste should also be segregated according to your institution's guidelines.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[14] Never pour thienopyridine waste down the drain.[5]
By adhering to this guide, you build a system of safety that protects you, your colleagues, and your research. Treat every chemical interaction with diligence and a comprehensive understanding of the risks involved.
References
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 17). Fisher Scientific.
- SAFETY DATA SHEET - INDOFINE Chemical Company, Inc. (2026, January 23). INDOFINE Chemical Company, Inc.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). Sigma-Aldrich.
- Post, G. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET - Lab Alley. (2024, June 19). Lab Alley.
- HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 3). Fisher Scientific.
- Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical.
- Farid, N. A., et al. (2010). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. Drug Metabolism and Disposition.
- Bundhoo, S. S., et al. (2011). Direct formation of thienopyridine-derived nitrosothiols--just add nitrite! European Journal of Pharmacology.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2018, April 28). MDPI.
- Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2017). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ie [fishersci.ie]
- 10. media.laballey.com [media.laballey.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. indofinechemical.com [indofinechemical.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
